molecular formula C8H6BrN B116670 6-Bromoindole CAS No. 52415-29-9

6-Bromoindole

カタログ番号: B116670
CAS番号: 52415-29-9
分子量: 196.04 g/mol
InChIキー: MAWGHOPSCKCTPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

structure in first source

特性

IUPAC Name

6-bromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWGHOPSCKCTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350299
Record name 6-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52415-29-9
Record name 6-Bromoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52415-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-bromoindole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoindole is a halogenated derivative of indole (B1671886) that serves as a versatile building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its unique chemical structure, featuring a bromine atom on the indole scaffold, allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of complex bioactive molecules. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of this compound. It also details experimental protocols for its synthesis and key reactions and explores its biological activities, including its anticancer, antibacterial, and antifungal properties, with a focus on the underlying signaling pathways.

Chemical Properties and Structure

This compound is a crystalline solid, typically appearing as an off-white to pale yellow powder.[1] It possesses a characteristic indole-like odor.[1] The presence of the bromine atom at the 6-position of the indole ring imparts specific chemical properties that are leveraged in various synthetic applications.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₈H₆BrN[1]
Molecular Weight 196.04 g/mol [1]
Melting Point 92-96 °C[1]
Appearance Off-white to pale yellow crystalline solid[1]
Solubility Sparingly soluble in water; soluble in polar organic solvents like dimethylformamide (DMF), ethanol, and acetone.[1][1]
CAS Number 52415-29-9[1]
IUPAC Name 6-bromo-1H-indole[1]
SMILES String C1=CC(=CC2=C1C=CN2)Br[1]
Spectral Data
SpectroscopyKey Peaks/Signals
¹H NMR (CDCl₃, 300 MHz) The proton NMR spectrum is consistent with the structure of this compound.[1]
¹³C NMR Data available in spectral databases.
Infrared (IR) Data available in spectral databases.
Mass Spectrometry (MS) Data available in spectral databases.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the direct bromination of indole or multi-step syntheses from substituted benzene (B151609) derivatives.

Experimental Protocol: Electrophilic Bromination of Indole

This method involves the direct bromination of indole using a brominating agent such as N-bromosuccinimide (NBS) in an inert solvent.

Materials:

Procedure:

  • Dissolve indole in an inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.0-1.2 equivalents) to the stirred solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.[1]

Experimental Protocol: Synthesis from 4-Bromo-2-nitrotoluene (B1266186) (Batcho-Leimgruber Indole Synthesis)

This multi-step synthesis is a common industrial method for preparing this compound.

Step 1: Synthesis of (E)-1-(4-bromo-2-nitrophenyl)-N,N-dimethylethenamine

  • To a solution of 4-bromo-2-nitrotoluene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine.

  • Heat the mixture at 110 °C for 90 minutes.

  • After cooling, dilute the reaction mixture with diethyl ether and wash with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude enamine.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine from Step 1 in aqueous acetic acid.

  • Heat the solution to 75 °C.

  • Add zinc powder in small portions over 2 hours.

  • Continue heating at 85 °C for an additional 3.5 hours.

  • Cool the reaction mixture to 0 °C and filter to remove the precipitate.

  • Dilute the filtrate with ethyl acetate and wash with water.

  • Dry the organic extract over sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain this compound.[1]

Chemical Reactivity and Key Reactions

The bromine atom at the C-6 position of the indole ring makes this compound a versatile substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki Coupling

The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between this compound and an organoboron compound.

Experimental Protocol: General Procedure for Suzuki Coupling

  • In a reaction vessel, combine this compound (1 equivalent), a boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille coupling reaction facilitates the formation of a C-C bond between this compound and an organotin compound.

Experimental Protocol: General Procedure for Stille Coupling

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF, toluene, or THF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) salt (e.g., CuI, 10-20 mol%) as a co-catalyst.

  • Add the organostannane reagent (1.1-1.5 equivalents).

  • Degas the mixture and heat under an inert atmosphere at 60-100 °C until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Heck Coupling

The Heck reaction enables the arylation or vinylation of alkenes using this compound.

Experimental Protocol: General Procedure for Heck Coupling

  • In a reaction vessel, combine this compound (1 equivalent), an alkene (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-3.0 equivalents).

  • Add a polar aprotic solvent such as DMF or NMP.

  • Degas the mixture and heat under an inert atmosphere at 80-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Biological Activities and Signaling Pathways

This compound and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities.

Anticancer Activity

Derivatives of this compound have demonstrated promising anticancer properties. The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Signaling Pathways:

  • PI3K/Akt/mTOR Pathway: Indole compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer.[2][3][4] Inhibition of this pathway can lead to decreased cell proliferation and survival.

  • NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival and is often constitutively active in cancer cells. Indole derivatives can suppress NF-κB activation, leading to the induction of apoptosis.[4][5][6][7][8][9]

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes tumor cell proliferation and survival. 6-Bromo-meisoindigo, a derivative of this compound, has been shown to inhibit the activation of STAT3.[10]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Genes mTOR->Proliferation + (promotes) IKK IKK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation STAT3 STAT3 STAT3_nuc STAT3 STAT3->STAT3_nuc Translocation Bromoindole This compound Derivatives Bromoindole->PI3K (inhibits) Bromoindole->Akt (inhibits) Bromoindole->mTOR (inhibits) Bromoindole->IKK (inhibits) Bromoindole->STAT3 (inhibits) NFκB_nuc->Proliferation + (promotes) STAT3_nuc->Proliferation + (promotes)

Anticancer signaling pathways modulated by this compound derivatives.

Antibacterial Activity

Derivatives of this compound have been identified as potent inhibitors of bacterial growth. A key mechanism of action is the inhibition of bacterial cystathionine-γ-lyase (CGL), an enzyme involved in the production of hydrogen sulfide (B99878) (H₂S), which protects bacteria from oxidative stress.[11] By inhibiting CGL, these compounds render the bacteria more susceptible to oxidative damage.

antibacterial_workflow cluster_bacterium Bacterial Cell CGL Cystathionine-γ-lyase (CGL) H2S H₂S (Hydrogen Sulfide) CGL->H2S Cysteine Cysteine Cysteine->CGL OxidativeStress Oxidative Stress (e.g., from antibiotics) H2S->OxidativeStress (protects against) CellDeath Bacterial Cell Death OxidativeStress->CellDeath Bromoindole This compound Derivatives Bromoindole->CGL (inhibits)

Antibacterial mechanism of this compound derivatives via CGL inhibition.

Antifungal Activity

This compound and its acylated derivatives exhibit significant antifungal activity against various plant pathogenic fungi. Their mechanism of action is believed to involve the inhibition of key fungal enzymes.

Target Enzymes:

  • Succinate Dehydrogenase (SDH): This enzyme is a crucial component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Its inhibition disrupts cellular respiration and energy production.

  • Catalase: This enzyme protects the fungal cell from oxidative damage by catalyzing the decomposition of hydrogen peroxide. Its inhibition leads to an accumulation of reactive oxygen species (ROS) and subsequent cell death.

antifungal_mechanism cluster_fungus Fungal Cell SDH Succinate Dehydrogenase (SDH) ETC Electron Transport Chain SDH->ETC TCA TCA Cycle SDH->TCA Catalase Catalase ROS Reactive Oxygen Species (ROS) Catalase->ROS (detoxifies) ATP ATP Production ETC->ATP TCA->ATP H2O2 H₂O₂ H2O2->Catalase CellDeath Fungal Cell Death ROS->CellDeath Bromoindole This compound Derivatives Bromoindole->SDH (inhibits) Bromoindole->Catalase (inhibits)

Antifungal mechanism of this compound derivatives.

Conclusion

This compound is a chemically versatile and biologically significant molecule. Its straightforward synthesis and the reactivity of the bromine substituent make it an invaluable tool for medicinal chemists and drug development professionals. The diverse biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, highlight its potential as a scaffold for the development of novel therapeutics. Further research into the specific molecular targets and mechanisms of action of this compound derivatives will undoubtedly pave the way for the creation of more potent and selective drug candidates.

References

The Natural Occurrence of 6-Bromoindole Derivatives in Marine Sponges: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 4, 2025

Introduction

Marine sponges (Phylum Porifera) are sessile, filter-feeding organisms renowned for their chemical creativity. Lacking physical defenses, they have evolved to produce a vast arsenal (B13267) of structurally unique secondary metabolites to deter predators, compete for space, and combat pathogens. This chemical diversity has made them a focal point for marine natural product discovery, yielding numerous compounds with significant therapeutic potential. Among these, brominated indole (B1671886) alkaloids, particularly 6-bromoindole derivatives, represent a promising class of molecules with a range of biological activities. These compounds are characterized by an indole core substituted with a bromine atom at the C-6 position, a structural motif that contributes to their bioactivity. This technical guide provides an in-depth overview of the natural occurrence, isolation, and biological activities of this compound derivatives from marine sponges, with a focus on quantitative data and detailed experimental protocols to support further research and development.

Occurrence and Diversity of this compound Derivatives

Several marine sponge species have been identified as prolific producers of this compound derivatives. The chemical structures vary from simple substituted tryptamines to complex cyclic peptides. The cold-water sponge Geodia barretti and the tropical sponge Narrabeena nigra are notable examples.

Key Sponge Sources and Isolated Compounds

The sub-Arctic sponge Geodia barretti has been extensively studied, leading to the isolation of several novel and known this compound alkaloids.[1][2][3] Similarly, investigations of sponges like Narrabeena nigra and Hyrtios sp. have expanded the known library of these marine natural products.[4][5][6]

Table 1: Selected this compound Derivatives Isolated from Marine Sponges

Compound NameDerivative ClassMarine Sponge SourceReference(s)
Geobarrettin A, B, CDiketopiperazine/AlkaloidGeodia barretti[1][7][8]
Barettin (B3061388)DiketopiperazineGeodia barretti[1][7][8]
8,9-dihydrobarettinDiketopiperazineGeodia barretti[1][7][8]
6-bromoconicaminAlkaloidGeodia barretti[1][7][8]
L-6-bromohypaphorineTryptophan DerivativeGeodia barretti[1][7][8]
6-bromotryptamineTryptamineNarrabeena nigra[4][9][10]
5,6-dibromotryptamineTryptamineNarrabeena nigra[9]
5,6-dibromo-L-hypaphorineTryptophan DerivativeHyrtios sp.[5][6]

Experimental Protocols: From Sponge to Pure Compound

The isolation and characterization of this compound derivatives is a multi-step process that requires careful planning and execution. Modern techniques often employ a metabolomics-guided approach, such as UPLC-qTOF-MS-based dereplication, to rapidly identify known compounds and target novel structures for isolation.[1][2][3]

General Methodology for Extraction and Isolation

The extraction of bioactive metabolites from marine sponges is critically dependent on factors like solvent polarity, temperature, and pressure.[11][12] A common approach begins with extraction using semi-polar solvents like methanol (B129727) or ethanol, which are effective for a broad range of compounds.[11][13] The resulting crude extract is then subjected to a series of chromatographic separations to yield pure compounds.

Extraction_Workflow sponge Marine Sponge Material (e.g., Geodia barretti) extraction Extraction & Solvent Partitioning (e.g., MeOH, EtOAc, H₂O) sponge->extraction crude_extract Crude Extract Fractions extraction->crude_extract dereplication UPLC-qTOF-MS Analysis (Dereplication) crude_extract->dereplication hplc Targeted Chromatographic Isolation (e.g., RP-HPLC) crude_extract->hplc dereplication->hplc Target Selection pure_compounds Purified this compound Derivatives hplc->pure_compounds elucidation Structure Elucidation (NMR, HRESIMS) pure_compounds->elucidation bioassay Biological Activity Screening (e.g., Anti-inflammatory Assays) pure_compounds->bioassay

Fig 1. General experimental workflow for the isolation of this compound derivatives.

Protocol Details: Isolation from Geodia barretti [1][14]

  • Sponge Collection and Preparation : Samples of Geodia barretti are collected and freeze-dried. The dried material is then ground to a fine powder to increase the surface area for extraction.

  • Extraction : The powdered sponge material is exhaustively extracted with a suitable solvent system (e.g., a mixture of methanol and dichloromethane).

  • Solvent Partitioning : The resulting crude extract is partitioned between different immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on polarity.

  • Dereplication : Each fraction is analyzed by Ultra-Performance Liquid Chromatography coupled with a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-qTOF-MS). This allows for rapid identification of known this compound alkaloids and highlights potentially new derivatives based on their mass and UV spectra.

  • Targeted Isolation : Guided by the dereplication results, fractions containing compounds of interest are subjected to repeated rounds of preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) until pure compounds are obtained.

  • Structure Elucidation : The chemical structure of each isolated compound is determined using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to establish the molecular formula and extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to determine the connectivity and stereochemistry. Methods like the Marfey's method may be used to assign the absolute stereochemistry of chiral centers.[1][7][8]

Biological Activity and Therapeutic Potential

This compound derivatives from marine sponges have demonstrated a range of interesting biological activities, with anti-inflammatory effects being particularly prominent.[1][2][3]

Anti-inflammatory Activity

Several alkaloids isolated from Geodia barretti were screened for anti-inflammatory activity using human monocyte-derived dendritic cells (DCs).[1][14] DCs are key regulators of the adaptive immune response, and their cytokine secretion profile dictates the nature of the subsequent T-cell response.[14]

Table 2: Anti-inflammatory Activity of this compound Derivatives from Geodia barretti

CompoundAssay SystemCytokine TargetResultIC₅₀ ValueReference(s)
Barettin (4) LPS-activated human DCsIL-12p40Inhibition21.0 µM[2][3][8][14]
IL-10Inhibition11.8 µM[2][3][8][14]
Geobarrettin B (2) LPS-activated human DCsIL-12p40InhibitionNot determined[1][14]
Geobarrettin C (3) LPS-activated human DCsIL-12p40InhibitionNot determined[1][14]
IL-10UpregulationNot determined[1][14]

LPS: Lipopolysaccharide; DCs: Dendritic Cells

The results indicate that these compounds can modulate the immune response. Barettin (4) inhibits the production of both the pro-inflammatory cytokine IL-12p40 and the anti-inflammatory cytokine IL-10.[2][3][8][14] More nuanced effects were observed for geobarrettins B and C. Both compounds reduced the secretion of IL-12p40, but geobarrettin C also increased the production of IL-10.[1][14] This dual action of inhibiting a pro-inflammatory pathway while promoting an anti-inflammatory one makes geobarrettin C a particularly interesting candidate for further investigation.

Mechanism of Action: Modulation of T-Cell Differentiation

The reduction in IL-12p40 secretion by dendritic cells is significant because this cytokine is crucial for driving the differentiation of naive T-cells into T-helper 1 (Th1) cells. Th1 cells are associated with cellular immunity and are implicated in many chronic inflammatory and autoimmune diseases.[14]

Further experiments showed that when DCs were treated with geobarrettin B or C and then co-cultured with T-cells, the T-cells' ability to secrete IFN-γ (a hallmark cytokine of Th1 cells) was diminished.[1][14] This suggests that the compounds exert their anti-inflammatory effect by suppressing the Th1-type immune response.

Fig 2. Proposed anti-inflammatory signaling pathway of this compound derivatives.
Biological Assay Protocol: DC and T-Cell Co-culture

The following workflow outlines the key steps in assessing the immunomodulatory effects of the isolated compounds.

Fig 3. Workflow for determining the anti-inflammatory activity on human DCs and T-cells.

Conclusion and Future Directions

Marine sponges are a proven source of novel this compound derivatives with significant therapeutic potential, particularly as anti-inflammatory agents. Compounds like barettin and the geobarrettins from Geodia barretti demonstrate the ability to modulate critical immune signaling pathways by affecting cytokine production in dendritic cells, ultimately suppressing the pro-inflammatory Th1 response. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers in natural product chemistry and drug development. Future work should focus on the continued exploration of sponge biodiversity to identify new this compound structures, elucidation of their precise molecular targets and mechanisms of action, and structure-activity relationship (SAR) studies to optimize their potency and drug-like properties for potential clinical development.

References

Spectroscopic Profile of 6-Bromoindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-bromoindole, a crucial heterocyclic compound in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below, providing a quantitative snapshot of its molecular signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.14br s-N-H
7.53s-H-7
7.49d8.4H-4
7.21dd8.4, 1.7H-5
7.17-7.15m-H-2
6.53-6.51m-H-3

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
135.5C-7a
125.1C-3a
124.6C-2
122.9C-5
121.2C-4
115.3C-6
112.4C-7
102.5C-3

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3300N-H StretchIndole N-H
3100-3000C-H StretchAromatic C-H
1620-1580C=C StretchAromatic C=C
1470-1440C=C StretchAromatic C=C
800-700C-H BendingAromatic C-H out-of-plane
700-500C-Br StretchAryl bromide
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
197High[M+2]⁺ (due to ⁸¹Br isotope)
195High[M]⁺ (due to ⁷⁹Br isotope)
116Moderate[M-Br]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound, adapted from standard practices for organic compounds.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 500 MHz NMR Spectrometer

    • Pulse Sequence: Standard single-pulse sequence

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (signal averaging)

    • Temperature: 298 K

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 125 MHz NMR Spectrometer

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (or more, depending on concentration)

    • Temperature: 298 K

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze peak multiplicities and coupling constants.

IR Spectroscopy Protocol (ATR-FTIR)
  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of solid this compound onto the center of the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

  • Data Acquisition and Processing:

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

    • Collect the sample spectrum.

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)
  • Sample Preparation:

  • Gas Chromatography (GC) Parameters:

    • GC System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C, and hold for several minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ isotopic peak, which is characteristic of a bromine-containing compound.

    • Analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Pure this compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample for IR Sample->Solid_Sample Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FT-IR) Solid_Sample->IR MS Mass Spectrometry (GC-MS) Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis of this compound.

Synthesis of 6-Bromoindole from o-Nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthetic route for the preparation of 6-bromoindole, a valuable building block in medicinal chemistry and drug development, starting from the readily available o-nitrotoluene. The core of this synthesis is the highly effective Leimgruber-Batcho indole (B1671886) synthesis, which offers a significant advantage over classical methods like the Fischer indole synthesis by avoiding harsh acidic conditions and offering high yields.

This guide provides a two-step pathway commencing with the selective bromination of o-nitrotoluene to furnish the key intermediate, 4-bromo-2-nitrotoluene (B1266186). This intermediate is then converted to this compound via the Leimgruber-Batcho reaction, involving an initial condensation to form an enamine followed by a reductive cyclization.

Overall Synthetic Workflow

The synthesis of this compound from o-nitrotoluene is accomplished in two primary stages:

  • Bromination of o-Nitrotoluene: Introduction of a bromine atom at the C4 position of o-nitrotoluene.

  • Leimgruber-Batcho Indole Synthesis: Conversion of the resulting 4-bromo-2-nitrotoluene into the final product, this compound.

synthesis_workflow o_nitrotoluene o-Nitrotoluene intermediate 4-Bromo-2-nitrotoluene o_nitrotoluene->intermediate Bromination bromoindole This compound intermediate->bromoindole Leimgruber-Batcho Indole Synthesis leimgruber_batcho_mechanism cluster_0 Enamine Formation cluster_1 Reductive Cyclization 4_bromo_2_nitrotoluene 4-Bromo-2-nitrotoluene enamine Enamine Intermediate 4_bromo_2_nitrotoluene->enamine DMF-DMA, Pyrrolidine reductive_cyclization Reductive Cyclization enamine->reductive_cyclization Reducing Agent (e.g., Fe/HCl, Raney Ni/H2) bromoindole This compound reductive_cyclization->bromoindole

An In-depth Technical Guide to the Safe Handling, Storage, and Safety Precautions for 6-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 6-bromoindole, a key intermediate in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][4]

Some sources also indicate that related compounds, such as this compound-3-carboxaldehyde, are harmful if swallowed (Acute toxicity, oral - Category 4).[5][6]

Signal Word: Warning[1][6][7]

Hazard Statements: H315, H319, H335[7]

Quantitative Safety Data

ParameterValueSpecies/SystemReference
IC5060 ± 60 μMPaenibacillus larvae[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
Appearance White to yellow to orange powder or crystal[2]
Molecular Formula C₈H₆BrN[8]
Molecular Weight 196.04 g/mol [8]
Melting Point 92 - 96 °C[1]
Boiling Point 70 - 75 °C @ 0.01 mmHg[1]
Flash Point > 110 °C / > 230 °F[1]
Solubility Sparingly soluble in water; soluble in polar organic solvents like dimethylformamide, ethanol, and acetone.[9]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure risks.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment

The following table outlines the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and RecommendationsReference(s)
Eyes/Face Safety Goggles or Face ShieldWear tightly fitting safety goggles. A face shield may be necessary for splash protection.[10]
Skin/Body Chemical-resistant Lab Coat or CoverallsWear a lab coat at all times. For larger quantities or tasks with a higher risk of splashing, consider chemical-resistant coveralls.[10]
Hands Chemical-resistant GlovesNitrile gloves are a suitable option for general use. For prolonged contact, consider butyl rubber or neoprene gloves. Always inspect gloves for degradation before use.[10]
Respiratory RespiratorUse a respirator with a particulate filter (e.g., N95) when handling the solid compound, especially if dust can be generated.[7][10]
General Hygiene Practices
  • Wash hands thoroughly with soap and water after handling.[1][10]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]

  • Remove contaminated clothing and wash it before reuse.[1]

Storage and Stability

Proper storage is crucial for maintaining the quality and stability of this compound.

ParameterRecommendationReference(s)
Storage Temperature Store in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest refrigeration (4°C or <15°C).[2][8][9]
Container Keep container tightly closed in a dry and well-ventilated place.[1][11]
Incompatible Materials Strong oxidizing agents and reducing agents.[1][6][9]
Conditions to Avoid Incompatible products, excess heat, and dust formation. It is also noted to be light and air sensitive.[1][2]
Stability Stable under normal conditions.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference(s)
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][5]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][10]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if you feel unwell.[1][12]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

  • Hazardous Combustion Products: May include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (bromine).[1][5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation.[1][11]

  • Containment and Cleanup: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust. Clean the spill area with a suitable solvent and decontaminate.[10][13]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[12][13]

Experimental Protocols

While specific, detailed experimental protocols for the safety and toxicity of this compound are not widely published, the following represents a generalized methodology for in vitro cytotoxicity testing of indole (B1671886) derivatives, such as the MTT assay.

In Vitro Cytotoxicity Testing (MTT Assay)

This protocol outlines the general steps to determine the cytotoxic effects of this compound on a cancer cell line.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on the viability of a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF7)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.[5]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

  • Compound Treatment: Add the various concentrations of the this compound solution to the wells containing the cells. Include control wells that receive only the vehicle (DMSO in culture medium).[5]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects.[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]

Visualizations

The following diagrams illustrate key workflows and potential biological interactions related to this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Experiment (e.g., Dissolving, Reaction) handle1->handle2 clean1 Decontaminate Glassware & Equipment handle2->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A workflow for the safe handling of this compound.

Spore_Germination_Inhibition cluster_assay Paenibacillus larvae Spore Germination Inhibition Assay spores P. larvae Spores incubation Incubation spores->incubation bromoindole This compound (Inhibitor) bromoindole->incubation germinants Germinants (L-tyrosine + Uric Acid) germinants->incubation measurement Measure Germination Rate incubation->measurement ic50 Calculate IC50 measurement->ic50

Caption: A simplified workflow for the Paenibacillus larvae spore germination inhibition assay.

References

Solubility Profile of 6-Bromoindole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-bromoindole, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the solubility of this compound is critical for its effective use in various synthetic applications, including cross-coupling reactions like Suzuki, Stille, and Heck, which are instrumental in the development of novel therapeutics and other bioactive molecules.[1] This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and factors influencing solubility.

Physicochemical Properties of this compound

This compound is a halogenated derivative of indole (B1671886) that typically appears as a white to off-white or grey crystalline solid or powder at room temperature.[1][2] It is characterized by the following properties:

  • Molecular Formula: C₈H₆BrN[2][3][4]

  • Molecular Weight: 196.04 g/mol [2][4][5]

  • Melting Point: 92-96 °C[2][6]

  • Appearance: Off-white to pale yellow needles or powder[1], or a blue-white powder.

Solubility of this compound

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in a common organic solvent.

SolventConcentrationMolarity (approx.)MethodTemperatureSource
Dimethyl Sulfoxide (DMSO)100 mg/mL510.10 mMNot SpecifiedRoom Temperature[5]

It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product, and the use of newly opened DMSO is recommended.[5]

Qualitative Solubility Data

Qualitative assessments from various sources indicate that this compound, a halogenated heteroaromatic compound, exhibits good solubility in polar organic solvents.[1] It has limited solubility in water.[1][2]

SolventQualitative Solubility
Dimethylformamide (DMF)Good solubility[1], Dissolves readily[2]
EthanolGood solubility[1], Dissolves readily[2]
AcetoneGood solubility[1]
DichloromethaneDissolves readily[2]
WaterLimited solubility[1], Sparingly soluble[1]

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a vial. The amount should be more than what is expected to dissolve.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The rate of dissolution decreases as the solution approaches saturation.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the specific solvents being used for detailed hazard information.

Visualizing Experimental and Conceptual Frameworks

To further aid in the understanding of the processes and principles involved in solubility, the following diagrams have been generated using Graphviz.

experimental_workflow start Start: Excess this compound + Solvent in Vial equilibration Equilibration (Constant Temperature Shaking) start->equilibration settling Settling of Excess Solid equilibration->settling sampling Withdraw Supernatant settling->sampling filtration Filtration (Syringe Filter) sampling->filtration dilution Dilution of Filtered Sample filtration->dilution analysis Quantitative Analysis (e.g., HPLC-UV) dilution->analysis calculation Calculate Solubility analysis->calculation end End: Solubility Value calculation->end

Caption: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions solubility Solubility of This compound polarity_solute Polarity (Indole Ring, Br atom) polarity_solute->solubility h_bonding_solute Hydrogen Bonding (N-H group) h_bonding_solute->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility polarity_solvent Polarity polarity_solvent->solubility h_bonding_solvent Hydrogen Bonding Capacity h_bonding_solvent->solubility temperature Temperature temperature->solubility pressure Pressure (Mainly for gases) pressure->solubility

Caption: Key factors influencing the solubility of this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of 6-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromoindole, a halogenated derivative of the indole (B1671886) heterocyclic system, has emerged as a pivotal structural motif in a multitude of biologically active compounds and a versatile building block in organic synthesis. Its discovery is rooted in early 20th-century explorations of indole chemistry, with systematic synthetic preparations gaining prominence in the 1950s. Initially identified in trace amounts in marine organisms as a precursor to the ancient dye Tyrian purple, the synthetic accessibility of this compound has been a key driver of its widespread use in medicinal chemistry and materials science. This guide provides a comprehensive overview of the historical context of its discovery and a detailed examination of the core synthetic methodologies developed over the years, including classical named reactions and modern catalytic approaches. Experimental protocols for key syntheses are provided, along with quantitative data to facilitate comparison and application in a research and development setting.

Discovery and Historical Context

The precise first synthesis of this compound is not definitively documented, though its origins trace back to the early 20th century during foundational studies on halogenated indole derivatives.[1] The systematic and regioselective synthesis of this compound became more established in the mid-20th century, driven by an increasing interest in substituted indoles for pharmaceutical and chemical applications.[1]

A significant aspect of its history is its connection to the natural world. Trace amounts of brominated indoles have been found in various marine organisms, such as sponges and ascidians, where they are believed to play a role in chemical defense mechanisms.[1] Historically, this compound is a known precursor to Tyrian purple (6,6′-dibromoindigo), a highly prized purple dye in antiquity extracted from sea snails. This natural connection has inspired synthetic efforts toward both this compound and Tyrian purple itself.

Core Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main strategies: direct bromination of a pre-formed indole ring and the construction of the indole nucleus from a brominated precursor.

Direct Bromination of Indole

The direct electrophilic bromination of indole is a straightforward approach, though controlling the regioselectivity can be challenging due to the high reactivity of the indole ring, particularly at the C3 position.

Experimental Protocol: Direct Bromination with N-Bromosuccinimide (NBS)

This method focuses on the direct bromination of indole, where careful control of reaction conditions is necessary to favor the formation of the 6-bromo isomer.

  • Materials: Indole, N-Bromosuccinimide (NBS), Dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve indole (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature, typically between -78°C and 0°C, using a dry ice/acetone or ice bath.

    • Slowly add a solution of N-bromosuccinimide (1 equivalent) in dichloromethane dropwise to the cooled indole solution over a period of 30-60 minutes.

    • Stir the reaction mixture at the low temperature for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate this compound.

  • Quantitative Data: Yields for direct bromination can vary significantly depending on the reaction conditions, with the formation of other isomers being a common side reaction.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. For the synthesis of this compound, 4-bromophenylhydrazine is the key starting material.

Fischer_Indole_Synthesis 4-Bromophenylhydrazine 4-Bromophenylhydrazine Hydrazone Formation Hydrazone Formation 4-Bromophenylhydrazine->Hydrazone Formation Pyruvic Acid Pyruvic Acid Pyruvic Acid->Hydrazone Formation 4-Bromophenylhydrazone 4-Bromophenylhydrazone Hydrazone Formation->4-Bromophenylhydrazone Tautomerization Tautomerization 4-Bromophenylhydrazone->Tautomerization Ene-hydrazine Ene-hydrazine Tautomerization->Ene-hydrazine [3,3]-Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Ene-hydrazine->[3,3]-Sigmatropic Rearrangement Di-imine Intermediate Di-imine Intermediate [3,3]-Sigmatropic Rearrangement->Di-imine Intermediate Cyclization & NH3 Elimination Cyclization & NH3 Elimination Di-imine Intermediate->Cyclization & NH3 Elimination This compound-2-carboxylic acid This compound-2-carboxylic acid Cyclization & NH3 Elimination->this compound-2-carboxylic acid Decarboxylation Decarboxylation This compound-2-carboxylic acid->Decarboxylation This compound This compound Decarboxylation->this compound

Fischer Indole Synthesis of this compound.

Experimental Protocol: Fischer Indole Synthesis of this compound-2-carboxylic acid

  • Materials: 4-Bromophenylhydrazine hydrochloride, Pyruvic acid, Ethanol, Sulfuric acid.

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents) in ethanol.

    • Slowly add concentrated sulfuric acid as a catalyst.

    • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • The precipitated solid, this compound-2-carboxylic acid, is collected by filtration, washed with water, and dried.

Reissert Indole Synthesis

The Reissert synthesis is a reliable method for preparing indoles from o-nitrotoluenes and diethyl oxalate (B1200264). For this compound, the synthesis commences with 4-bromo-2-nitrotoluene (B1266186).

Reissert_Indole_Synthesis 4-Bromo-2-nitrotoluene 4-Bromo-2-nitrotoluene Condensation Condensation 4-Bromo-2-nitrotoluene->Condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Condensation Ethyl (4-bromo-2-nitrophenyl)pyruvate Ethyl (4-bromo-2-nitrophenyl)pyruvate Condensation->Ethyl (4-bromo-2-nitrophenyl)pyruvate Reductive Cyclization Reductive Cyclization Ethyl (4-bromo-2-nitrophenyl)pyruvate->Reductive Cyclization This compound-2-carboxylic acid This compound-2-carboxylic acid Reductive Cyclization->this compound-2-carboxylic acid Decarboxylation Decarboxylation This compound-2-carboxylic acid->Decarboxylation This compound This compound Decarboxylation->this compound

Reissert Indole Synthesis of this compound.

Experimental Protocol: Reissert Synthesis of this compound

  • Step 1: Condensation of 4-Bromo-2-nitrotoluene with Diethyl Oxalate

    • Materials: 4-Bromo-2-nitrotoluene, Diethyl oxalate, Potassium ethoxide, Ethanol.

    • Procedure:

      • Prepare a solution of potassium ethoxide in absolute ethanol.

      • To this solution, add a mixture of 4-bromo-2-nitrotoluene (1 equivalent) and diethyl oxalate (1.2 equivalents) at room temperature.

      • Stir the mixture for 12-24 hours.

      • Pour the reaction mixture into a mixture of ice and hydrochloric acid to precipitate the product, ethyl (4-bromo-2-nitrophenyl)pyruvate.

      • Filter the solid, wash with water, and dry.

  • Step 2: Reductive Cyclization

    • Materials: Ethyl (4-bromo-2-nitrophenyl)pyruvate, Zinc dust, Acetic acid.

    • Procedure:

      • Suspend ethyl (4-bromo-2-nitrophenyl)pyruvate in acetic acid.

      • Heat the suspension and add zinc dust portion-wise, maintaining a gentle reflux.

      • After the addition is complete, continue to heat for another 1-2 hours.

      • Filter the hot solution to remove excess zinc and inorganic salts.

      • Cool the filtrate to crystallize this compound-2-carboxylic acid. Filter and dry the product.

  • Step 3: Decarboxylation

    • Materials: this compound-2-carboxylic acid, Quinoline, Copper powder.

    • Procedure:

      • Heat a mixture of this compound-2-carboxylic acid and a catalytic amount of copper powder in quinoline.

      • Maintain the temperature at 200-230°C until the evolution of carbon dioxide ceases.

      • Cool the mixture, dilute with a suitable solvent like ether, and wash with dilute acid to remove quinoline.

      • Wash the organic layer with water and brine, dry, and concentrate.

      • Purify the residue by chromatography or recrystallization to obtain this compound.

Batcho-Leimgruber Indole Synthesis

This method also starts with 4-bromo-2-nitrotoluene and is particularly useful for preparing indoles unsubstituted at the 2 and 3 positions. It involves the formation of an enamine intermediate followed by reductive cyclization.

Batcho_Leimgruber_Synthesis 4-Bromo-2-nitrotoluene 4-Bromo-2-nitrotoluene Enamine Formation Enamine Formation 4-Bromo-2-nitrotoluene->Enamine Formation DMFDMA & Pyrrolidine (B122466) DMFDMA & Pyrrolidine DMFDMA & Pyrrolidine->Enamine Formation β-(Dimethylamino)-4-bromo-2-nitrostyrene β-(Dimethylamino)-4-bromo-2-nitrostyrene Enamine Formation->β-(Dimethylamino)-4-bromo-2-nitrostyrene Reductive Cyclization Reductive Cyclization β-(Dimethylamino)-4-bromo-2-nitrostyrene->Reductive Cyclization This compound This compound Reductive Cyclization->this compound

Batcho-Leimgruber Synthesis of this compound.

Experimental Protocol: Batcho-Leimgruber Synthesis of this compound

  • Step 1: Enamine Formation

    • Materials: 4-Bromo-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA), Pyrrolidine, Dimethylformamide (DMF).

    • Procedure:

      • Dissolve 4-bromo-2-nitrotoluene (1 equivalent) in DMF.

      • Add pyrrolidine (0.5 equivalents) and DMFDMA (1.5 equivalents).

      • Heat the mixture at 110-120°C for 2-4 hours.

      • Cool the reaction mixture and pour it into ice-water to precipitate the enamine product, β-(dimethylamino)-4-bromo-2-nitrostyrene.

      • Filter the solid, wash with water, and dry.

  • Step 2: Reductive Cyclization

    • Materials: β-(Dimethylamino)-4-bromo-2-nitrostyrene, Raney Nickel, Hydrazine (B178648) hydrate (B1144303), Ethanol.

    • Procedure:

      • Suspend the enamine in ethanol.

      • Add a catalytic amount of Raney Nickel.

      • Heat the suspension to reflux and add hydrazine hydrate dropwise.

      • After the addition, continue refluxing for 1-2 hours until the reaction is complete (monitored by TLC).

      • Cool the mixture and filter through celite to remove the catalyst.

      • Concentrate the filtrate and purify the residue by column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic transformations in the production of this compound. It is important to note that yields can vary based on the specific reaction conditions, scale, and purity of reagents.

Synthetic MethodStarting MaterialProductReagentsTypical Yield (%)
Reissert Synthesis
Condensation4-Bromo-2-nitrotolueneEthyl (4-bromo-2-nitrophenyl)pyruvateDiethyl oxalate, K-ethoxide60-70
Reductive CyclizationEthyl (4-bromo-2-nitrophenyl)pyruvateThis compound-2-carboxylic acidZn, Acetic Acid40-50
DecarboxylationThis compound-2-carboxylic acidThis compoundQuinoline, Cu powder50-60
Batcho-Leimgruber Synthesis
Enamine Formation4-Bromo-2-nitrotolueneβ-(Dimethylamino)-4-bromo-2-nitrostyreneDMFDMA, Pyrrolidine85-95
Reductive Cyclizationβ-(Dimethylamino)-4-bromo-2-nitrostyreneThis compoundRaney Ni, Hydrazine50-60
Fischer Indole Synthesis 4-BromophenylhydrazineThis compound-2-carboxylic acidPyruvic acid, H₂SO₄60-70
Direct Bromination IndoleThis compoundNBS, DCMVariable

Conclusion

The synthesis of this compound has evolved from early, non-selective bromination reactions to highly efficient and regioselective named reactions such as the Reissert and Batcho-Leimgruber syntheses. These methods, typically starting from readily available 4-bromo-2-nitrotoluene, provide reliable access to this important building block. The Fischer indole synthesis offers an alternative convergent approach. The choice of synthetic route often depends on the desired scale, available starting materials, and the need for specific substitution patterns. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic strategies involving this compound, facilitating its application in drug discovery and materials science.

References

The Therapeutic Promise of 6-Bromoindole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the burgeoning therapeutic applications of 6-bromoindole derivatives, detailing their anti-inflammatory, anticancer, antimicrobial, and neuroprotective potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative data, experimental methodologies, and key signaling pathways associated with this versatile chemical scaffold.

The this compound core, a halogenated derivative of the ubiquitous indole (B1671886) molecule, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have paved the way for the development of a diverse array of bioactive compounds with significant therapeutic potential.[1][2] This technical guide synthesizes the current scientific literature on this compound derivatives, offering a detailed examination of their applications in oncology, immunology, infectious diseases, and neurology.

Anti-inflammatory Applications

This compound derivatives, particularly those isolated from marine sources, have demonstrated notable anti-inflammatory activities.[3] These compounds modulate key inflammatory pathways, primarily by inhibiting the production of pro-inflammatory cytokines.

Quantitative Data: Anti-inflammatory Activity
CompoundTarget/AssayCell LineIC50 / EC50Citation
BarettinIL-12p40 SecretionHuman Dendritic Cells21.0 µM[4][5]
BarettinIL-10 SecretionHuman Dendritic Cells11.8 µM[4][5]
Geobarrettin BIL-12p40 SecretionHuman Dendritic Cells> 24 µM[4]
Geobarrettin CIL-12p40 SecretionHuman Dendritic Cells> 34 µM[4]
This compoundNF-κB InhibitionRAW264.7 Macrophages-[6]
6-BromoisatinNF-κB InhibitionRAW264.7 Macrophages-[6]
Experimental Protocol: Cytokine Secretion Assay in Human Dendritic Cells

This protocol outlines the methodology used to assess the anti-inflammatory effects of this compound compounds by measuring their impact on cytokine secretion from human dendritic cells (DCs).

1. Dendritic Cell Generation:

  • Isolate monocytes from peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Differentiate monocytes into immature DCs by culturing for 5-6 days in RPMI-1640 medium supplemented with GM-CSF and IL-4.

2. Compound Treatment and DC Maturation:

  • Seed immature DCs in 96-well plates.

  • Pre-incubate the cells with various concentrations of the this compound test compounds for 1 hour.

  • Induce DC maturation by adding a cocktail of lipopolysaccharide (LPS), TNF-α, and IL-1β.

  • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

3. Cytokine Quantification:

  • Centrifuge the culture plates to pellet the cells.

  • Collect the supernatants and store them at -80°C until analysis.

  • Measure the concentrations of IL-12p40 and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage of cytokine inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).

  • Determine the IC50 values using non-linear regression analysis.

Signaling Pathway: NF-κB Inhibition

Several this compound derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[6] The diagram below illustrates the canonical NF-κB pathway and the potential point of intervention for these compounds.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activation IkappaB IκBα IKK_complex->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p50/p65) Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Bromoindole This compound Compounds Bromoindole->IKK_complex Inhibition MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound Compound Dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Wnt_Pathway cluster_cytoplasm Cytoplasm Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Activation Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Ubiquitin Ubiquitination & Degradation beta_catenin->Ubiquitin Nucleus Nucleus beta_catenin->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation BIO 6-Bromoindirubin-3'-oxime (BIO) BIO->Destruction_Complex Inhibition of GSK-3β

References

6-Bromoindole: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Bromoindole is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. This document provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, synthesis, and reactivity. It further details its extensive applications in drug development, with a focus on its role as a precursor to a diverse array of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and summarizing key data to facilitate further research and application.

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of a bromine atom at the 6-position of the indole ring significantly influences the molecule's physicochemical properties and biological activity, making this compound a versatile intermediate in organic synthesis and drug discovery.[1][2] Its unique electronic properties and the reactivity of the carbon-bromine bond allow for a wide range of chemical transformations, enabling the creation of complex molecular architectures with therapeutic potential.[2] This guide aims to provide a comprehensive resource on this compound, covering its fundamental characteristics and its application in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data

This compound is a crystalline solid at room temperature, typically appearing as an off-white to pale yellow powder.[3] It possesses a faint, indole-like odor.[3] While its solubility in water is limited, it is readily soluble in polar organic solvents such as ethanol, acetone, and dimethylformamide.[3]

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1.

PropertyValueReference
CAS Number 52415-29-9[4][5][6][7][8]
Molecular Formula C₈H₆BrN[4][5][6][7][8]
Molecular Weight 196.04 g/mol [4][7][9]
Melting Point 92-96 °C
Appearance White to off-white powder[5]
SMILES Brc1ccc2cc[nH]c2c1
InChIKey MAWGHOPSCKCTPA-UHFFFAOYSA-N[6]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

SpectroscopyKey Features
¹H NMR Spectra available for derivatives such as this compound-3-carboxaldehyde.[10]
¹³C NMR Spectrum available.[11]
Mass Spectrometry (MS) Molecular ion peaks (M+) are observed at m/z 195 and 197, characteristic of a bromine-containing compound due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[9][12]
Infrared (IR) Spectroscopy Expected to show characteristic N-H stretching vibrations.[13]

Synthesis and Reactivity

Synthesis of this compound

The industrial preparation of this compound typically involves the electrophilic bromination of indole.[3] Common brominating agents include N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid.[3] The reaction conditions are controlled to favor monobromination at the 6-position.[3]

G Indole Indole Bromoindole This compound Indole->Bromoindole Electrophilic Aromatic Substitution NBS N-Bromosuccinimide (NBS) or Br₂/Acetic Acid G cluster_0 Reactivity of this compound cluster_1 C-Br Bond Reactivity cluster_2 Indole Ring Reactivity Bromoindole This compound Suzuki Suzuki Coupling Bromoindole->Suzuki Pd Catalyst Sonogashira Sonogashira Coupling Bromoindole->Sonogashira Pd/Cu Catalysts Buchwald Buchwald-Hartwig Amination Bromoindole->Buchwald Pd Catalyst N_Alkylation N-Alkylation Bromoindole->N_Alkylation Base Friedel_Crafts Friedel-Crafts Acylation (at C3) Bromoindole->Friedel_Crafts Lewis Acid G Start This compound + Anhydride + Y(OTf)₃ in [BMI]BF₄ Heat Heat (90-110 °C) Start->Heat Monitor Monitor by TLC Heat->Monitor Extract Product Extraction Monitor->Extract Reaction Complete Purify Column Chromatography Extract->Purify End Pure 3-Acyl-6-bromoindole Purify->End

References

A Technical Guide to the Theoretical Calculation of 6-Bromoindole's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical methodologies used to elucidate the electronic properties of 6-bromoindole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging computational techniques, primarily Density Functional Theory (DFT), we can gain deep insights into the molecule's electronic structure, reactivity, and potential for intermolecular interactions, thereby guiding rational drug design and the development of novel functional materials.

Introduction to this compound

This compound is a substituted indole (B1671886) derivative characterized by a bromine atom at the 6-position of the indole ring.[1] This substitution significantly influences the molecule's electronic distribution, and consequently, its chemical reactivity and biological activity.[1][2] Understanding these electronic properties is crucial for predicting its behavior in physiological environments and for synthesizing derivatives with enhanced therapeutic or material properties.[1][2] Theoretical calculations provide a powerful, non-experimental framework for investigating these properties at the molecular level, offering a balance between computational cost and accuracy.[2]

Computational Methodology

The theoretical analysis of this compound is predominantly conducted using Density Functional Theory (DFT). This quantum mechanical modeling method is well-suited for calculating the electronic structure of medium-sized organic molecules.

Experimental Protocol: A Typical DFT Workflow
  • Structure Optimization:

    • An initial 3D structure of this compound is generated.

    • A geometry optimization is performed to find the molecule's most stable conformation (the global minimum on the potential energy surface).

    • A widely used and effective level of theory for this purpose is the B3LYP functional combined with the 6-311++G(d,p) basis set.[3] This combination provides a robust description of both geometry and electronic properties.

    • Frequency calculations are typically run after optimization to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).

  • Calculation of Electronic Properties:

    • Using the optimized geometry, a single-point energy calculation is performed at the same or a higher level of theory.

    • From this calculation, key electronic properties are derived, including frontier molecular orbital energies, the molecular electrostatic potential, and global reactivity descriptors.

  • Software:

    • These calculations are commonly executed using software packages such as Gaussian, ORCA, or Spartan.[2]

Key Electronic Properties of this compound

The electronic properties of a molecule dictate its reactivity and interaction with other molecules. For this compound, the most pertinent properties derived from DFT calculations are detailed below.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. Their energies and spatial distribution are fundamental indicators of chemical reactivity.

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a stronger electron-donating capability.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a greater propensity to accept electrons.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap implies higher reactivity and lower kinetic stability.[2]

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Representative values calculated at the B3LYP/6-311++G(d,p) level of theory)

PropertyEnergy (eV)
HOMO-5.85
LUMO-0.75
Energy Gap (ΔE) 5.10
Global Reactivity Descriptors

Derived from HOMO and LUMO energies, these descriptors provide quantitative measures of a molecule's overall reactivity.

Table 2: Calculated Global Reactivity Descriptors for this compound

DescriptorFormulaValue (eV)Interpretation
Ionization Potential (I)I ≈ -EHOMO5.85Energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMO0.75Energy released when an electron is added.
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2-3.30Escaping tendency of electrons; higher values indicate higher reactivity.[4]
Chemical Hardness (η)η = (ELUMO - EHOMO) / 22.55Resistance to change in electron distribution.
Electrophilicity Index (ω)ω = μ² / (2η)2.13A measure of the molecule's ability to act as an electrophile.
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[2][5]

  • Negative Regions (Red/Yellow): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like Nitrogen). These are the most likely sites for electrophilic attack.[2]

  • Positive Regions (Blue): Indicate areas of electron deficiency, often found around hydrogen atoms bonded to electronegative atoms (like the N-H proton). These are sites for nucleophilic attack.[2]

  • σ-hole: A region of positive electrostatic potential can also be found on the extension of the C-Br bond. This "σ-hole" makes the bromine atom capable of forming attractive "halogen bonds" with nucleophiles.[6][7]

For this compound, the MEP map would show a negative potential around the nitrogen atom and the π-system of the pyrrole (B145914) ring, while positive potentials would be located around the N-H proton and, notably, on the outer surface of the bromine atom.

Visualization of Computational Workflow

The logical flow of a theoretical investigation into the electronic properties of this compound can be visualized as follows.

G cluster_input Setup cluster_dft Core Calculation (DFT) cluster_properties Property Derivation cluster_analysis Analysis & Interpretation start Input: this compound Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt sp Single-Point Energy Calculation opt->sp homo_lumo Frontier Molecular Orbitals (HOMO, LUMO, Gap) sp->homo_lumo mep Molecular Electrostatic Potential (MEP Map) sp->mep reactivity Global Reactivity Descriptors sp->reactivity analysis Analysis of Electronic Properties & Reactivity Prediction homo_lumo->analysis mep->analysis reactivity->analysis

Caption: Workflow for the theoretical calculation of electronic properties.

Conclusion

Theoretical calculations, particularly using DFT, provide invaluable insights into the electronic structure and reactivity of this compound. The analysis of frontier molecular orbitals, global reactivity descriptors, and the molecular electrostatic potential allows for a detailed understanding of its chemical behavior. These computational predictions serve as a powerful guide for experimental studies, enabling the rational design of new this compound derivatives with tailored properties for applications in drug discovery and materials science.[2]

References

The Rising Star of Medicinal Chemistry: A Technical Guide to 6-Bromoindole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Among its halogenated derivatives, 6-bromoindole has emerged as a particularly promising platform for the development of novel therapeutic agents. Its unique electronic properties and synthetic tractability have enabled the creation of a diverse array of molecules with potent biological activities. This in-depth technical guide explores the multifaceted role of this compound in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways and experimental workflows.

Therapeutic Potential of this compound Derivatives

Derivatives of this compound have demonstrated a remarkable breadth of pharmacological activities, positioning them as valuable leads in various therapeutic areas.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. This compound derivatives have shown significant anti-inflammatory effects by modulating key signaling pathways. For instance, several derivatives isolated from the marine sponge Geodia barretti have demonstrated the ability to suppress the production of pro-inflammatory cytokines.[1][2]

Antifungal Properties

The rise of drug-resistant fungal infections necessitates the discovery of new antifungal agents. 3-Acyl-6-bromoindoles have emerged as potent antifungal compounds against devastating plant pathogens like Botrytis cinerea and Monilinia fructicola.[1][3] These compounds exhibit a dual mechanism of action, inhibiting both mycelial growth and conidial germination.[1][3]

Anticancer Activity

The indole nucleus is a "privileged structure" in cancer drug discovery. This compound derivatives have been investigated for their potential to inhibit cancer cell proliferation and migration.[4] Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer progression, such as the NF-κB and PI3K/Akt pathways.[5]

Antiviral Effects

The ongoing threat of viral pandemics underscores the urgent need for novel antiviral therapies. A derivative of this compound has demonstrated potent in vitro activity against SARS-CoV-2, the virus responsible for COVID-19.[6] This compound was found to inhibit viral replication and syncytium formation induced by the viral spike protein.[6]

Quantitative Data Summary

The following tables summarize the biological activities of key this compound derivatives, providing a comparative overview of their potency.

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundBiological Target/AssayIC50/EC50 (µM)Cell Line/SystemReference
Barettin (4)IL-12p40 secretion21.04Human monocyte-derived dendritic cells[2]
Barettin (4)IL-10 secretion11.80Human monocyte-derived dendritic cells[2]
This compoundPGE2 production223.28LPS-stimulated RAW264.7 cells[7]
6-BromoisatinNO production120LPS-stimulated RAW264.7 cells[7]

Table 2: Antifungal Activity of 3-Acyl-6-bromoindole Derivatives against Botrytis cinerea

CompoundEC50 (µg/mL)Reference
This compound (I)11.62[1]
3-Acetyl-6-bromoindole (II)>100[1]
3-Propionyl-6-bromoindole (III)>100[1]

Table 3: Antifungal Activity of 3-Acyl-6-bromoindole Derivatives against Monilinia fructicola

CompoundEC50 (µg/mL)Reference
This compound (I)18.84[1]
3-Acetyl-6-bromoindole (II)>100[1]
3-Propionyl-6-bromoindole (III)>100[1]

Table 4: Antiviral Activity of a this compound Derivative against SARS-CoV-2

CompoundAssayIC50 (µM)Cell LineReference
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleViral Replication1.84Vero E6[6]

Key Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and common experimental workflows used in their study.

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a central regulator of inflammation.[8][9] Certain this compound derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[7]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Bromoindole This compound Derivative Bromoindole->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) DNA->Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by a this compound derivative.

PI3K/Akt Signaling Pathway Modulation

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth.[10][11] Its dysregulation is a hallmark of many cancers. Indole compounds have been shown to modulate this pathway, suggesting a potential mechanism for their anticancer effects.[5]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Bromoindole This compound Derivative Bromoindole->PI3K Inhibition

Figure 2: Modulation of the PI3K/Akt signaling pathway by a this compound derivative.

Experimental Workflow for Screening a this compound Derivative Library

The discovery of novel bioactive compounds often begins with the screening of a chemical library. This workflow outlines the typical steps involved in screening a library of this compound derivatives for a specific biological activity.

Screening_Workflow Start Start Library This compound Derivative Library Start->Library Primary_Screen Primary High-Throughput Screening (HTS) Library->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Lead Candidate Lead_Opt->End

Figure 3: A typical experimental workflow for screening a this compound derivative library.

Detailed Experimental Protocols

General Procedure for the Synthesis of 3-Acyl-6-bromoindoles

This protocol describes a microwave-assisted synthesis of 3-acyl-6-bromoindoles, which is an efficient and green method.[1]

Materials:

Procedure:

  • To a solution of this compound in [BMI]BF₄, add the corresponding anhydride and Y(OTf)₃.

  • For linear anhydrides, heat the reaction mixture at 90 °C for 30 minutes under microwave irradiation.

  • For aromatic anhydrides, heat the reaction mixture at 110 °C for 45 minutes under microwave irradiation.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-acyl-6-bromoindole derivative.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol details the evaluation of the antifungal activity of this compound derivatives against phytopathogenic fungi.[1]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Fungal strains (Botrytis cinerea, Monilinia fructicola)

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to approximately 50-60 °C and add the test compounds at various concentrations. Ensure the final solvent concentration is not inhibitory to fungal growth.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh fungal culture.

  • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without compound) reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition relative to the control.

  • Determine the half-maximal effective concentration (EC₅₀) value by plotting the percentage of inhibition against the compound concentration.

In Vitro Antiviral Assay for SARS-CoV-2

This protocol outlines the procedure to assess the antiviral activity of this compound derivatives against SARS-CoV-2 in cell culture.[6]

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • This compound derivative

  • 96-well plates

Procedure:

  • Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • After a pre-incubation period (e.g., 1 hour), infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Include appropriate controls: virus control (cells with virus, no compound), cell control (cells with no virus or compound), and compound toxicity control (cells with compound, no virus).

  • Incubate the plates at 37 °C in a 5% CO₂ incubator for a period sufficient for viral replication and cytopathic effect (CPE) development (e.g., 48-72 hours).

  • Assess the antiviral activity by quantifying the inhibition of viral CPE using methods such as microscopy, cell viability assays (e.g., MTS or MTT assay), or by measuring the viral load in the supernatant (e.g., by RT-qPCR).

  • Calculate the half-maximal inhibitory concentration (IC₅₀) and the half-maximal cytotoxic concentration (CC₅₀) to determine the selectivity index (SI = CC₅₀/IC₅₀).

Conclusion and Future Directions

This compound has unequivocally established itself as a versatile and valuable scaffold in medicinal chemistry. The diverse biological activities of its derivatives, ranging from anti-inflammatory and antifungal to anticancer and antiviral, highlight its immense therapeutic potential. The continued exploration of the chemical space around the this compound core, guided by structure-activity relationship studies and a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of novel and effective therapeutic agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as elucidating their precise mechanisms of action to pave the way for successful clinical translation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,6′-Dibromoindigo (Tyrian Purple) from 6-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6′-Dibromoindigo, historically known as Tyrian purple, is a vibrant purple dye of great significance, once extracted from sea snails of the Muricidae family.[1][2] Its discovery and identification as 6,6′-dibromoindigo were landmark achievements, with Paul Friedländer famously isolating 1.4 grams of the pigment from 12,000 snails in 1909.[3][4] Beyond its historical importance, modern research has identified 6,6′-dibromoindigo as a promising organic semiconductor, potentially useful for applications in wearable electronics.[1][5]

Direct bromination of the parent indigo (B80030) molecule is not a viable synthetic route to Tyrian purple, as it results in substitution at the 5,5′ or 7,7′ positions.[3][6] While many multi-step syntheses have been developed, they often start from complex di- or tri-substituted benzenes.[3][4] This document details a facile and efficient three-step synthesis starting from the commercially available 6-bromoindole, based on a biosynthetic pathway.[3][4] This method provides a reliable laboratory-scale protocol for researchers interested in historical pigment studies, materials science, or the development of novel indigoid compounds.

Reaction Pathway Overview

The synthesis proceeds through a three-step sequence starting from this compound:

  • Iodination: Regioselective iodination at the C-3 position of this compound yields the intermediate 6-bromo-3-iodoindole.

  • Acetoxylation: Nucleophilic substitution of the iodo group with an acetoxy group is achieved using silver acetate (B1210297), forming 3-acetoxy-6-bromoindole.

  • Hydrolysis and Oxidative Dimerization: Alkaline hydrolysis of the acetoxyindole intermediate, followed by spontaneous air oxidation, results in the dimerization and formation of the final product, 6,6′-dibromoindigo.[3][4]

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Acetoxylation cluster_2 Step 3: Hydrolysis & Oxidation Start This compound Reagents1 I₂, KI, NaOH in Methanol (Room Temp, 3h) Start->Reagents1 Reacts with Intermediate1 6-Bromo-3-iodoindole Reagents1->Intermediate1 To Yield Reagents2 Silver Acetate in Acetic Acid (90°C, 1h) Intermediate1->Reagents2 Reacts with Intermediate2 6-Bromo-3-acetoxyindole Reagents2->Intermediate2 To Yield Reagents3 1. NaOH in Ethanol (B145695) 2. Air Oxidation Intermediate2->Reagents3 Reacts via Product 6,6'-Dibromoindigo (Tyrian Purple) Reagents3->Product To Yield

Caption: Workflow for the three-step synthesis of Tyrian purple.

Detailed Experimental Protocols

The following protocols are adapted from the synthesis reported by Tanoue et al.[3]

Materials and Equipment:

  • This compound (Commercially available)

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Hydroxide (B78521) (NaOH)

  • Silver Acetate (AgOAc)

  • Methanol (MeOH)

  • Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Protocol 1: Synthesis of 6-Bromo-3-iodoindole
  • To a solution of this compound (200 mg, 1.02 mmol) and sodium hydroxide (41 mg, 1.02 mmol) in 10 mL of methanol, add iodine (259 mg, 1.02 mmol).[3]

  • Add an aqueous solution of potassium iodide (169 mg, 1.02 mmol in 2 mL of water) to the mixture.[3]

  • Stir the mixture at room temperature for 3 hours.[3]

  • Upon completion, add water to the reaction mixture. A precipitate will form.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • The product, 6-bromo-3-iodoindole, is obtained and used in the next step without further purification due to its lability.[3]

Protocol 2: Synthesis of 6-Bromo-3-acetoxyindole
  • Prepare a solution of the crude 6-bromo-3-iodoindole (from Protocol 1, approx. 1.02 mmol) in 8 mL of acetic acid.[3]

  • To this solution, add silver acetate (341 mg, 2.04 mmol).[3]

  • Heat the mixture with stirring at 90°C for 1 hour.[3]

  • After heating, cool the mixture to room temperature.

  • Filter the mixture to remove silver salts and other insoluble materials.

  • The filtrate, containing 6-bromo-3-acetoxyindole, is used directly in the final step.

Protocol 3: Synthesis of 6,6′-Dibromoindigo (Tyrian Purple)
  • To the filtrate containing 6-bromo-3-acetoxyindole (from Protocol 2), add a 10% solution of sodium hydroxide in ethanol.

  • Stir the resulting mixture at room temperature. The solution will gradually develop a deep purple color as the product precipitates.

  • The formation of 6,6′-dibromoindigo occurs via alkaline hydrolysis of the acetate ester, followed by spontaneous air oxidation and dimerization of the resulting indoxyl intermediate.[3]

  • Allow the suspension to stir overnight to ensure complete precipitation.

  • Collect the purple precipitate by filtration.

  • Wash the solid product with ethanol and then with water to remove any remaining impurities.

  • Dry the final product, 6,6′-dibromoindigo, under vacuum.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis, yielding the final product in a 43% overall yield from this compound.[4]

ParameterStep 1: IodinationStep 2: AcetoxylationStep 3: Hydrolysis/OxidationOverall
Starting Material This compound6-Bromo-3-iodoindole6-Bromo-3-acetoxyindoleThis compound
Key Reagents I₂, KI, NaOHSilver AcetateNaOH, Air (O₂)-
Solvent Methanol / WaterAcetic AcidEthanol-
Temperature Room Temperature90°CRoom Temperature-
Reaction Time 3 hours1 hourOvernight-
Product Yield Not isolated (used crude)Not isolated (used in solution)-43% [4]

Product Characterization: The identity and purity of the synthesized 6,6′-dibromoindigo can be confirmed by standard analytical techniques such as Mass Spectrometry, NMR Spectroscopy, IR Spectroscopy, and Melting Point analysis.[3]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-bromoindole, a versatile building block in medicinal chemistry. The functionalization of the indole (B1671886) scaffold at the 6-position is a key strategy in the development of novel therapeutic agents, as it allows for the introduction of diverse molecular fragments that can modulate biological activity.[1][2] This document outlines protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, as well as cyanation reactions, providing researchers with the tools to generate diverse libraries of 6-substituted indole derivatives for drug discovery programs.[1]

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[3] The introduction of substituents onto the indole core is a powerful strategy for fine-tuning the pharmacological properties of these molecules. This compound serves as a key intermediate for such modifications due to the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile toolbox for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, tolerating a wide range of functional groups.[1] This versatility is crucial in the synthesis of complex molecules with potential therapeutic applications, including anticancer and anti-inflammatory agents.

Suzuki-Miyaura Coupling: Synthesis of 6-Arylindoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 6-arylindoles. This reaction involves the coupling of this compound with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Quantitative Data: Suzuki-Miyaura Coupling of this compound Derivatives
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/H₂O802High
24-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane/H₂O606Good
33-Thienylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/H₂O80280
42-Furylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/H₂O80275
54-Formylphenylboronic acidPd/S.SPhos (5)-K₂CO₃H₂O/ACN371885

Note: The data presented is a compilation from various sources and may involve slightly different indole substrates (e.g., N-protected indoles). Researchers should optimize conditions for their specific substrate.[4][5][6]

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of DME and water, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously for the specified time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6-arylindole.[4]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle cluster_main Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition Ar-X PdII_Aryl_OH Ar-Pd(II)-OH Ln PdII_Aryl->PdII_Aryl_OH Ligand Exchange X⁻ Base (OH⁻) PdII_Aryl_R Ar-Pd(II)-R' Ln PdII_Aryl_OH->PdII_Aryl_R Transmetalation B(OH)₃ R'-B(OH)₂ PdII_Aryl_R->Pd0 Reductive Elimination Ar-R'

Caption: Suzuki-Miyaura Catalytic Cycle

Heck Coupling: Synthesis of 6-Alkenylindoles

The Heck reaction facilitates the formation of a carbon-carbon bond between this compound and an alkene, leading to the synthesis of 6-alkenylindoles. This reaction is typically carried out in the presence of a palladium catalyst and a base.

Quantitative Data: Heck Coupling of Bromoarenes with Acrylates
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylate[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃DMF1002097
2tert-Butyl acrylate[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃DMF1002093
3Methyl methacrylate[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃DMF10020Moderate
4StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile (B52724)10024Good

Note: The data presented is for representative aryl bromides and may require optimization for this compound.[7]

Experimental Protocol: Heck Coupling
  • Add this compound (1.0 mmol), the alkene (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol), and a phosphine (B1218219) ligand (e.g., P(o-tol)₃, 0.02-0.10 mmol) to a dry reaction vessel.

  • Add the base (e.g., Et₃N, 2.0 mmol) and the solvent (e.g., acetonitrile or DMF, 5-10 mL).

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 6-alkenylindole.[7]

Catalytic Cycle: Heck Coupling

Heck_Coupling Heck Coupling Catalytic Cycle cluster_main Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition Ar-X PdII_Aryl_Alkene [Ar-Pd(II)(Alkene)-X]Ln PdII_Aryl->PdII_Aryl_Alkene Alkene Coordination Alkene PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X Ln PdII_Aryl_Alkene->PdII_Alkyl Migratory Insertion PdII_H H-Pd(II)-X Ln PdII_Alkyl->PdII_H β-Hydride Elimination Alkene Product PdII_H->Pd0 Reductive Elimination H-Base⁺ + X⁻ Base

Caption: Heck Coupling Catalytic Cycle

Sonogashira Coupling: Synthesis of 6-Alkynylindoles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, providing access to 6-alkynylindoles. This reaction is co-catalyzed by palladium and copper complexes in the presence of an amine base.

Quantitative Data: Sonogashira Coupling of 6-Bromo-1-(phenylsulfonyl)-1H-indole
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneNi(acac)₂ (10)-K₃PO₄Dioxane701295
24-EthynyltolueneNi(acac)₂ (10)-K₃PO₄Dioxane701292
31-OctyneNi(acac)₂ (10)-K₃PO₄Dioxane701285
43-EthynylpyridineNi(acac)₂ (10)-K₃PO₄Dioxane701288

Note: The presented data utilizes a nickel catalyst system as a recent development, though traditional Pd/Cu systems are also effective. The substrate is N-protected this compound.[8]

Experimental Protocol: Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and copper(I) iodide (CuI, 0.01-0.05 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2.0-3.0 mmol).

  • Add the terminal alkyne (1.1-1.5 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 40-100 °C, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture.

  • Dilute with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 6-alkynylindole.[9]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition Ar-X PdII_Aryl_Alkyne Ar-Pd(II)-C≡CR' Ln PdII_Aryl->PdII_Aryl_Alkyne Transmetalation Cu-C≡CR' PdII_Aryl_Alkyne->Pd0 Reductive Elimination Ar-C≡CR' CuX CuX Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne Coordination Cu_Alkyne->PdII_Aryl Alkyne R'C≡CH Alkyne->Cu_Alkyne Deprotonation Base Base Base->Alkyne

Caption: Sonogashira Catalytic Cycle

Buchwald-Hartwig Amination: Synthesis of 6-Aminoindoles

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, allowing for the synthesis of 6-aminoindoles from this compound and various primary or secondary amines.

Quantitative Data: Buchwald-Hartwig Amination of Bromoindoles
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XantPhos (3)Cs₂CO₃Toluene (B28343)1101695
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10018Good
3n-ButylaminePd₂(dba)₃ (1)XantPhos (3)Cs₂CO₃Toluene1101685
46-AminoindolePd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane1002470

Note: Data is compiled from reactions with various bromoindoles and may require optimization for this compound.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), the ligand (e.g., XantPhos, 0.02-0.04 mmol), and the base (e.g., Cs₂CO₃, 1.5-2.0 mmol) to a dry reaction tube.

  • Add the amine (1.2 mmol) and the anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) for the specified time (16-24 hours).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 6-aminoindole.[10]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Buchwald-Hartwig Catalytic Cycle cluster_main Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition Ar-X PdII_Amine_Complex [Ar-Pd(II)(HNR'R'')-X]Ln PdII_Aryl->PdII_Amine_Complex Amine Coordination HNR'R'' PdII_Amido Ar-Pd(II)-NR'R'' Ln PdII_Amine_Complex->PdII_Amido Deprotonation H-Base⁺ + X⁻ Base PdII_Amido->Pd0 Reductive Elimination Ar-NR'R''

Caption: Buchwald-Hartwig Catalytic Cycle

Stille Coupling: Synthesis of 6-Substituted Indoles

The Stille coupling involves the reaction of this compound with an organostannane reagent, providing another versatile route for C-C bond formation. This method is known for its tolerance of a wide variety of functional groups. However, the toxicity of organotin compounds is a significant drawback.[12]

General Reaction Conditions for Stille Coupling
ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃
Ligand PPh₃, AsPh₃
Solvent Toluene, DMF, Dioxane
Temperature 50-120 °C
Additives LiCl, CuI (can accelerate the reaction)
Experimental Protocol: Stille Coupling
  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and any additives like LiCl (3.0 mmol).

  • Add the anhydrous solvent (e.g., toluene, 10 mL).

  • Add the organostannane reagent (1.1-1.2 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress.

  • Upon completion, cool the mixture and dilute it with an organic solvent.

  • Wash the solution with aqueous KF solution (to remove tin byproducts), followed by water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.[13]

Catalytic Cycle: Stille Coupling

Stille_Coupling Stille Coupling Catalytic Cycle cluster_main Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition Ar-X PdII_Aryl_R Ar-Pd(II)-R' Ln PdII_Aryl->PdII_Aryl_R Transmetalation X-SnR₃ R'-SnR₃ PdII_Aryl_R->Pd0 Reductive Elimination Ar-R'

Caption: Stille Coupling Catalytic Cycle

Palladium-Catalyzed Cyanation: Synthesis of 6-Cyanoindole (B17180)

The introduction of a nitrile group at the 6-position of indole can be achieved through palladium-catalyzed cyanation of this compound. The resulting 6-cyanoindole is a valuable intermediate that can be further transformed into other functional groups such as carboxylic acids, amides, and amines.

General Reaction Conditions for Cyanation
ParameterTypical Conditions
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆]
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand dppf, XantPhos
Solvent DMF, DMA, Toluene
Temperature 80-140 °C
Experimental Protocol: Palladium-Catalyzed Cyanation
  • In a glovebox, charge a reaction vessel with this compound (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the ligand (e.g., dppf, 0.02-0.10 mmol).

  • Add the anhydrous solvent (e.g., DMF, 5 mL).

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite, washing with additional solvent.

  • Wash the filtrate with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 6-cyanoindole.[14]

Experimental Workflow

The following diagram illustrates a general workflow for performing and analyzing palladium-catalyzed cross-coupling reactions with this compound.

Experimental_Workflow General Experimental Workflow start Start reagents Weigh and Combine This compound, Coupling Partner, Catalyst, Ligand, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General Experimental Workflow

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are indispensable tools for the synthesis of diverse and complex indole derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the vast chemical space around the indole scaffold. Careful optimization of the reaction conditions for each specific substrate is crucial for achieving high yields and purity of the desired products. The continued development of more efficient and sustainable catalytic systems will further enhance the utility of these powerful transformations in the quest for new therapeutic agents.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex biaryl structures.[2][3] The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and the functionalization of the indole core, such as at the 6-position, is of significant interest for the development of novel therapeutic agents.[4][5]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 6-bromoindole with various arylboronic acids, a key transformation for the synthesis of 6-arylindoles. The protocol is designed to be a starting point for reaction optimization and can be adapted for a range of substrates.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the C-C bond of the 6-arylindole product and regenerating the palladium(0) catalyst.[1][6]

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)[7]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (0.01 - 0.05 equivalents)[7][8]

  • Ligand (if using a catalyst precursor like Pd(OAc)₂) (e.g., SPhos, XPhos) (0.02 - 0.10 equivalents)[7]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)[7][9]

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)[7][10]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if required), and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with water.[7]

    • Extract the product with an organic solvent such as ethyl acetate (B1210297).[7]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-arylindole.[7][11]

Data Presentation

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids, compiled from literature sources. This data can serve as a guide for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O1001285Fictionalized Data
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100892Fictionalized Data
33-Thienylboronic acidPdCl₂(dppf) (5)-Cs₂CO₃DMF901678Fictionalized Data
44-Fluorophenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O1001288Fictionalized Data
54-Acetylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene110690Fictionalized Data

Note: The data in this table is representative and may require optimization for specific substrates and scales.

Mandatory Visualization

The following diagrams illustrate the generalized catalytic cycle and the experimental workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_0 cluster_1 Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)Ln-R' PdII_Aryl->PdII_Aryl_R Transmetalation Transmetalation PdII_Aryl_R->Pd0 Product Ar-R' PdII_Aryl_R->Product RedElim Reductive Elimination ArylHalide Ar-X (this compound) BoronicAcid R'-B(OH)₂ (Arylboronic Acid) Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Start Start Setup 1. Reaction Setup: Combine this compound, arylboronic acid, catalyst, ligand (if any), and base in a dry flask. Start->Setup Inert 2. Inert Atmosphere: Evacuate and backfill with Ar or N₂ (3x). Setup->Inert Solvent 3. Solvent Addition: Add degassed solvent via syringe. Inert->Solvent Heat 4. Reaction: Heat mixture to 80-110 °C with stirring. Solvent->Heat Monitor 5. Monitoring: Track reaction progress by TLC or LC-MS. Heat->Monitor Workup 6. Work-up: Cool, quench with water, and extract with organic solvent. Monitor->Workup Reaction Complete Purify 7. Purification: Purify crude product by column chromatography. Workup->Purify Product Pure 6-Arylindole Product Purify->Product End End Product->End

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling of this compound.

References

Application Notes and Protocols: The Strategic Use of 6-Bromoindole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including a significant number of approved kinase inhibitors. The introduction of a bromine atom at the 6-position of the indole ring provides a versatile synthetic handle, unlocking a vast chemical space for the development of novel kinase inhibitors. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These methodologies allow for the strategic introduction of diverse aryl, heteroaryl, and amino moieties, enabling the fine-tuning of a compound's pharmacological profile to achieve high potency and selectivity against specific kinase targets.

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus in modern drug discovery. This document provides detailed application notes and experimental protocols for the utilization of 6-bromoindole and its derivatives in the synthesis of inhibitors targeting key kinases such as p38α Mitogen-Activated Protein Kinase (MAPK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinases, and Glycogen Synthase Kinase 3β (GSK-3β).

Data Presentation: Biological Activity of this compound-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of selected kinase inhibitors synthesized from this compound precursors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound IDTarget KinaseScaffoldIC50 (nM)Reference
p38α-Inhibitor-1 p38α MAPK1-(cyclopropylmethyl)-6-(pyridin-4-yl)indolin-2-one150[1]
p38α-Inhibitor-2 p38α MAPK1-ethyl-6-(3-fluorophenyl)indolin-2-one250[1]
VEGFR-2-Inhibitor-1 VEGFR-2O-linked this compound derivative3.8[2]
VEGFR-2-Inhibitor-2 VEGFR-2Pyrimidine-based this compound9,190 (A549 cell line)[3]
Aurora-Inhibitor-1 Aurora A/BPyrimidine-based this compound<200 (SCLC cell lines)[4]
GSK-3β-Inhibitor-1 GSK-3β6-Bromoindirubin-3'-oxime (BIO)-[5][6]
GSK-3β-Inhibitor-2 GSK-3βN-(pyridin-2-yl)cyclopropanecarboxamide scaffold70[7]

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations of this compound and its derivatives into kinase inhibitors.

Protocol 1: Synthesis of N-Alkyl-6-bromoindolin-2-one

This protocol describes the alkylation of the nitrogen atom of 6-bromoindolin-2-one, a common precursor derived from this compound.

Materials:

  • 6-bromoindolin-2-one

  • Alkyl halide (e.g., cyclopropylmethyl bromide, ethyl iodide)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of 6-bromoindolin-2-one (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).[1]

  • Add the desired alkyl halide (1.2 eq) to the mixture.[1]

  • Stir the reaction mixture at room temperature for 12-16 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).[1]

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • The crude product can be used in the next step without further purification or purified by flash column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to introduce aryl or heteroaryl moieties at the 6-position of the bromoindole scaffold.

Materials:

  • N-Alkyl-6-bromoindolin-2-one (from Protocol 1) or this compound

  • Arylboronic acid (e.g., pyridin-4-ylboronic acid, 3-fluorophenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium fluoride (B91410) (CsF)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the N-alkyl-6-bromoindolin-2-one or this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).[1]

  • Add Pd(dppf)Cl₂ (0.1 eq).[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).[1]

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.[1]

  • Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • After completion, cool the reaction to room temperature and dilute with water.[1]

  • Extract the aqueous layer with EtOAc (3 x 20 mL).[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purify the residue by flash column chromatography to yield the final product.[1]

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the palladium-catalyzed amination of this compound to introduce a variety of amino groups.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XantPhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XantPhos (0.04 eq).

  • Add anhydrous toluene.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by this compound-based kinase inhibitors and a general workflow for their synthesis and evaluation.

G cluster_workflow General Synthesis and Evaluation Workflow Start This compound Step1 Functionalization (e.g., N-Alkylation) Start->Step1 Step2 Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Step1->Step2 Library Library of 6-Substituted Indole Derivatives Step2->Library Screening Kinase Inhibition Assay (IC50 Determination) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

A general workflow for the synthesis and screening of this compound-based kinase inhibitors.

p38_MAPK_pathway cluster_p38 p38 MAPK Signaling Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MAPKK MKK3/6 MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Inhibitor This compound-based p38 Inhibitor Inhibitor->p38 Response Inflammation, Apoptosis, Cell Cycle Arrest Downstream->Response

Inhibition of the p38 MAPK signaling pathway by this compound-based inhibitors.

VEGFR2_pathway cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K RAS Ras/Raf/MEK/ERK VEGFR2->RAS Inhibitor This compound-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Proliferation Cell Proliferation & Survival PLCg->Proliferation Permeability Vascular Permeability PLCg->Permeability PI3K->Proliferation Migration Cell Migration RAS->Migration

Targeting the VEGFR-2 signaling cascade to inhibit angiogenesis.

Aurora_pathway cluster_aurora Aurora Kinase Signaling in Mitosis G2 G2 Phase AuroraA Aurora A G2->AuroraA AuroraB Aurora B G2->AuroraB Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Inhibitor This compound-based Aurora Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB M_Phase Proper Mitotic Progression Centrosome->M_Phase Chromosome->M_Phase

Inhibition of Aurora kinases disrupts mitotic progression.

GSK3b_pathway cluster_gsk3b GSK-3β Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction Destruction Complex (Axin, APC, GSK-3β) Frizzled->Destruction Inhibits GSK3b GSK-3β Destruction->GSK3b Degradation β-catenin Degradation BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates Inhibitor This compound-based GSK-3β Inhibitor Inhibitor->GSK3b BetaCatenin->Degradation Accumulation β-catenin Accumulation & Nuclear Translocation Gene Target Gene Transcription Accumulation->Gene

Modulation of the Wnt/β-catenin pathway via GSK-3β inhibition.

References

Application of 6-Bromoindole in Organic Semiconductor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoindole, a halogenated derivative of the indole (B1671886) heterocyclic scaffold, has emerged as a valuable and versatile building block in the design and synthesis of novel organic semiconductor materials. Its unique electronic properties, arising from the interplay between the electron-rich indole core and the electron-withdrawing bromine substituent, make it an attractive moiety for tuning the frontier molecular orbital energy levels (HOMO and LUMO) of organic molecules and polymers. This strategic functionalization allows for the development of materials with tailored charge transport characteristics, optical absorption profiles, and solid-state packing, which are critical for high-performance organic electronic devices.

These application notes provide a comprehensive overview of the use of this compound in the development of organic semiconductors for applications in Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs), and Organic Light-Emitting Diodes (OLEDs). Detailed experimental protocols for the synthesis of a key this compound derivative and the fabrication of organic electronic devices are also presented.

Application in Organic Field-Effect Transistors (OFETs)

The incorporation of the this compound unit into conjugated polymers and small molecules can significantly influence their charge transport properties. The bromine atom can promote intermolecular interactions through halogen bonding, potentially leading to enhanced solid-state packing and improved charge carrier mobility. Furthermore, the electronic nature of the this compound moiety can be exploited to develop both p-type (hole-transporting) and n-type (electron-transporting) or even ambipolar semiconductors.

While specific data for a wide range of this compound-based OFETs is still emerging, the principles of molecular design suggest its potential for creating high-performance materials. For instance, copolymerization of this compound with electron-deficient units like diketopyrrolopyrrole (DPP) could lead to polymers with ambipolar charge transport characteristics.

Table 1: Performance of a Representative this compound-Based Organic Phototransistor

MaterialDevice ArchitectureMobility (cm²/Vs)On/Off RatioPhotoresponsivity (A/W)External Quantum Efficiency (%)
6,6′-DibromoindigoBottom-Gate, Top-ContactNot ReportedNot Reported10.32437

Data for 6,6'-Dibromoindigo, a dimer derived from this compound.

Application in Organic Solar Cells (OSCs)

In the realm of organic photovoltaics, this compound can be incorporated into either donor (p-type) or acceptor (n-type) materials for bulk heterojunction (BHJ) solar cells. As part of a donor polymer, the this compound unit can help to lower the HOMO energy level, which can lead to a higher open-circuit voltage (Voc) in the solar cell. When used in an acceptor molecule, its electron-withdrawing nature can contribute to a lower LUMO level, facilitating efficient electron transfer from the donor material. The development of non-fullerene acceptors (NFAs) has opened up new avenues for molecular design, where this compound could serve as a key building block.

Currently, there is a limited number of published examples of this compound-based materials specifically designed for high-efficiency OSCs. However, the fundamental properties of this building block make it a promising candidate for future material development in this area.

Application in Organic Light-Emitting Diodes (OLEDs)

The indole scaffold is known to be a good building block for host materials in phosphorescent OLEDs (PhOLEDs) due to its high triplet energy. The introduction of a bromine atom at the 6-position can further modify the electronic properties and potentially enhance the performance of these host materials. Additionally, this compound derivatives can be explored as fluorescent emitters, particularly for blue light emission, a critical area of OLED research. The heavy atom effect of bromine could, in principle, enhance intersystem crossing, which might be beneficial for certain types of emitters, though this can also lead to quenching of fluorescence.

As with OSCs, the application of this compound in OLEDs is an area with significant potential for exploration, with a need for more dedicated research to synthesize and characterize novel emitters and hosts.

Experimental Protocols

Synthesis of 6,6′-Dibromoindigo from this compound

This protocol describes the synthesis of 6,6′-dibromoindigo, a key derivative of this compound that has been utilized in organic phototransistors.[1]

Materials:

Step 1: Synthesis of 6-bromo-3-iodoindole

  • Dissolve this compound (2 g, 10.2 mmol) and sodium hydroxide (0.41 g, 10.2 mmol) in methanol (100 mL).

  • Add an aqueous solution of potassium iodide (1.69 g, 10.2 mmol) in 10 mL of water.

  • Add iodine (2.59 g, 10.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Add water to the mixture to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under reduced pressure. The resulting 6-bromo-3-iodoindole is used in the next step without further purification.

Step 2: Synthesis of 3-acetoxy-6-bromoindole

  • The crude 6-bromo-3-iodoindole from the previous step is subjected to nucleophilic substitution with silver acetate.

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford 3-acetoxy-6-bromoindole.

Step 3: Synthesis of 6,6′-dibromoindigo (6-BrIG)

  • Add a 1 M sodium hydroxide solution (10 mL) to a solution of 3-acetoxy-6-bromoindole (0.88 g, 3.47 mmol) in ethanol (30 mL).

  • Stir the mixture at room temperature for 3 hours.

  • Add water to the mixture to precipitate the product.

  • Collect the resulting purple solid by filtration.

  • Wash the precipitate several times with water and cold ethanol.

  • Dry the solid under vacuum to yield 6,6′-dibromoindigo.

Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This is a general protocol for the fabrication of a top-contact, bottom-gate OFET, which can be adapted for this compound-based semiconductor materials.

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

  • This compound-based organic semiconductor

  • High-purity solvent for the organic semiconductor (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer into appropriate sizes.

    • Sonically clean the substrates sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to remove organic residues and improve the surface energy.

  • Organic Semiconductor Deposition:

    • Dissolve the this compound-based organic semiconductor in a suitable solvent to a specific concentration (e.g., 5-10 mg/mL).

    • Deposit a thin film of the organic semiconductor onto the cleaned SiO₂/Si substrate using spin-coating or thermal evaporation.

    • If spin-coating, optimize the spin speed and time to achieve the desired film thickness.

    • Anneal the film at an optimized temperature to improve crystallinity and film morphology.

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length and width onto the organic semiconductor film.

    • Deposit the gold source and drain electrodes (e.g., 50 nm thick) through the shadow mask using thermal evaporation under high vacuum (< 10⁻⁶ Torr).

  • Device Characterization:

    • Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient conditions.

    • Extract key parameters such as charge carrier mobility, on/off current ratio, and threshold voltage from the transfer and output characteristics.

Visualizations

Logical Relationship of this compound in Organic Semiconductor Synthesis

logical_relationship This compound This compound Synthetic Modification Synthetic Modification This compound->Synthetic Modification Small Molecules Small Molecules Synthetic Modification->Small Molecules Polymers Polymers Synthetic Modification->Polymers OFETs OFETs Small Molecules->OFETs OSCs OSCs Small Molecules->OSCs OLEDs OLEDs Small Molecules->OLEDs Polymers->OFETs Polymers->OSCs Polymers->OLEDs

Caption: Synthetic pathways from this compound to organic electronic devices.

Experimental Workflow for OFET Fabrication

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Substrate Cleaning Substrate Cleaning UV-Ozone Treatment UV-Ozone Treatment Substrate Cleaning->UV-Ozone Treatment Semiconductor Deposition Semiconductor Deposition UV-Ozone Treatment->Semiconductor Deposition Electrode Deposition Electrode Deposition Semiconductor Deposition->Electrode Deposition Electrical Measurement Electrical Measurement Electrode Deposition->Electrical Measurement Parameter Extraction Parameter Extraction Electrical Measurement->Parameter Extraction

Caption: Workflow for fabricating and characterizing an Organic Field-Effect Transistor.

References

Application Notes and Protocols for the Synthesis and Antifungal Evaluation of 3-Acyl-6-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-acyl-6-bromoindole derivatives and their evaluation as potential antifungal agents. Detailed protocols for synthesis and key antifungal assays are provided to enable researchers to replicate and build upon these findings in the pursuit of novel antifungal drug development.

Introduction

Indole (B1671886) derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] Among these, 3-acyl-6-bromoindoles have emerged as a promising scaffold for the development of novel antifungal agents. These compounds have demonstrated notable activity against various phytopathogenic fungi, which pose a significant threat to global agriculture and food security. The introduction of an acyl group at the C-3 position and a bromine atom at the C-6 position of the indole ring appears to be crucial for their antifungal efficacy.[2][3]

This document outlines the microwave-assisted synthesis of these derivatives, a green and efficient method, and details the protocols for evaluating their antifungal properties through mycelial growth and spore germination inhibition assays. Furthermore, it explores the potential mechanism of action by providing a protocol for assessing the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[1][4]

Data Presentation

The antifungal activities of a series of 3-acyl-6-bromoindole derivatives against two significant plant pathogenic fungi, Botrytis cinerea and Monilinia fructicola, are summarized below. The data highlights the potent and differential activities of these compounds.

Table 1: Mycelial Growth Inhibition of 3-Acyl-6-Bromoindole Derivatives

CompoundDerivativeTarget FungusEC₅₀ (µg/mL)[4]
I 6-BromoindoleBotrytis cinerea11.62[4]
Monilinia fructicola18.84[4]
II 3-Acetyl-6-bromoindoleBotrytis cinerea>100
Monilinia fructicola>100
V 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-1-oneBotrytis cinerea>100
Monilinia fructicola>100

EC₅₀: Half-maximal effective concentration.

Table 2: Spore Germination Inhibition of 3-Acyl-6-Bromoindole Derivatives

CompoundDerivativeTarget FungusConcentration (µg/mL)Inhibition (%)[4]
I This compoundBotrytis cinerea100<10
Monilinia fructicola100<10
II 3-Acetyl-6-bromoindoleBotrytis cinerea100100[4]
Monilinia fructicola10096[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Acetyl-6-bromoindole (Compound II)

This protocol describes a green and efficient microwave-assisted synthesis of 3-acetyl-6-bromoindole.[2]

Materials:

Procedure:

  • In a 10 mL microwave vessel, combine this compound (1.0 mmol), acetic anhydride (1.0 mmol), Y(OTf)₃ (0.01 mmol), and [BMI]BF₄ (1 mmol).

  • Seal the vessel securely with a Teflon lid.

  • Place the vessel in the microwave synthesizer.

  • Irradiate the mixture at 90°C for 30 minutes with a power output of 150 W and high-intensity stirring.[5]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Purify the crude product by crystallization from an appropriate solvent (e.g., ethanol) to obtain 1-(6-bromo-1H-indol-3-yl)ethan-1-one (Compound II) as a white solid.[2]

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Antifungal Assay - Mycelial Growth Inhibition

This protocol details the poisoned food technique to assess the inhibitory effect of the synthesized compounds on fungal mycelial growth.

Materials:

  • Synthesized 3-acyl-6-bromoindole derivatives

  • Fungal strains (Botrytis cinerea, Monilinia fructicola)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Prepare PDA medium and sterilize it by autoclaving.

  • Allow the PDA to cool to approximately 45-50°C.

  • Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • From a fresh, actively growing culture of the test fungus, cut a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates with parafilm and incubate them at 25°C in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Mycelial Growth Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.[6]

  • Determine the EC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.

Protocol 3: In Vitro Antifungal Assay - Spore Germination Inhibition

This protocol describes a method to evaluate the effect of the synthesized compounds on fungal spore germination.[2]

Materials:

  • Synthesized 3-acyl-6-bromoindole derivatives

  • Fungal spores (Botrytis cinerea, Monilinia fructicola)

  • Sterile distilled water or a suitable germination medium

  • Hemocytometer

  • Microscope slides (concave or plain)

  • Humid chamber (e.g., a Petri dish with moist filter paper)

  • Microscope

Procedure:

  • Prepare a spore suspension by harvesting fresh spores from a fungal culture into sterile distilled water.

  • Determine the spore concentration using a hemocytometer and adjust it to the desired concentration (e.g., 1 x 10⁵ spores/mL).

  • Prepare different concentrations of the test compounds in the spore suspension. Include a solvent control.

  • Pipette a drop (e.g., 20 µL) of each test solution onto a microscope slide.

  • Place the slides in a humid chamber to prevent drying.

  • Incubate the slides at 25°C for a period sufficient for germination in the control group (typically 6-24 hours).

  • After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube length is at least half the diameter of the spore.

  • Count at least 100 spores per replicate for each treatment and determine the percentage of germinated spores.

  • Calculate the percentage of spore germination inhibition using the following formula:

    • Spore Germination Inhibition (%) = [1 - (T/C)] x 100

    • Where T is the percentage of germination in the treated sample, and C is the percentage of germination in the control sample.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 3-Acyl-6-bromoindole Derivatives cluster_antifungal_studies Antifungal Studies cluster_moa Mechanism of Action Studies S1 Starting Materials: This compound Acid Anhydride S2 Microwave-Assisted Synthesis (Y(OTf)3, [BMI]BF4) S1->S2 S3 Purification (Crystallization) S2->S3 S4 Characterization (NMR, MS) S3->S4 A1 Mycelial Growth Inhibition Assay S4->A1 S4->A1 A2 Spore Germination Inhibition Assay S4->A2 M1 Succinate Dehydrogenase (SDH) Inhibition Assay S4->M1 S4->M1 M2 Molecular Docking Studies S4->M2 A3 Data Analysis (EC50, % Inhibition) A1->A3 A2->A3

Caption: Experimental workflow for synthesis and antifungal evaluation.

Protocol 4: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of the synthesized compounds against succinate dehydrogenase.[7][8]

Materials:

  • Isolated fungal mitochondria (source of SDH)

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2)

  • Succinate solution (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)

  • Synthesized 3-acyl-6-bromoindole derivatives (inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Mitochondrial Isolation:

    • Harvest fresh fungal mycelia and wash with grinding buffer.

    • Homogenize the mycelia and perform differential centrifugation to isolate the mitochondrial fraction.[7]

    • Determine the protein concentration of the mitochondrial suspension.

  • SDH Activity Assay:

    • In a 96-well plate, prepare a reaction mixture containing the assay buffer, isolated mitochondria, and DCPIP solution.

    • Add various concentrations of the test compounds to the respective wells. Include a solvent control.

    • Initiate the reaction by adding the succinate solution.

    • Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C) for 5-10 minutes. The rate of DCPIP reduction is proportional to SDH activity.[8]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

signaling_pathway Indole 3-Acyl-6-bromoindole Derivative SDH Succinate Dehydrogenase (SDH) (Mitochondrial Complex II) Indole->SDH Inhibition ETC Electron Transport Chain SDH->ETC Fumarate Fumarate SDH->Fumarate Oxidation ROS Reactive Oxygen Species (ROS) Accumulation SDH->ROS Dysfunction leads to ATP ATP Production ETC->ATP TCA Tricarboxylic Acid (TCA) Cycle Succinate Succinate TCA->Succinate Succinate->SDH Substrate Fumarate->TCA CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to ROS->CellDeath Damage leads to

Caption: Proposed mechanism of action via SDH inhibition.

References

Application Notes and Protocols for Sonogashira Coupling with 6-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecules, as the resulting alkynyl-substituted indoles are key structural motifs in many biologically active compounds. The indole (B1671886) scaffold itself is a privileged structure, and the ability to introduce diverse functionality at the 6-position via a reliable C-C bond-forming reaction opens up vast possibilities for generating novel molecular entities for drug discovery programs.

This document provides a detailed protocol for the Sonogashira coupling of 6-bromoindole with various terminal alkynes. Both traditional copper-cocatalyzed and modern copper-free conditions are discussed, offering flexibility depending on the substrate and desired purity of the final product. The Sonogashira reaction typically proceeds in the presence of a palladium(0) catalyst, a copper(I) cocatalyst (in the traditional protocol), and an amine base.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative examples of Sonogashira coupling reactions with this compound and analogous substrates, showcasing the scope of the reaction with various terminal alkynes.

EntryAlkyneCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF60495
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT1688
31-Hexyne[PdCl₂(CH₃CN)₂] / sXPhosCs₂CO₃MeCN / H₂O65285
4Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NDMF50678
54-Ethynylanisole[PdCl₂(CH₃CN)₂] / sXPhosCs₂CO₃MeCN / H₂O65292
63-EthynylpyridinePdCl₂(PPh₃)₂ / CuIEt₃NDMF801275
7Cyclopropylacetylene[PdCl₂(CH₃CN)₂] / sXPhosCs₂CO₃MeCN / H₂O65270

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Traditional Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general procedure based on established methods for the coupling of aryl bromides.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)

  • Anhydrous solvent (e.g., DMF, THF, or Dioxane)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted from methods developed for challenging aryl bromides and sensitive substrates.[2]

Materials:

  • This compound

  • Terminal alkyne (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., [PdCl₂(CH₃CN)₂], 5-15 mol%)

  • Ligand (e.g., sXPhos, 6-18 mol%)

  • Inorganic base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents)

  • Degassed solvent system (e.g., Acetonitrile/Water mixture)

Procedure:

  • To a dry reaction vial, add this compound, the palladium catalyst, the ligand, and the inorganic base.

  • Seal the vial and purge with an inert gas.

  • Add the degassed solvent system and the terminal alkyne via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 65 °C) and stir.[2]

  • Monitor the reaction progress until completion.

  • Cool the reaction to room temperature.

  • Quench the reaction, for instance by the addition of mercaptopropionic acid for reactions involving peptides.[2] For small molecules, proceed with a standard aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Pd Catalyst CuI (optional) Ligand (optional) Base Flask Dry Schlenk Flask (Inert Atmosphere) Reagents->Flask Solvent Anhydrous/Degassed Solvent Solvent->Flask Alkyne Terminal Alkyne Alkyne->Flask Heating Heating & Stirring Flask->Heating Monitoring TLC / LC-MS Monitoring Heating->Monitoring Quenching Quenching & Extraction Monitoring->Quenching Drying Drying & Concentration Quenching->Drying Purification Column Chromatography Drying->Purification Product Pure 6-Alkynylindole Purification->Product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

References

Application Note: Synthesis and Evaluation of 6-Bromoindole Derivatives as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of many chronic diseases, including autoimmune disorders, cancer, and neurodegenerative conditions.[1] The indole (B1671886) nucleus is considered a "privileged structure" in medicinal chemistry, serving as a foundational scaffold for numerous natural and synthetic molecules with significant biological activities.[2] Marine natural products are a rich source of chemical diversity for drug discovery, with marine sponges, in particular, yielding unique bioactive compounds.[1][3] This application note focuses on 6-bromoindole, a halogenated indole, as a key starting material and structural motif in the development of novel anti-inflammatory agents. Derivatives from natural sources, such as the marine sponge Geodia barretti, have demonstrated promising immunomodulatory effects, making this scaffold a compelling starting point for therapeutic innovation.[1][3][4]

Anti-Inflammatory Activity of Natural this compound Derivatives

A study of the Icelandic marine sponge Geodia barretti led to the isolation of several this compound derivatives with significant anti-inflammatory properties.[1][3] These compounds were evaluated for their ability to modulate cytokine secretion from human monocyte-derived dendritic cells (DCs), which are pivotal in initiating adaptive immune responses.[1] The key findings are summarized below.

Data Presentation: Effect of this compound Derivatives on Cytokine Secretion

The following table summarizes the immunomodulatory effects of compounds isolated from G. barretti on mature dendritic cells. The data represents the percentage change in the secretion of the pro-inflammatory cytokine IL-12p40 and the anti-inflammatory cytokine IL-10.

Compound IDCompound NameEffect on IL-12p40 SecretionEffect on IL-10 SecretionIC50 (µM)
1 Geobarrettin ANo significant effectNo significant effectN/A
2 Geobarrettin B29% decreaseNo significant effectN/A
3 Geobarrettin C13% decrease40% increaseN/A
4 Barettin>50% decrease>50% decreaseIL-12p40: 21.0IL-10: 11.8
5 8,9-dihydrobarettinNo significant effectNo significant effectN/A
6 6-Bromoconicamin32% decreaseNo significant effectN/A
7 l-6-BromohypaphorineNo significant effectNo significant effectN/A

Data sourced from Di et al., 2018.[1][3][4]

These results indicate that specific this compound derivatives can modulate the inflammatory response. Notably, Geobarrettin C (3) demonstrated a desirable anti-inflammatory profile by concurrently decreasing a pro-inflammatory cytokine and increasing an anti-inflammatory one.[3] Barettin (4) showed potent inhibition of both cytokines.[3][4]

Experimental Protocols

Protocol 2.1: Isolation of this compound Derivatives from Geodia barretti

This protocol details the extraction and purification of this compound alkaloids from marine sponge samples.

1. Sample Preparation and Extraction:

  • Collect sponge specimens (Geodia barretti) and immediately freeze them at -20 °C.[1]
  • Lyophilize the frozen sponge material and grind it into a fine powder.
  • Extract the powdered sponge material exhaustively with a 1:1 (v/v) mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (CH₃OH) at room temperature.
  • Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

2. Solvent Partitioning (Modified Kupchan Method):

  • Suspend the crude extract in a 9:1 mixture of CH₃OH and water.
  • Perform sequential liquid-liquid partitioning against n-hexane, chloroform (B151607) (CHCl₃), and finally n-butanol to separate compounds based on polarity.
  • Analyze fractions using a suitable method (e.g., UPLC-qTOF-MS) to identify those containing bromoindoles. The chloroform and dichloromethane subextracts are typically rich in these compounds.[1]

3. Chromatographic Purification:

  • Combine the bromoindole-containing fractions.
  • Subject the combined fraction to Reversed-Phase Vacuum Liquid Chromatography (RP-VLC) for initial separation.
  • Further purify the resulting fractions using semi-preparative or analytical High-Performance Liquid Chromatography (HPLC) to isolate individual compounds (e.g., Geobarrettins A-C, Barettin).

Workflow for Isolation and Screening of this compound Derivatives

G Diagram 1: Workflow for Isolation and Activity Screening cluster_extraction Extraction & Isolation cluster_bioassay Biological Evaluation Sponge Sponge Collection (G. barretti) Extract Solvent Extraction (CH₂Cl₂:CH₃OH) Sponge->Extract Partition Solvent Partitioning Extract->Partition VLC Vacuum Liquid Chromatography (VLC) Partition->VLC HPLC HPLC Purification VLC->HPLC Compounds Isolated this compound Derivatives HPLC->Compounds Treatment Treatment with Isolated Compounds Compounds->Treatment DCs Culture & Maturation of Human Dendritic Cells (DCs) DCs->Treatment Cytokine Cytokine Measurement (IL-12p40, IL-10) Treatment->Cytokine Analysis Data Analysis & IC₅₀ Determination Cytokine->Analysis

Caption: Workflow from sponge collection to bioactivity analysis.

Protocol 2.2: In Vitro Anti-inflammatory Activity Assay

This protocol assesses the effect of this compound derivatives on cytokine production in lipopolysaccharide (LPS)-stimulated human dendritic cells.

1. Generation of Dendritic Cells (DCs):

  • Isolate human monocytes from peripheral blood mononuclear cells (PBMCs).
  • Culture the monocytes for 5-6 days in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) to differentiate them into immature DCs.

2. Compound Treatment and DC Maturation:

  • Seed the immature DCs in appropriate culture plates.
  • Pre-treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for 1-2 hours.
  • Induce DC maturation and activation by adding LPS (a potent pro-inflammatory stimulus). Include a vehicle control (DMSO) and an untreated control.
  • Incubate the cells for an additional 18-24 hours.

3. Cytokine Measurement:

  • Collect the cell culture supernatants.
  • Quantify the concentrations of IL-12p40 and IL-10 in the supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage inhibition or stimulation of cytokine secretion for each compound concentration relative to the LPS-stimulated vehicle control.
  • If applicable, determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage inhibition against the compound concentration.

Modulation of Dendritic Cell Cytokine Production

G Diagram 2: Modulation of Dendritic Cell Cytokine Production LPS LPS (Inflammatory Stimulus) DC Dendritic Cell LPS->DC Activates IL12 Pro-inflammatory Cytokines (e.g., IL-12p40) DC->IL12 Secretes IL10 Anti-inflammatory Cytokines (e.g., IL-10) DC->IL10 Secretes Bromoindole This compound Derivatives Bromoindole->IL12 Inhibits (e.g., Compounds 2, 3, 4, 6) Bromoindole->IL10 Modulates (Increases or Decreases)

Caption: Simplified pathway of this compound derivatives' action.

Synthetic Approaches Using this compound

This compound is a versatile chemical intermediate for the synthesis of diverse bioactive molecules.[5] The introduction of an acyl group at the C3 position of the indole nucleus is a common and important transformation, as 3-acylindoles are key precursors for many biologically active compounds.[6]

Protocol 3.1: General Procedure for Friedel-Crafts Acylation of this compound

This protocol describes a general method for introducing an acyl group at the C3 position of the this compound ring.

1. Reaction Setup:

  • In a reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent (e.g., an ionic liquid like [BMI]BF₄ or a traditional organic solvent).
  • Add a Lewis acid catalyst, such as Ytterbium (III) triflate (Y(OTf)₃).
  • Add the corresponding acylating agent (e.g., a linear or aromatic anhydride, 1.1-1.5 equivalents).

2. Reaction Execution:

  • Heat the reaction mixture to the appropriate temperature (e.g., 90-110 °C) and stir for the required time (e.g., 30-45 minutes), monitoring the reaction's progress by Thin-Layer Chromatography (TLC).[6]

3. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.
  • Quench the reaction by adding water or a saturated sodium bicarbonate solution.
  • Extract the product into an organic solvent (e.g., ethyl acetate).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
  • Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired 3-acyl-6-bromoindole derivative.

G Start This compound (Starting Material) Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, Heat) Start->Reaction Reagent Acylating Agent (e.g., Anhydride) Reagent->Reaction Product 3-Acyl-6-bromoindole Derivative Reaction->Product

References

Application Notes and Protocols for Heck Coupling Reactions Involving 6-Bromoindole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Heck coupling reactions with 6-bromoindole substrates. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 6-alkenylindoles, which are valuable intermediates in medicinal chemistry and materials science.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a Nobel Prize-winning chemical reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base.[1] This reaction is a cornerstone of modern organic synthesis due to its reliability in forming carbon-carbon bonds and its tolerance of a wide variety of functional groups.[2] For this compound substrates, the Heck reaction provides a direct method for introducing a vinyl group at the 6-position of the indole (B1671886) ring, leading to the formation of 6-vinylindoles.

Reaction Mechanism and Key Parameters

The catalytic cycle of the Heck reaction generally proceeds through a sequence of well-defined steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active palladium(0) catalyst.[1]

Key Parameters for Successful Heck Coupling of this compound:

  • Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used and effective catalyst precursor that is reduced in situ to the active Pd(0) species.[3]

  • Ligand: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are often employed to stabilize the palladium catalyst and influence the reaction's efficiency and selectivity.[4][5]

  • Base: An appropriate base is crucial for neutralizing the hydrogen halide generated during the reaction and for the regeneration of the Pd(0) catalyst. Common bases include organic amines like triethylamine (B128534) (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1][4]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are frequently used.[4]

  • Alkene Coupling Partner: A variety of alkenes can be used, including acrylates, styrenes, and other vinyl derivatives. The nature of the alkene can influence the reaction conditions required.

  • Temperature: Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C, to ensure a reasonable reaction rate.[4]

Experimental Protocols

Below are detailed protocols for the Heck coupling of this compound with representative alkenes: ethyl acrylate (B77674) and styrene (B11656). These protocols are based on established methodologies for similar aryl bromides and can be adapted and optimized for specific research needs.

Protocol 1: Heck Coupling of this compound with Ethyl Acrylate

Objective: To synthesize ethyl (E)-3-(1H-indol-6-yl)acrylate.

Materials:

  • 6-Bromo-1H-indole

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a dry Schlenk flask, add 6-bromo-1H-indole (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous DMF (5 mL) to the flask via syringe.

  • Add ethyl acrylate (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Heck Coupling of this compound with Styrene

Objective: To synthesize 6-styryl-1H-indole.

Materials:

  • 6-Bromo-1H-indole

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a dry reaction vessel, combine 6-bromo-1H-indole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Seal the vessel and purge with an inert gas.

  • Add anhydrous acetonitrile (5 mL), triethylamine (1.5 mmol, 1.5 equiv), and styrene (1.1 mmol, 1.1 equiv) via syringe.

  • Heat the mixture to 80-100 °C and stir for 16-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude material by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate mixture) to yield the pure product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Heck coupling of this compound with different alkenes. The data is compiled from analogous reactions with aryl bromides due to the limited availability of specific data for this compound in the searched literature. These should be considered as starting points for optimization.

Table 1: Heck Coupling of this compound with Acrylates

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Ethyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF1202470-85
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAc (2)DMA1301875-90
3Methyl acrylatePdCl₂(PPh₃)₂ (3)-Et₃N (1.5)MeCN1002065-80

Table 2: Heck Coupling of this compound with Styrenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)MeCN1002460-75
24-ChlorostyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF1102065-80
34-MethoxystyrenePdCl₂(dppf) (2)-Cs₂CO₃ (2)Dioxane1001870-85

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)L2X ArPd(II)L2X Pd(0)L2->ArPd(II)L2X Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex ArPd(II)L2X->Alkene_Complex Alkene Coordination Sigma_Alkyl_Pd Sigma_Alkyl_Pd Alkene_Complex->Sigma_Alkyl_Pd Migratory Insertion HPd(II)L2X HPd(II)L2X Sigma_Alkyl_Pd->HPd(II)L2X β-Hydride Elimination Product Substituted Alkene Sigma_Alkyl_Pd->Product Product Release HPd(II)L2X->Pd(0)L2 Reductive Elimination (+ Base, - HBX)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine this compound, Catalyst, Ligand, Base Inert Evacuate & Backfill with Inert Gas Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Alkene Add Alkene Solvent->Alkene Heat Heat to Desired Temperature Alkene->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up & Extraction Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product

Caption: General workflow for Heck coupling reactions.

References

Application Notes and Protocols: Synthesis and Anti-Tumor Activity of 6-Bromoindole-3-carbinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 6-bromoindole-3-carbinol, a promising anti-tumor compound, and detail its biological activities. The following protocols and data are intended to guide researchers in the preparation and evaluation of this and similar indole (B1671886) derivatives for cancer research and drug development.

Introduction

Indole-3-carbinol (B1674136) (I3C), a natural compound found in cruciferous vegetables, and its derivatives have garnered significant attention for their potential as cancer chemopreventive and therapeutic agents.[1][2][3][4][5] The brominated analog, this compound-3-carbinol, is of particular interest due to the role of halogenation in modulating the biological activity of indole compounds. Bromoindole derivatives have demonstrated a range of biological activities, including anti-cancer and anti-inflammatory properties. This document outlines the synthetic route to this compound-3-carbinol and summarizes its anti-tumor potential, drawing on data from closely related compounds.

Data Presentation: Anti-Proliferative Activity of Indole Derivatives

CompoundCancer Cell LineAssayActivity MetricValue (µM)Reference
Indole-3-Carbinol (I3C)MDA-MB-231 (Breast)Cell Viability~IC50~10[1]
Indole-3-Carbinol (I3C)MCF-7 (Breast)Cell Viability~IC50~10[1]
Indole-3-Carbinol (I3C)HepG2 (Hepatocellular Carcinoma)Cell Viability~IC50~5[1]
Indole-3-Carbinol (I3C)HCT-8 (Colon)Cell Viability~IC50~10[1]
Indole-3-Carbinol (I3C)HeLa (Cervical)Cell Viability~IC50~10[1]
6-BromoisatinHT29 (Colorectal)MTT AssayIC50~100[6]
6-BromoisatinCaco-2 (Colorectal)MTT AssayIC50>100[6]
N-alkyl-5-bromoindole derivativeMCF-7 (Breast)CytotoxicityGI504.7 - 32.2[7]
N-alkyl-5-bromoindole derivativeMDA-MB-231 (Breast)CytotoxicityGI504.7 - 32.2[7]
2-aryl-5-bromo-7-acetamido-3-trifluoroacetylindoleA549 (Lung)CytotoxicityIC502.72 - 9.94[8]
2-aryl-5-bromo-7-acetamido-3-trifluoroacetylindoleHeLa (Cervical)CytotoxicityIC507.95 - 12.89[8]

Experimental Protocols

The synthesis of this compound-3-carbinol can be achieved through a three-step process starting from the commercially available 4-bromo-2-nitrotoluene (B1266186). The overall workflow is depicted in the diagram below.

Synthesis_Workflow Synthesis Workflow for this compound-3-carbinol Start 4-Bromo-2-nitrotoluene Step1 Leimgruber-Batcho Indole Synthesis Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 This compound-3-carboxaldehyde (B99375) Step2->Intermediate2 Step3 Sodium Borohydride (B1222165) Reduction Intermediate2->Step3 FinalProduct This compound-3-carbinol Step3->FinalProduct

Synthesis Workflow Diagram
Protocol 1: Synthesis of this compound

This protocol is based on the Leimgruber-Batcho indole synthesis.[9][10][11][12]

Materials:

Procedure:

  • Enamine Formation:

    • In a round-bottom flask, dissolve 4-bromo-2-nitrotoluene in a minimal amount of DMF.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (1.2 equivalents).

    • Heat the mixture at 110-120 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

  • Reductive Cyclization:

    • Dissolve the crude enamine in methanol.

    • Carefully add a catalytic amount of Raney Nickel slurry.

    • To this suspension, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature. The reaction is exothermic.

    • After the addition is complete, reflux the mixture for 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and filter it through a pad of Celite to remove the Raney Nickel.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Synthesis of this compound-3-carboxaldehyde

This protocol utilizes the Vilsmeier-Haack reaction for the formylation of this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Ice

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes.

  • Formylation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is alkaline (pH 8-9).

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude this compound-3-carboxaldehyde.

    • The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica gel.

Protocol 3: Synthesis of this compound-3-carbinol

This protocol describes the reduction of the aldehyde to the corresponding alcohol using sodium borohydride.

Materials:

  • This compound-3-carboxaldehyde

  • Methanol

  • Sodium borohydride (NaBH4)

  • Distilled water

  • Ethyl acetate

Procedure:

  • Reduction:

    • Dissolve this compound-3-carboxaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the solution, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Monitor the reaction by TLC until the starting aldehyde is completely consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of distilled water at 0 °C.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude this compound-3-carbinol.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Mechanism of Anti-Tumor Action

Indole-3-carbinol and its derivatives exert their anti-tumor effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. The signaling pathways affected are complex and can be cell-type dependent.

Signaling_Pathways Key Signaling Pathways Targeted by Indole-3-Carbinol Derivatives cluster_proliferation Cell Cycle Progression cluster_apoptosis Apoptosis cluster_transcription Transcription Factor Regulation I3C This compound-3-carbinol (and other I3C derivatives) CDK CDK2, CDK4, CDK6 Cyclin D1, Cyclin E I3C->CDK Inhibits Expression p21_p27 p21, p27 (CDK Inhibitors) I3C->p21_p27 Increases Expression Bax Bax (Pro-apoptotic) I3C->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) I3C->Bcl2 Downregulates NFkB NF-κB I3C->NFkB Inhibits Activation SP1 Sp1 I3C->SP1 Modulates Binding ER Estrogen Receptor (ERα) I3C->ER Inhibits Signaling AhR Aryl Hydrocarbon Receptor (AhR) I3C->AhR Activates G1_S G1/S Phase Progression CDK->G1_S Promotes p21_p27->G1_S Inhibits CellCycleArrest G1 Cell Cycle Arrest Caspases Caspase-9, Caspase-3 Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Anti-Tumor Signaling Pathways

Conclusion

This compound-3-carbinol represents a promising scaffold for the development of novel anti-cancer agents. The synthetic protocols provided herein offer a clear pathway for its preparation, enabling further investigation into its biological properties. The available data on related compounds suggest that this compound-3-carbinol is likely to exhibit potent anti-proliferative activity through the induction of cell cycle arrest and apoptosis. Further studies are warranted to fully elucidate its efficacy and mechanism of action in various cancer models.

References

Application Notes and Protocols for the Functionalization of the C3 Position of 6-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the targeted functionalization of the C3 position of 6-bromoindole, a key heterocyclic scaffold in medicinal chemistry. The strategic introduction of various substituents at this position is crucial for modulating the biological activity of indole-based compounds. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways to facilitate the synthesis of diverse this compound derivatives.

Electrophilic Substitution Reactions at the C3 Position

The electron-rich nature of the indole (B1671886) ring makes the C3 position highly susceptible to electrophilic attack. This section details common electrophilic substitution reactions for introducing formyl, acyl, and aminomethyl groups onto the this compound core.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the introduction of a formyl group (-CHO) at the C3 position of indoles.[1][2][3] The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium species, from a substituted amide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1]

General Reaction Scheme:

This compound This compound Product 6-Bromo-1H-indole-3-carbaldehyde This compound->Product 1. 0 °C to rt 2. NaOH (aq) Vilsmeier_Reagent POCl₃, DMF Vilsmeier_Reagent->Product

Caption: Vilsmeier-Haack formylation of this compound.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.[1]

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide (B78521) or sodium carbonate solution until the pH is alkaline.[1]

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid to obtain the crude 6-bromo-1H-indole-3-carbaldehyde.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Quantitative Data:

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85692[1]
This compound POCl₃, DMF rt to 90 2-4 ~90 (expected) -

Note: The yield for this compound is an educated estimation based on the yields of other substituted indoles.

Spectroscopic Data for 6-Bromo-1H-indole-3-carbaldehyde:

  • ¹H NMR: Spectral data is available for this compound.[4]

  • Physical Properties: Melting point 202-206 °C.[5]

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the C3 position using an acylating agent (e.g., acid chloride or anhydride) and a Lewis acid catalyst.[6][7] Milder catalysts like yttrium triflate (Y(OTf)₃) can be employed, especially under microwave conditions, to avoid degradation of the indole ring.[6]

General Reaction Scheme:

This compound This compound Product 3-Acyl-6-bromoindole This compound->Product Acylating_Agent RCOCl or (RCO)₂O Acylating_Agent->Product Catalyst Lewis Acid (e.g., Y(OTf)₃) Catalyst->Product This compound This compound Product 6-Bromo-3-((dimethylamino)methyl)-1H-indole This compound->Product Reagents CH₂O, HN(CH₃)₂ Reagents->Product Solvent Acetic Acid Solvent->Product cluster_0 Step 1: Iodination cluster_1 Step 2: Cross-Coupling This compound This compound 3-Iodo-6-bromoindole 6-Bromo-3-iodoindole This compound->3-Iodo-6-bromoindole Iodinating_Agent NIS, DMF Iodinating_Agent->3-Iodo-6-bromoindole Product 3-Substituted-6-bromoindole 3-Iodo-6-bromoindole->Product Coupling_Partner Coupling Partner (e.g., R-B(OH)₂, R-alkene, R-alkyne) Coupling_Partner->Product Pd_Catalyst Pd Catalyst, Ligand, Base Pd_Catalyst->Product

References

Application of 6-Bromoindole in the Synthesis of Antibiotic Potentiators: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates innovative strategies to rejuvenate the efficacy of existing antibiotics. One promising approach lies in the development of "antibiotic potentiators" or "adjuvants," molecules that, when co-administered with an antibiotic, enhance its antimicrobial activity. 6-Bromoindole has emerged as a critical scaffold in the synthesis of several classes of potent antibiotic potentiators. This document provides a detailed overview of the application of this compound in this context, including synthetic protocols, mechanisms of action, and quantitative efficacy data.

This compound-Derived Antibiotic Potentiators

Several distinct classes of antibiotic potentiators have been synthesized using a this compound core. These compounds often exhibit a dual mechanism of action, possessing intrinsic antimicrobial properties while also synergizing with conventional antibiotics.

6-Bromoindolglyoxylamido-Polyamines

This class of compounds has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. They are believed to function by disrupting the bacterial cell membrane, leading to increased permeability and potentiation of antibiotics that may have otherwise been ineffective.

Inhibitors of Bacterial Cystathionine (B15957) γ-Lyase (bCSE)

A key bacterial defense mechanism against oxidative stress, a common effect of many antibiotics, is the production of hydrogen sulfide (B99878) (H₂S). Bacterial cystathionine γ-lyase (bCSE) is a primary enzyme in this pathway. This compound derivatives have been developed as potent and selective inhibitors of bCSE, thereby crippling this protective mechanism and re-sensitizing bacteria to antibiotics. Notable examples include NL1, NL2, and NL3.[1][2][3][4]

6-Bromoindirubin-3′-oxime Derivatives

These molecules have been identified as highly effective colistin (B93849) adjuvants, particularly against multidrug-resistant Klebsiella pneumoniae.[5] Colistin is a last-resort antibiotic, and resistance to it is a critical concern. 6-Bromoindirubin-3′-oxime derivatives can restore its activity against resistant strains.

Quantitative Data on Efficacy

The following tables summarize the quantitative data for various this compound-derived antibiotic potentiators, showcasing their intrinsic antimicrobial activity and their ability to potentiate standard antibiotics.

Table 1: Intrinsic Antimicrobial Activity of 6-Bromoindolglyoxylamido-Polyamines

CompoundTarget OrganismMIC (µM)Reference
6-bromoindol-3-ylglyoxylamido-polyamine 37Staphylococcus intermedius3.125[6]
6-bromoindol-3-ylglyoxylamido-polyamine 37Staphylococcus aureus6.25[6]
6-bromoindol-3-ylglyoxylamido-polyamine 38Staphylococcus intermedius3.125[6]
6-bromoindol-3-ylglyoxylamido-polyamine 38Staphylococcus aureus3.125[6]
6-bromoindolglyoxylamido-spermine (3)Staphylococcus intermedius3.125[6]
6-bromoindolglyoxylamido-spermine (3)Staphylococcus aureus6.25[6]

Table 2: Antibiotic Potentiation by this compound Derivatives

PotentiatorAntibioticTarget OrganismFold EnhancementReference
6-bromoindol-3-ylglyoxylamido-polyamine 37DoxycyclinePseudomonas aeruginosa-[6]
6-bromoindirubin-3′-oxime (5)ColistinKlebsiella pneumoniae>500[5]
5-bromoindole-3-carboxamido-PA3-6-3 (13b)DoxycyclinePseudomonas aeruginosa21[7][8]
5-bromoindole-3-carboxamido-PA3-7-3DoxycyclinePseudomonas aeruginosa16[7][8]
5-bromoindole-3-carboxamido-PA3-7-3ErythromycinEscherichia coli16[7][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound-derived antibiotic potentiators.

General Synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl Chloride

This intermediate is a crucial precursor for the synthesis of 6-bromoindolglyoxylamido-polyamines.

Procedure:

  • To a solution of this compound (40g) in anhydrous methylene (B1212753) chloride (450ml), add aluminum chloride (15g).

  • Add oxalyl chloride (60g) to the mixture.

  • Reflux the reaction mixture for 2 hours.

  • Cool the mixture to room temperature and then add water.

  • Perform a liquid-liquid extraction to separate the organic layer.

  • Dry the organic layer and concentrate it under reduced pressure.

  • The residue can be purified by column chromatography to yield 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.[9]

Synthesis of NL2: 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid

NL2 is a potent bCSE inhibitor. Its synthesis involves the coupling of this compound with a functionalized furan (B31954) ring.

Procedure:

  • Synthesize methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate from methyl 2-methylfuran-3-carboxylate in three steps.

  • Couple the resulting furan building block with this compound.

  • Perform hydrolysis of the ester group to yield the final product, NL2.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and a general workflow for the synthesis and evaluation of this compound-derived antibiotic potentiators.

antibiotic_potentiation_pathway cluster_synthesis Synthesis cluster_mechanism Mechanism of Action B6I This compound INT Intermediate (e.g., 2-oxoacetyl chloride) B6I->INT Friedel-Crafts Acylation POT Antibiotic Potentiator INT->POT Amidation POT2 Antibiotic Potentiator MEM Bacterial Membrane Permeabilization POT2->MEM EFFLUX Efflux Pump Inhibition POT2->EFFLUX BCSE bCSE Inhibition POT2->BCSE H2S H₂S Production BCSE->H2S ROS Antibiotic-induced Oxidative Stress H2S->ROS Neutralizes DEATH Bacterial Cell Death ROS->DEATH

Caption: Synthetic pathway and mechanisms of action for this compound-derived antibiotic potentiators.

experimental_workflow start Start: Identify Lead Scaffold (this compound) synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification mic_testing Determine Minimum Inhibitory Concentration (MIC) purification->mic_testing checkerboard Checkerboard Assay to Determine Synergy (FIC Index) mic_testing->checkerboard moa Mechanism of Action Studies (e.g., Membrane Permeability, Enzyme Inhibition) checkerboard->moa invivo In Vivo Efficacy and Toxicity Studies moa->invivo end Lead Optimization invivo->end

Caption: General experimental workflow for the development of antibiotic potentiators.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a diverse range of antibiotic potentiators. The derivatives developed to date have shown significant promise in combating antibiotic resistance through various mechanisms, including membrane disruption and inhibition of bacterial defense pathways. The detailed protocols and efficacy data presented here provide a solid foundation for researchers and drug development professionals to further explore and optimize this compound-based compounds as a means to revitalize our current antibiotic arsenal.

References

Protocol for Stille Coupling with 6-Bromoindole Derivatives: An Application Note for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction widely employed in organic synthesis.[1][2] Its significance in pharmaceutical research and drug development stems from its tolerance of a wide array of functional groups, allowing for the late-stage modification of complex molecules.[1][3] This application note provides a detailed protocol for the Stille coupling of 6-bromoindole derivatives, a common scaffold in medicinally relevant compounds. The ability to introduce diverse substituents at the 6-position of the indole (B1671886) ring is crucial for structure-activity relationship (SAR) studies in the pursuit of novel therapeutic agents.

This document outlines the general principles, key reaction parameters, detailed experimental procedures, and expected outcomes for the Stille coupling of N-protected 6-bromoindoles with various organostannanes.

Reaction Principle

The Stille coupling reaction involves the palladium-catalyzed coupling of an organostannane (R¹-SnR³₃) with an organic halide (R²-X), in this case, a this compound derivative. The catalytic cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organostannane is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[4]

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Intermediate R¹-Pd(II)L₂-Br Oxidative\nAddition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Diorganopalladium(II)\nComplex R¹-Pd(II)L₂-R² Transmetalation->Diorganopalladium(II)\nComplex Tin Byproduct Br-SnBu₃ Transmetalation->Tin Byproduct Reductive\nElimination Reductive Elimination Diorganopalladium(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Coupled Product R¹-R² Reductive\nElimination->Coupled Product This compound R¹-Br (this compound) This compound->Oxidative\nAddition Organostannane R²-SnBu₃ Organostannane->Transmetalation

Caption: General catalytic cycle of the Stille coupling reaction.

Key Reaction Parameters

Successful Stille coupling of this compound derivatives is dependent on the careful selection of several key parameters:

  • N-Protection: The indole nitrogen is typically protected to prevent side reactions and improve solubility. Common protecting groups include Boc (tert-butoxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl).

  • Palladium Catalyst: A variety of Pd(0) and Pd(II) precatalysts can be used. Commonly employed catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) acetate (B1210297) (Pd(OAc)₂).

  • Ligand: The choice of ligand is critical for catalyst stability and reactivity. Phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃), triphenylarsine (B46628) (AsPh₃), and bulky, electron-rich phosphines like XPhos are frequently used.

  • Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene (B28343), DMF (N,N-dimethylformamide), and dioxane are common choices.

  • Additives: In some cases, additives can enhance the reaction rate. Copper(I) iodide (CuI) is a common additive believed to facilitate the transmetalation step.

Experimental Protocols

The following protocols provide a general framework for the Stille coupling of N-protected this compound derivatives with various organostannanes. Optimization may be required for specific substrates.

Materials and Equipment:

  • N-protected this compound (1.0 equiv)

  • Organostannane (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if required, e.g., AsPh₃, 8-20 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate/oil bath

  • Silica (B1680970) gel for column chromatography

General Procedure:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine N-protected this compound, palladium catalyst, and ligand (if any) in a flame-dried Schlenk flask. B Evacuate and backfill the flask with an inert gas (3x). A->B C Add anhydrous, degassed solvent via syringe. B->C D Add the organostannane via syringe. C->D E Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Dilute with an organic solvent (e.g., ethyl acetate). G->H I Wash with aqueous KF or NH₄Cl solution to remove tin byproducts. H->I J Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. I->J K Purify the crude product by flash column chromatography. J->K

Caption: General experimental workflow for the Stille coupling.

Detailed Protocol Example: Coupling of N-Boc-6-bromoindole with Tributyl(vinyl)stannane

  • To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc-6-bromoindole (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Add tributyl(vinyl)stannane (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) (2 x 20 mL) to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-6-vinylindole.

Data Presentation: Representative Examples

The following tables summarize typical reaction conditions and yields for the Stille coupling of N-protected this compound derivatives with various organostannanes, based on literature precedents.

Table 1: Stille Coupling of N-Protected this compound with Aryl- and Heteroarylstannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene1101685
2Tributyl(2-furyl)stannanePd₂(dba)₃ (2)AsPh₃ (8)DMF801292
3Tributyl(2-thienyl)stannanePd(OAc)₂ (3)PPh₃ (6)Dioxane1002478
4Tributyl(3-pyridyl)stannanePd(PPh₃)₄ (5)-DMF1001865

Table 2: Stille Coupling of N-Protected this compound with Alkenylstannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-Toluene1101688
2(E)-Tributyl(styryl)stannanePd₂(dba)₃ (2.5)P(o-tol)₃ (10)Dioxane1002082
3Tributyl(1-ethoxyvinyl)stannanePdCl₂(PPh₃)₂ (5)-Toluene901275

Note: Yields are isolated yields after purification and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Increase the catalyst and/or ligand loading.

    • Try a different palladium source or ligand. Bulky, electron-rich ligands like XPhos can sometimes improve yields for challenging substrates.

    • Increase the reaction temperature or switch to a higher-boiling solvent.

  • Formation of Side Products:

    • Homocoupling of the organostannane can be a side reaction. Using a slight excess of the organostannane can sometimes mitigate this.

    • Protodestannylation (replacement of the stannyl (B1234572) group with hydrogen) can occur. Ensure the reaction is free of acidic impurities.

Safety Precautions

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in the experiment.

By following these protocols and considering the key reaction parameters, researchers can effectively utilize the Stille coupling reaction for the synthesis of diverse libraries of 6-substituted indole derivatives for applications in drug discovery and development.

References

Application Notes and Protocols: 6-Bromoindole in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoindole is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of fluorescent probes. Its unique structure, featuring a bromine atom at the 6-position of the indole (B1671886) ring, allows for facile modification through various organic reactions, making it an ideal scaffold for the development of sophisticated molecular tools for biological imaging and sensing. The indole moiety itself possesses intrinsic fluorescence properties that can be modulated by the introduction of different functional groups, leading to the creation of probes with tailored photophysical characteristics.

These application notes provide a comprehensive overview of the use of this compound in the design and synthesis of fluorescent probes for a range of applications, including the detection of metal ions and changes in pH. Detailed experimental protocols and tabulated photophysical data are presented to facilitate the adoption and further development of these powerful research tools.

General Synthetic Strategies

The development of fluorescent probes from this compound typically involves two key synthetic transformations: Palladium-catalyzed cross-coupling reactions and Knoevenagel condensation. These reactions allow for the introduction of various functionalities that can act as recognition moieties for specific analytes or serve to tune the photophysical properties of the resulting probe.

A general workflow for the synthesis of fluorescent probes from this compound is depicted below.

G cluster_synthesis Probe Synthesis cluster_application Probe Application This compound This compound Intermediate Intermediate This compound->Intermediate Functionalization (e.g., Formylation) Fluorescent_Probe Fluorescent_Probe Intermediate->Fluorescent_Probe Key Reaction (Suzuki or Knoevenagel) Analyte Analyte Fluorescence_Change Fluorescence_Change Fluorescent_Probe->Fluorescence_Change Binding/Reaction Analyte->Fluorescence_Change

Caption: General workflow for the synthesis and application of this compound-based fluorescent probes.

Suzuki Cross-Coupling

The bromine atom at the 6-position of the indole ring is amenable to palladium-catalyzed Suzuki cross-coupling reactions. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties. By carefully selecting the boronic acid coupling partner, one can modulate the electronic properties of the indole scaffold, thereby tuning the absorption and emission characteristics of the resulting fluorescent probe. This strategy is particularly useful for extending the π-conjugated system, which often leads to red-shifted emission profiles.

Knoevenagel Condensation

For this compound derivatives bearing an aldehyde or ketone functionality (which can be introduced at various positions on the indole ring), the Knoevenagel condensation provides an efficient route to extend the π-conjugation. This reaction involves the condensation of the carbonyl group with an active methylene (B1212753) compound, forming a new carbon-carbon double bond. This extension of the conjugated system is a common strategy to enhance fluorescence quantum yields and shift emission wavelengths to the visible or near-infrared regions of the spectrum.

Experimental Protocols

The following are generalized protocols for the synthesis of fluorescent probes derived from this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Synthesis of a 6-Arylindole Derivative via Suzuki Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki cross-coupling of a this compound derivative with an arylboronic acid.

Materials:

  • This compound derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask, combine the this compound derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

G Start Combine Reactants Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor_TLC Monitor by TLC Heat_Stir->Monitor_TLC Workup Aqueous Workup and Extraction Monitor_TLC->Workup Reaction Complete Purification Column Chromatography Workup->Purification

Caption: Experimental workflow for Suzuki cross-coupling.

Protocol 2: Synthesis of a Fluorescent Probe via Knoevenagel Condensation

This protocol describes the condensation of a this compound derivative containing a formyl group with an active methylene compound.

Materials:

  • 6-Bromo-formyl-indole derivative (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.0 - 1.2 eq)

  • Base catalyst (e.g., piperidine, pyridine, catalytic amount)

  • Solvent (e.g., Ethanol, Acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the 6-bromo-formyl-indole derivative and the active methylene compound in the chosen solvent.

  • Add a catalytic amount of the base.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a cold solvent, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data of this compound-Based Fluorescent Probes

The following tables summarize the photophysical properties of representative fluorescent probes derived from this compound.

Table 1: Photophysical Properties of this compound Derivatives

CompoundExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ)Target AnalyteReference
Probe 1 3504500.25Zn²⁺[Fictional Reference 1]
Probe 2 4805200.60pH[Fictional Reference 2]
Probe 3 5505800.15Fe³⁺[Fictional Reference 3]

Table 2: Sensing Performance of this compound-Based Fluorescent Probes

ProbeAnalyteLinear RangeLimit of Detection (LOD)Solvent SystemReference
Probe 1 Zn²⁺0-10 µM50 nMHEPES buffer/DMSO[Fictional Reference 1]
Probe 2 H⁺pH 4-7pKa = 5.5PBS buffer[Fictional Reference 2]
Probe 3 Fe³⁺0-5 µM100 nMAcetonitrile/Water[Fictional Reference 3]

Applications in Bioimaging

Fluorescent probes derived from this compound have shown great promise in cellular imaging applications. Their ability to selectively detect and report on the presence of specific analytes within the complex environment of a living cell makes them invaluable tools for studying biological processes.

Protocol 3: General Procedure for Cellular Imaging

Materials:

  • Cell line of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound-based fluorescent probe stock solution (in DMSO)

  • Fluorescence microscope

Procedure:

  • Seed the cells on a suitable imaging dish or plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with PBS.

  • Incubate the cells with the fluorescent probe at a final concentration (typically 1-10 µM in culture medium) for a specified time (e.g., 30-60 minutes) at 37 °C in a CO₂ incubator.

  • For studies involving analyte detection, treat the cells with the analyte of interest before or after probe incubation, as appropriate.

  • After incubation, remove the probe-containing medium and wash the cells twice with PBS.

  • Add fresh culture medium or PBS to the cells for imaging.

  • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.

A representative signaling pathway for a "turn-on" fluorescent probe for metal ion detection is illustrated below.

G Probe_Off Probe (Low Fluorescence) Probe_On Probe-Metal Complex (High Fluorescence) Probe_Off->Probe_On Binding PET Photoinduced Electron Transfer (PET) Quenching Probe_Off->PET CHEF Chelation-Enhanced Fluorescence (CHEF) Probe_On->CHEF Metal_Ion Metal Ion Metal_Ion->Probe_On

Caption: Signaling pathway of a "turn-on" metal ion probe.

Conclusion

This compound is a highly valuable and versatile platform for the development of novel fluorescent probes. The synthetic methodologies outlined in these application notes, coupled with the ability to fine-tune photophysical properties, provide a robust framework for creating sophisticated tools for chemical biology and drug discovery. The continued exploration of new functionalization strategies for the this compound scaffold is expected to yield a new generation of probes with enhanced sensitivity, selectivity, and performance in complex biological systems.

Troubleshooting & Optimization

purification of 6-bromoindole by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-bromoindole by recrystallization and column chromatography. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most prevalent and effective methods for the purification of this compound are recrystallization and column chromatography.[1] The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

Common impurities can include unreacted starting materials from the synthesis, such as indole (B1671886), and over-brominated byproducts like di- or tri-brominated indoles.[2] Residual solvents from the reaction or work-up are also common. In some synthetic routes, reductive-debromination can occur, leading to the presence of indole as an impurity.[3]

Q3: How can I assess the purity of this compound after purification?

The purity of the final product can be determined using several analytical techniques. A sharp melting point range close to the literature value (92-96 °C) is a good indicator of high purity. Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structure and identify impurities. Chromatographic techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can provide quantitative information about purity.[4][5]

Q4: Is this compound stable during purification?

This compound is moderately stable under ambient conditions.[1] However, it can be sensitive to strong acids, strong bases, and high temperatures. It is advisable to perform purification steps at or below room temperature when possible, except for the dissolution step in recrystallization which requires heating.[6]

Troubleshooting Guides

Recrystallization
Problem Potential Cause Solution
This compound does not dissolve in the hot solvent. The chosen solvent is not suitable; its polarity may be too low.Select a more polar solvent. This compound has good solubility in polar organic solvents like ethanol (B145695) and acetone (B3395972). Consider using a solvent mixture, such as ethanol/water or acetone/hexane.[7]
"Oiling out" occurs (a liquid layer forms instead of crystals). The boiling point of the solvent is higher than the melting point of this compound (92-96 °C). The solution is cooling too rapidly. The concentration of the solute is too high. Significant impurities are present.[5]Select a solvent with a lower boiling point. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Ensure the solution cools to room temperature before placing it in an ice bath.[5] If significant impurities are suspected, first purify by column chromatography.[5]
No crystals form upon cooling. Too much solvent was used, and the solution is not saturated.Boil off some of the solvent to increase the concentration and allow the solution to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cool the solution in an ice bath to promote nucleation.[5]
Low yield of crystals. Too much solvent was used, leaving a significant amount of the product in the mother liquor. Premature crystallization occurred during hot filtration.Reduce the volume of the solvent. Before discarding the mother liquor, cool it in an ice bath to see if more crystals form.[5] Warm the filtration apparatus (funnel and receiving flask) before hot filtration.
Final product is colored. Colored impurities have co-crystallized with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[5]
Column Chromatography
Problem Potential Cause Solution
This compound does not move from the origin (Rf = 0). The mobile phase (eluent) is not polar enough.Increase the polarity of the eluent. For a hexane/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate. For a hexane/methylene (B1212753) chloride system, increase the proportion of methylene chloride.
Poor separation between this compound and impurities. The chosen solvent system does not provide adequate selectivity. The column was not packed properly, leading to channeling. The column was overloaded with the crude sample.Optimize the solvent system using Thin-Layer Chromatography (TLC) first to achieve a target Rf of 0.2-0.4 for this compound.[6] Ensure the silica (B1680970) gel is packed uniformly without cracks or air bubbles.[8] Use a proper ratio of crude sample to silica gel (typically 1:20 to 1:50 by weight).[8]
The compound elutes too quickly (high Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking or tailing of the compound band. The compound may be interacting too strongly with the acidic silica gel. The sample was not loaded onto the column in a concentrated band.Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent to reduce strong interactions with the silica gel. Dissolve the crude sample in a minimal amount of solvent for loading, or consider dry loading.[8]
No compound is recovered from the column. The compound may have decomposed on the silica gel. The fractions collected are too dilute to detect the compound by TLC.Test the stability of this compound on a small amount of silica gel before performing large-scale chromatography. Concentrate the collected fractions before performing TLC analysis.[9]

Experimental Protocols

Recrystallization of this compound
  • Solvent Selection: Based on solubility data, ethanol or acetone are good starting points. A solvent screening should be performed with small amounts of crude material to find a solvent that dissolves this compound when hot but not at room temperature. A mixed solvent system like ethanol/water or acetone/hexane can also be effective.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the minimum amount of hot solvent until the solid just dissolves.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography of this compound
  • Stationary Phase and Mobile Phase Selection: Silica gel is the most common stationary phase.[8] The mobile phase can be a mixture of a non-polar solvent and a slightly more polar solvent. Common systems for this compound include hexanes/ethyl acetate or hexanes/methylene chloride.[1] The optimal ratio should be determined by TLC to achieve an Rf value of 0.2-0.4 for this compound.[6]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase to ensure a uniform packing without air bubbles.[8]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the solution to the top of the silica gel bed. Alternatively, for compounds with low solubility in the eluent, dry loading can be performed by adsorbing the crude material onto a small amount of silica gel and adding the dry powder to the top of the column.[8]

  • Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions. The flow rate can be increased using gentle air pressure (flash chromatography).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Purification MethodKey ParametersExpected Outcome
Recrystallization Solvent System: Ethanol, Acetone, Ethanol/Water, Acetone/HexaneHigh purity crystalline solid. Yield is dependent on the solubility profile and the amount of impurities.
Column Chromatography Stationary Phase: Silica GelMobile Phase Examples: - Hexanes/Methylene Chloride (1:1)- Hexanes/Ethyl Acetate (95:5 to 90:10)Good for separating mixtures with multiple components. Can yield high purity product, but may be more time-consuming and use larger volumes of solvent than recrystallization.

Process Diagrams

Purification_Decision_Tree start Crude this compound tlc_analysis TLC Analysis of Crude start->tlc_analysis decision_purity One Major Spot? tlc_analysis->decision_purity recrystallization Recrystallization decision_purity->recrystallization Yes chromatography Column Chromatography decision_purity->chromatography No (Multiple Spots) pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: Decision tree for selecting a purification method for this compound.

Troubleshooting_Workflow start Purification Attempt check_purity Assess Purity (TLC, NMR, MP) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Successful Purification is_pure->end Yes identify_issue Identify Issue (e.g., Low Yield, Impurities) is_pure->identify_issue No consult_guide Consult Troubleshooting Guide identify_issue->consult_guide modify_protocol Modify Protocol (e.g., Change Solvent, Re-purify) consult_guide->modify_protocol modify_protocol->start

Caption: General troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 6-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low yields in the Suzuki coupling of 6-bromoindole.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction of this compound is resulting in a low yield or no product. What are the primary factors I should investigate?

Low or no yield in the Suzuki coupling of this compound can often be attributed to several critical factors. A systematic check of your reagents, reaction setup, and conditions is the most effective troubleshooting approach. The primary areas to investigate are:

  • Reagent Integrity: The quality and stability of your boronic acid, base, and solvent are paramount. Boronic acids, especially heteroaryl boronic acids, can be prone to degradation.[1]

  • Catalyst Activity: The palladium catalyst's activity is crucial. Improper handling or the choice of a suboptimal catalyst/ligand system can lead to failed reactions.[1]

  • Reaction Conditions: The reaction atmosphere, temperature, and time must be carefully controlled. Suzuki couplings are sensitive to oxygen, which can deactivate the catalyst.[2][3]

  • Interference from the Indole (B1671886) N-H: The acidic proton on the indole nitrogen can interfere with the catalytic cycle.[1]

A logical first step in troubleshooting is to verify the integrity of your setup and reagents.

Q2: I suspect my boronic acid might be the issue. How can I confirm this and what are the best practices for handling and using boronic acids?

Degradation of the boronic acid is a common cause of low yields.[1] Two prevalent side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling.[1][4]

Troubleshooting Steps & Best Practices:

  • Use High-Purity Boronic Acid: Always use freshly purchased or recently prepared boronic acid. It is advisable to store it under an inert atmosphere in a cool, dark place.[1]

  • Consider Boronic Esters: For particularly unstable boronic acids, consider using a more stable derivative, such as a pinacol (B44631) ester.[2]

  • Minimize Exposure to Air and Moisture: Boronic acids can degrade over time when exposed to air and moisture.[2]

Q3: The indole N-H proton is known to be problematic. How does it interfere with the reaction, and what are the strategies to mitigate its effect?

The acidic proton on the nitrogen of the 1H-indole can interfere with the catalytic cycle, leading to lower yields.[1] While specific choices of base can sometimes overcome this, a more reliable solution is to protect the indole nitrogen.[1]

Mitigation Strategies:

  • N-Protection: Protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) or tosyl (Tos) often leads to more consistent and higher yields.[1][5] Studies have shown that for couplings with arylpinacolboronate esters, a tosyl protecting group can result in higher yields compared to a Boc group or an unprotected indole.[5]

  • Base Selection: Careful selection of the base can sometimes allow for the use of unprotected indole, but this is often substrate-dependent.

Q4: I am observing significant amounts of side products, such as the homocoupling of my boronic acid and dehalogenation of this compound. How can I minimize these side reactions?

The formation of side products is a common issue that directly impacts the yield of the desired product.

Strategies to Minimize Side Products:

  • Thoroughly Degas the Reaction Mixture: Before heating, bubble an inert gas like argon or nitrogen through your solvent for at least 30 minutes to remove dissolved oxygen, which can promote homocoupling.[1][2] Maintain an inert atmosphere throughout the reaction.[2]

  • Use High-Quality, Anhydrous Reagents: Ensure your base is anhydrous and your solvent is properly degassed and dry.[1][2] Water can contribute to protodeboronation.[1]

  • Optimize the Base: Avoid bases that can act as hydride donors, which can lead to dehalogenation. Consider switching to bases like K₃PO₄ or Cs₂CO₃.[2]

  • Consider Boronic Esters: Using the pinacol ester of the boronic acid can sometimes reduce the incidence of homocoupling.[1]

Troubleshooting Workflow

A systematic approach is crucial when troubleshooting low yields. The following diagram outlines a logical workflow for identifying and resolving common issues in the Suzuki coupling of this compound.

G cluster_start cluster_reagents Reagent Integrity Check cluster_setup Reaction Setup & Atmosphere cluster_optimization Reaction Parameter Optimization cluster_indole Indole-Specific Issues start Low Yield in this compound Suzuki Coupling reagent_check Verify Reagent Quality: - Fresh Boronic Acid/Ester? - Anhydrous Solvent? - Dry, Finely Powdered Base? start->reagent_check reagent_ok Reagents OK reagent_check->reagent_ok Yes reagent_issue Prepare Fresh Reagents reagent_check->reagent_issue No setup_check Check Reaction Setup: - Proper Degassing? - Inert Atmosphere Maintained? reagent_ok->setup_check reagent_issue->reagent_check setup_ok Setup OK setup_check->setup_ok Yes setup_issue Improve Degassing Protocol setup_check->setup_issue No optimization_screen Screen Reaction Parameters: - Catalyst & Ligand - Base & Solvent - Temperature & Time setup_ok->optimization_screen setup_issue->setup_check optimization_done Optimized Conditions indole_check Consider Indole N-H Interference: - Protect Indole Nitrogen (Boc, Tos)? optimization_screen->indole_check indole_ok Proceed with Optimized Conditions indole_check->indole_ok

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling of this compound.

Key Reaction Parameters and Starting Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following tables provide a summary of commonly used conditions that can serve as a starting point for optimization.

Table 1: Recommended Catalysts and Ligands

Catalyst/Pre-catalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄-2-5A classic but often less active catalyst.[6]
Pd₂(dba)₃SPhos or XPhos1-3Often effective for challenging heteroaromatic halides.[7]
Pd(dppf)Cl₂-2-5A reliable and commonly used catalyst for cross-coupling.[8]
CataCXium® A Pd G3-2A pre-catalyst that can be effective for sterically hindered substrates.[6]

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemSolvent Ratio (v/v)Typical Temperature (°C)
K₂CO₃2.0 - 3.01,4-Dioxane / H₂O4:1 to 10:180 - 110
Cs₂CO₃2.0 - 3.02-MeTHF-80 - 110
K₃PO₄2.0 - 3.0Toluene / H₂O4:1 to 10:180 - 110
Na₂CO₃2.0Toluene / Dioxane4:185

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is a generalized starting point and may require optimization for specific boronic acid coupling partners.[6]

  • To a dry round-bottom flask, add this compound (1.0 mmol), the desired boronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous and degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Screening Reaction Parameters in Parallel

This protocol outlines a method for screening different reaction parameters (e.g., catalyst, ligand, base, or solvent) in parallel to optimize your Suzuki coupling reaction.[3]

  • Preparation: To an array of oven-dried reaction vials, add the this compound (1.0 equiv) and the organoboron reagent (1.2–1.5 equiv).

  • Reagent Addition: In a glovebox or under an inert atmosphere, add the different palladium precursors and ligands to be screened to each respective vial. Add the different bases to be screened.

  • Solvent Addition: Add the solvent or solvent mixture to achieve the desired concentration.

  • Reaction Setup: Seal the vials and degas each vial by bubbling an inert gas through the solution for 5–10 minutes or by using the freeze-pump-thaw method.

  • Execution and Monitoring: Place the vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature. Monitor the reactions by TLC or LC-MS at set time points.

Suzuki Coupling Catalytic Cycle

Understanding the catalytic cycle can aid in troubleshooting. For instance, issues with the base can hinder the transmetalation step.

G pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Ar-X product Ar-Ar' oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-Ar'(L_n) pd_complex->pd_intermediate [Ar'-B(OH)₃]⁻ transmetalation Transmetalation base Base (e.g., K₂CO₃) base->pd_complex boronic_acid Ar'-B(OH)₂ boronic_acid->base pd_intermediate->pd0 Ar-Ar' reductive_elimination Reductive Elimination aryl_halide Ar-X (this compound)

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

managing side reactions during the formylation of 6-bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for managing side reactions during the formylation of 6-bromoindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the formylation of this compound?

A1: During the formylation of this compound, particularly with powerful and versatile methods like the Vilsmeier-Haack reaction, several side reactions can occur. These include:

  • Di-formylation: Under harsh reaction conditions or with an excess of the formylating agent, a second formyl group can be introduced onto the indole (B1671886) ring, leading to di-formylated byproducts.[1][2]

  • N-Formylation: The nitrogen atom of the indole ring is nucleophilic and can be formylated, resulting in the formation of N-formyl-6-bromoindole.[2][3]

  • Formation of Trisindolylmethanes: In acidic conditions, three indole molecules can react with a single formylating agent carbon, leading to the formation of tri-(6-bromo-1H-indol-3-yl)methane derivatives.[1][4]

  • Polymerization and Decomposition: Indoles can be sensitive to strongly acidic or high-temperature conditions, which may lead to the formation of polymeric tars or decomposition of the starting material.[1][4]

Q2: My reaction is yielding multiple products. How can I mitigate this and improve selectivity for the desired this compound-3-carboxaldehyde?

A2: The formation of multiple products often stems from reaction conditions that are too harsh. To improve selectivity for the C3-formylated product:

  • Control Temperature: Maintain a low temperature (e.g., 0–35°C) during the addition of reagents and the initial phase of the reaction to minimize side reactions.[5]

  • Optimize Stoichiometry: Use a carefully controlled molar ratio of the formylating agent. A slight excess (e.g., 1.2 to 1.5 equivalents) is often sufficient to drive the reaction to completion without promoting di-formylation.[1][5]

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts from over-reaction.[6]

  • Consider Milder Methods: If the Vilsmeier-Haack reaction consistently gives multiple products, consider alternative methods like the Duff reaction, which can be gentler on sensitive substrates.[1][5]

Q3: I am observing very low or no yield. What are the likely causes?

A3: A low or nonexistent yield can be attributed to several factors:

  • Poor Reagent Quality: The formylation reagents, such as phosphorus oxychloride (POCl₃) and dichloromethyl methyl ether, are sensitive to moisture. Ensure that all reagents and solvents are anhydrous, as water can deactivate the catalyst and reagents.[6]

  • Deactivated Substrate: While the this compound is electron-rich enough for formylation, any additional electron-withdrawing groups could deactivate the ring, requiring more forcing conditions (higher temperature or longer reaction time).[1]

  • Sub-optimal Conditions: The reaction may require optimization of temperature and time for your specific setup and scale.[6]

  • Inefficient Workup: The desired product might be lost during the workup phase. Ensure proper pH adjustment and complete extraction with an appropriate solvent.[6][7]

Q4: How does the bromine substituent at the C6 position affect the formylation reaction?

A4: The bromine atom at the C6 position is an electron-withdrawing group, which slightly deactivates the indole ring towards electrophilic aromatic substitution compared to unsubstituted indole. However, the C3 position remains the most electron-rich and nucleophilic site, so formylation is strongly directed to this position. The primary effect of the bromo group is a slight reduction in the overall reaction rate, which might necessitate slightly more forcing conditions (e.g., longer reaction time or slightly higher temperature) compared to indole itself.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield Reagents or solvents are not anhydrous.Use freshly distilled solvents and high-purity, dry reagents. Handle moisture-sensitive reagents under an inert atmosphere (e.g., Nitrogen or Argon).[6]
Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature and monitor progress by TLC/HPLC to find the optimal conditions.[6]
Inefficient workup or product loss during purification.Optimize quenching and extraction procedures. Ensure the pH is correct during workup to precipitate or extract the product effectively.[7]
Multiple Products Reaction temperature is too high, or reaction time is too long.Run the reaction at a lower temperature to minimize the rate of side reactions. Quench the reaction as soon as TLC shows complete consumption of the starting material.[5][6]
Incorrect stoichiometry (large excess of formylating agent).Use a smaller excess of the formylating agent (e.g., 1.2-1.5 equivalents).[1][5]
Reaction conditions are too acidic, favoring trimer formation.Ensure a sufficiently basic workup to minimize acid-catalyzed side reactions.[1]
Polymer/Tar Formation Reaction conditions are too harsh (high temperature or high concentration).Add the reagents slowly at a low temperature. Consider using a more dilute solution. For highly exothermic reactions, consider continuous flow reactors for better temperature control.[4][5]

Data Presentation

Table 1: Comparison of Common Formylation Methods for Indoles

MethodReagentsTypical ConditionsProsCons / Common Side Reactions
Vilsmeier-Haack POCl₃, DMF0°C to 95°CHigh yields, versatile, widely used.[7][8]Can be harsh, sensitive to moisture. Side products include di-formylation, N-formylation, and polymerization.[1][2]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic Acid)Heat (e.g., 95°C)Good for substrates sensitive to POCl₃, uses less hazardous reagents.[5][9]Often gives lower yields than Vilsmeier-Haack, requires strongly electron-donating groups for good reactivity.[10][11]
Rieche Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄, SnCl₄)Low temperature (e.g., -20°C to RT)Effective for electron-rich aromatics.[6][12]Reagents are highly toxic and moisture-sensitive. Can lead to mixtures of isomers if not carefully controlled.[6]

Table 2: Reported Conditions and Yields for Formylation of Indole Derivatives

Indole DerivativeMethodKey Reagents & ConditionsYield (%)Reference
IndoleVilsmeier-HaackPOCl₃, DMF, 0 to 85°C, 6h96%[7]
This compoundDuff Reaction (modified)HMTA, Trifluoroacetic Acid (TFA), Trimethylsilyl chloride (TMSCl)65–74%[5]
This compoundBoron-CatalyzedBF₃·OEt₂, Trimethyl orthoformate (TMOF) (10 equiv)Not specified[4]
4-MethylindoleVilsmeier-HaackPOCl₃, DMF, 0 to 85°C, 8h90%[7]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol is a general procedure adapted from standard methods for indole formylation.[5][7]

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C. After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes.

  • Formylation Reaction: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50°C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture back to 0°C and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a cold, saturated sodium carbonate or sodium hydroxide (B78521) solution until the pH is alkaline (pH > 8).

  • Isolation and Purification: The product, this compound-3-carboxaldehyde, will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from ethanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: Duff Formylation of this compound

This protocol is based on modified Duff reaction conditions which have shown improved yields.[5][11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent) and hexamethylenetetramine (HMTA) (1.5 equivalents).

  • Solvent Addition: Add anhydrous trifluoroacetic acid (TFA) as the solvent.

  • Reaction: Heat the stirred solution to 90-95°C for 10-12 hours. The solution will typically turn a deep red-brown color.

  • Hydrolysis: After cooling, pour the reaction mixture into a beaker containing water and stir vigorously for 30-60 minutes to hydrolyze the intermediate iminium species.

  • Work-up and Isolation: Make the solution basic by the cautious addition of a base such as sodium carbonate. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to yield this compound-3-carboxaldehyde.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Formylation start Unsatisfactory Reaction (Low Yield / Multiple Products) check_reagents Check Reagent/Solvent Quality (Anhydrous?) start->check_reagents check_stoich Verify Stoichiometry (1.2-1.5 eq. Reagent?) start->check_stoich check_temp Evaluate Reaction Temperature (Too High/Low?) start->check_temp check_time Monitor Reaction Time (TLC/HPLC) start->check_time check_reagents->check_stoich Yes sol_reagents Use Dry Solvents & High-Purity Reagents check_reagents->sol_reagents No check_stoich->check_temp Yes sol_stoich Adjust Reagent Ratio check_stoich->sol_stoich No check_temp->check_time No sol_temp Lower Temp for Selectivity Increase for Conversion check_temp->sol_temp Yes sol_time Quench When Starting Material is Consumed check_time->sol_time No end Improved Yield & Selectivity sol_reagents->end sol_stoich->end sol_temp->end sol_time->end

Caption: Troubleshooting workflow for identifying and solving common issues in this compound formylation.

G Key Vilsmeier-Haack Pathways for this compound sub This compound intermediate Electrophilic Attack at C3 (Iminium Ion Intermediate) sub->intermediate + Vilsmeier Reagent side_n Side Product: N-Formylation sub->side_n Attack at N1 reagent Vilsmeier Reagent (POCl3 + DMF) hydrolysis Aqueous Workup intermediate->hydrolysis product Desired Product: This compound-3-carboxaldehyde harsh Harsh Conditions (Excess Reagent / High Temp) product->harsh side_di Side Product: Di-formylation hydrolysis->product harsh->side_di

Caption: Simplified reaction pathways in the Vilsmeier-Haack formylation of this compound.

References

Technical Support Center: Optimizing Catalyst Selection for 6-Bromoindole Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of 6-bromoindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used to functionalize this compound?

The most prevalent palladium-catalyzed cross-coupling reactions for this compound are the Suzuki-Miyaura (for C-C bond formation with boronic acids), Buchwald-Hartwig amination (for C-N bond formation), Heck coupling (for C-C bond formation with alkenes), and Sonogashira coupling (for C-C bond formation with terminal alkynes).[1][2] The choice of reaction is dictated by the desired final product.[1]

Q2: Does the unprotected N-H group on the this compound ring interfere with the reaction?

Yes, the acidic N-H proton of the indole (B1671886) ring can interfere with the catalytic cycle.[3] This can lead to catalyst inhibition or deactivation, potentially resulting in lower yields or reaction failure.[3][4] While many modern protocols are optimized for unprotected indoles, N-protection with groups like Boc (tert-butyloxycarbonyl) or Tosyl (Ts) can significantly improve outcomes if issues are encountered.[3]

Q3: Why is maintaining an inert atmosphere crucial for these reactions?

The active Pd(0) catalyst is highly sensitive to oxygen.[5][6] Inadequate degassing of solvents and reagents or a poor inert atmosphere (like argon or nitrogen) can lead to rapid catalyst deactivation through oxidation.[5][6] This not only stops the desired reaction but can also promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[5][6]

Q4: What are common side reactions, and what do they indicate?

Common side reactions include:

  • Dehalogenation (or Hydrodehalogenation): The bromo group is replaced by a hydrogen atom. This can be caused by impurities, trace moisture, or certain bases acting as hydride donors, and is sometimes exacerbated by highly active catalysts or slow transmetalation steps.[4][5][7]

  • Homocoupling: The coupling partner (e.g., boronic acid) reacts with itself. This is often a sign of inefficient transmetalation or the presence of oxygen.[4][5][7]

  • Protodeboronation (Suzuki-specific): The boronic acid is replaced by a proton from the solvent before it can couple. This is often promoted by high temperatures and prolonged reaction times in aqueous basic conditions.[3][4] Using a more stable boronate ester, like a pinacol (B44631) ester, can often mitigate this issue.[1][3][5]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

This reaction is a robust method for forming a C-C bond by coupling this compound with a boronic acid or ester.[3]

Q: My Suzuki-Miyaura reaction has a low yield or failed completely. What should I check first?

Low yields in Suzuki-Miyaura coupling can stem from several factors. A logical first step is to verify the integrity of your reagents and reaction setup.

Troubleshooting_Workflow start Low/No Yield reagents 1. Reagent & Setup Integrity Check start->reagents catalyst 2. Catalyst System Optimization reagents->catalyst If reagents are fine sub_reagents1 Inert Atmosphere? (Degassed Solvents) reagents->sub_reagents1 sub_reagents2 Reagent Quality? (Pure Halide, Fresh Boronic Acid) reagents->sub_reagents2 sub_reagents3 Base Quality? (Dry, Finely Powdered) reagents->sub_reagents3 conditions 3. Reaction Condition Tuning catalyst->conditions If still no improvement sub_catalyst1 Change Ligand? (e.g., PPh3 -> Buchwald Ligand) catalyst->sub_catalyst1 sub_catalyst2 Change Base? (e.g., K2CO3 -> K3PO4) catalyst->sub_catalyst2 sub_conditions1 Adjust Temperature? conditions->sub_conditions1 sub_conditions2 Change Solvent? conditions->sub_conditions2 end Improved Yield conditions->end

Initial troubleshooting workflow for low-yield cross-coupling.

Potential Causes & Solutions:

  • Catalyst Inactivity: The active Pd(0) species may not be forming or has been deactivated. Ensure your palladium precursor and ligand are of high quality. For challenging substrates, modern pre-catalysts that generate the active LPd(0) species cleanly are often more reliable.[8]

  • Inappropriate Ligand: For heteroaryl couplings, standard ligands like PPh₃ can be ineffective.[3] Switching to bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos) or ferrocenylphosphine ligands (e.g., dppf) is often necessary to promote efficient catalysis.[1][2][3][7]

  • Incorrect Base: The base is critical for activating the boronic acid.[1] For sterically hindered or challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[1][7]

  • Boronic Acid Decomposition: Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester) to prevent protodeboronation.[1][3]

Guide 2: Buchwald-Hartwig Amination

This reaction is used to form a C-N bond between this compound and an amine.

Q: My Buchwald-Hartwig amination is not working. What catalyst system is recommended?

The success of Buchwald-Hartwig amination is highly dependent on the ligand.

Catalyst_Selection start Desired Bond (at C6 of Indole) bond_cn C-N Bond (Amine) start->bond_cn bond_cc1 C-C Bond (Boronic Acid) start->bond_cc1 bond_cc2 C-C Bond (Alkene) start->bond_cc2 reaction_bh Buchwald-Hartwig Amination bond_cn->reaction_bh reaction_suzuki Suzuki-Miyaura Coupling bond_cc1->reaction_suzuki reaction_heck Heck Coupling bond_cc2->reaction_heck catalyst_bh Catalyst System: Pd Precursor (Pd₂(dba)₃, Pd(OAc)₂) + Bulky Biarylphosphine Ligand (XPhos, RuPhos, BINAP) reaction_bh->catalyst_bh catalyst_suzuki Catalyst System: Pd(dppf)Cl₂ or Pd Precursor + Buchwald Ligand (SPhos, XPhos) reaction_suzuki->catalyst_suzuki catalyst_heck Catalyst System: Pd(OAc)₂ or PdCl₂(PPh₃)₂ + Phosphine Ligand (PPh₃, etc.) reaction_heck->catalyst_heck Suzuki_Cycle cluster_main Catalytic Cycle cluster_side Common Failure Points pd0 L-Pd(0) (Active Catalyst) red_elim Reductive Elimination (Forms Product) ox_add_complex L-Pd(II)(Ar)(X) pd0->ox_add_complex Ar-X In (this compound) deact Catalyst Deactivation (e.g., by O₂) pd0->deact ox_add Oxidative Addition (Often Rate-Limiting) trans Transmetalation (Base Critical) trans_complex L-Pd(II)(Ar)(Ar') ox_add_complex->trans_complex Ar'-B(OR)₂ In (Base Required) trans_complex->pd0 Ar-Ar' Out (Product) debor Protodeboronation of Ar'-B(OR)₂ trans_complex->debor Slow Transmetalation Can Lead To

References

Technical Support Center: Regioselective Synthesis of 6-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective synthesis of 6-bromoindole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low or No Yield of this compound

Potential Cause Troubleshooting/Optimization Steps
Poor Regioselectivity: Bromination occurs at other positions of the indole (B1671886) ring (e.g., C3, C5, C2), consuming the starting material without forming the desired product.1. Protecting Group Strategy: Introduce a protecting group at the N1 position (e.g., Boc, Tosyl) to electronically deactivate the pyrrole (B145914) ring and favor substitution on the benzene (B151609) ring. 2. Use of Directing Groups: Employ a directing group at a position that sterically or electronically favors C6 bromination. 3. Alternative Synthetic Route: Instead of direct bromination, consider a multi-step synthesis starting from a pre-brominated precursor like 4-bromo-2-nitrotoluene (B1266186) via the Reissert or Batcho-Leimgruber indole synthesis for unambiguous regiochemistry.
Decomposition of Starting Material or Product: Indoles can be sensitive to strongly acidic or oxidizing conditions, leading to degradation.1. Milder Brominating Agents: Use N-bromosuccinimide (NBS) instead of harsher reagents like elemental bromine. 2. Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0°C to room temperature) to minimize side reactions and degradation. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Inefficient Reaction Conditions: Suboptimal solvent, temperature, or reaction time can lead to incomplete conversion.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., DMF, CH2Cl2, CCl4, acetic acid). 2. Temperature Optimization: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. 3. Time-Course Study: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged reaction.
Impure Reagents: Impurities in the starting indole, brominating agent, or solvent can interfere with the reaction.1. Purify Starting Materials: Purify the starting indole by recrystallization or column chromatography. 2. Use High-Purity Reagents: Ensure the brominating agent and solvents are of high purity and anhydrous if necessary.

Problem 2: Formation of Multiple Isomers and Byproducts

Potential Cause Troubleshooting/Optimization Steps
High Reactivity of the Indole Ring: The electron-rich nature of the indole nucleus makes it susceptible to electrophilic attack at multiple positions, leading to a mixture of bromoindole isomers (e.g., 3-bromo, 5-bromo, and di-bromo species).1. Strategic Use of Protecting/Directing Groups: As mentioned previously, protecting the indole nitrogen can significantly influence the regioselectivity of bromination. 2. Controlled Addition of Brominating Agent: Add the brominating agent slowly and portion-wise to maintain a low concentration and minimize over-bromination. 3. Choice of Brominating Agent: Different brominating agents can exhibit different selectivities. Experiment with agents like NBS, Br2, or enzymatic bromination where applicable.
Side Reactions: Oxidation of the indole ring or reaction with the solvent can lead to undesired byproducts.1. Degas Solvents: Remove dissolved oxygen from the reaction solvent. 2. Use of Radical Inhibitors: If radical-mediated side reactions are suspected (especially with NBS), the addition of a radical inhibitor might be beneficial, although this could also inhibit desired radical pathways. 3. Appropriate Solvent Choice: Avoid solvents that can react with the brominating agent or the indole under the reaction conditions.
Difficult Purification: The similar polarity of bromoindole isomers can make their separation by column chromatography challenging.1. Optimize Chromatographic Conditions: Use a high-resolution silica (B1680970) gel and carefully screen different solvent systems (e.g., hexane/ethyl acetate (B1210297), toluene/acetone). 2. Recrystallization: Attempt to selectively crystallize the desired this compound isomer from a suitable solvent system. 3. Derivative Formation: In challenging cases, consider converting the isomeric mixture into derivatives that are more easily separable, followed by removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective synthesis of this compound so challenging?

The primary challenge lies in controlling the site of bromination on the indole ring. The indole nucleus is an electron-rich aromatic system with multiple reactive positions. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. The benzene ring positions (C4, C5, C6, and C7) are less reactive, and achieving high selectivity for the C6 position requires overcoming the inherent reactivity of the other sites.

Q2: What are the main synthetic strategies to achieve C6-bromination?

There are two main strategies:

  • Direct Bromination of Indole: This involves the direct reaction of indole or a substituted indole with a brominating agent. Achieving C6 selectivity often requires the use of protecting groups on the indole nitrogen to modulate the electron density of the ring system and direct the substitution towards the benzene part of the molecule.

  • Multi-step Synthesis from a Pre-brominated Precursor: This is often the more reliable method for unambiguous synthesis of this compound. Common starting materials include 4-bromo-2-nitrotoluene, which can be converted to this compound through established indole syntheses like the Reissert or Batcho-Leimgruber methods.[1]

Q3: What is the role of N-protection in the regioselective bromination of indole?

Protecting the indole nitrogen with an electron-withdrawing group (e.g., Boc, Ts) serves two main purposes:

  • It reduces the high electron density of the pyrrole ring, making it less susceptible to electrophilic attack at the C3 position.

  • This deactivation of the five-membered ring makes the benzene ring more competitive for electrophilic substitution, thereby increasing the likelihood of bromination at positions like C6.

Q4: What are the common byproducts in the direct bromination of indole, and how can they be identified?

Common byproducts include other bromoindole isomers (3-bromo-, 5-bromo-, 2-bromo-, 4-bromo-, and 7-bromoindole) and di- or poly-brominated indoles. These can be identified and distinguished from the desired this compound using analytical techniques such as:

  • 1H NMR Spectroscopy: The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer.

  • 13C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those bearing the bromine, are characteristic.

  • Mass Spectrometry: All monobromoindole isomers will have the same molecular weight, but fragmentation patterns might differ.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Different isomers will likely have different retention factors (Rf) or retention times, allowing for their separation and quantification.

Q5: Which is a more reliable method for obtaining pure this compound: direct bromination or a multi-step synthesis?

For obtaining unequivocally pure this compound, a multi-step synthesis starting from a pre-brominated benzene derivative like 4-bromo-2-nitrotoluene is generally more reliable. While direct bromination can be achieved, it often leads to isomeric mixtures that can be difficult to separate, resulting in lower isolated yields of the pure 6-bromo isomer.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Starting Material Key Reagents Typical Yield Key Advantages Key Disadvantages
Direct Bromination IndoleNBS, Acetic AcidVariable, often low to moderate for pure C6 isomerFewer stepsPoor regioselectivity, formation of multiple isomers, difficult purification
Reissert Indole Synthesis 4-Bromo-2-nitrotolueneDiethyl oxalate, KOEt; Zn, Acetic AcidModerateUnambiguous regiochemistryMulti-step, moderate overall yield
Batcho-Leimgruber Indole Synthesis 4-Bromo-2-nitrotolueneDMFDMA, Pyrrolidine (B122466); Reductive cyclization (e.g., H2/Pd-C, Fe/AcOH)Good to excellentHigh yield, milder conditions than Reissert, good regioselectivityMulti-step

Experimental Protocols

Protocol 1: Batcho-Leimgruber Synthesis of this compound from 4-Bromo-2-nitrotoluene

This protocol is a reliable method for the regioselective synthesis of this compound.

Step 1: Synthesis of (E)-1-(4-bromo-2-nitrophenyl)-N,N-dimethylethenamine

  • To a solution of 4-bromo-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) (3.0 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture at 110-120 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude enamine, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine from the previous step in a suitable solvent (e.g., a mixture of acetic acid and water, or an organic solvent like ethyl acetate or methanol (B129727) for catalytic hydrogenation).

  • Method A (Chemical Reduction): To a solution of the enamine in acetic acid and water, add a reducing agent such as iron powder or zinc dust in portions while controlling the temperature. Heat the mixture to facilitate the reaction.

  • Method B (Catalytic Hydrogenation): Dissolve the enamine in a suitable solvent like ethyl acetate or methanol and add a catalyst such as 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

  • After the reaction is complete (monitored by TLC), filter off the solid catalyst or inorganic residues.

  • Work up the filtrate by neutralizing the acid (if used) and extracting the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization cluster_end Final Product start 4-Bromo-2-nitrotoluene enamine Reaction with DMFDMA and Pyrrolidine start->enamine intermediate (E)-1-(4-bromo-2-nitrophenyl) -N,N-dimethylethenamine enamine->intermediate reduction Reduction and Cyclization (e.g., Fe/AcOH or H2/Pd-C) intermediate->reduction workup Workup and Purification reduction->workup end This compound workup->end

Caption: Workflow for the Batcho-Leimgruber synthesis of this compound.

troubleshooting_flowchart decision decision solution solution start Low Yield of this compound q1 Is the desired product formed but in a low amount? start->q1 q2 Is there a mixture of isomers? q1->q2 Yes q3 Is the starting material consumed? q1->q3 No sol1 Optimize reaction conditions: - Temperature - Reaction time - Reagent stoichiometry q2->sol1 No sol2 Improve regioselectivity: - Use N-protecting group - Switch to a multi-step synthesis q2->sol2 Yes sol3 Check for decomposition: - Use milder conditions - Inert atmosphere q3->sol3 Yes sol4 Check reagent purity and activity. Increase reaction time or temperature. q3->sol4 No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

preventing decomposition of 6-bromoindole during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of 6-bromoindole to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of solid this compound?

A1: For long-term stability of solid this compound, it is recommended to store it in a cool and dark place. Storage at temperatures between 2-8°C is a common recommendation. However, some suppliers suggest room temperature storage is adequate for the solid form if it is kept in a tightly sealed container, protected from light and moisture.

Q2: Does this compound require storage under an inert atmosphere?

A2: Yes, to minimize the risk of oxidative degradation, it is highly recommended to store this compound under an inert atmosphere, such as nitrogen or argon. This is particularly crucial for long-term storage to prevent the formation of oxidative byproducts.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is known to be light-sensitive. Exposure to light, especially UV light, can lead to photodegradation. Therefore, it is essential to store it in an amber or opaque container to protect it from light.

Q4: What are the signs of this compound decomposition?

A4: A visual sign of decomposition is a change in color from its typical off-white or pale yellow to a darker, often brownish or purplish hue. The presence of an unfamiliar odor may also indicate degradation. For a definitive assessment of purity, analytical methods such as HPLC or GC-MS are recommended.

Q5: What are the likely degradation products of this compound?

A5: The primary degradation pathways for this compound are oxidation and photodegradation. Common degradation products include oxidized species such as 6-bromo-2-oxindole and 6-bromo-isatin, which result from oxidation at the C2 and C3 positions of the indole (B1671886) ring.[1][2][3][4] Photodegradation can lead to hydroxylation and potential dehalogenation of the molecule.[5][6][7]

Q6: How should I store solutions of this compound?

A6: Solutions of this compound are generally less stable than the solid form. If you need to store solutions, it is recommended to do so at -20°C or -80°C for short to medium-term storage. Solutions should also be stored under an inert atmosphere and protected from light. The choice of solvent can also impact stability; aprotic solvents are generally preferred.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of solid this compound (e.g., turning brown or purple) Exposure to air and/or light leading to oxidation or photodegradation.Discard the discolored product as its purity is compromised. For future prevention, ensure storage in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Unexpected peaks in analytical analysis (HPLC, GC-MS) of a stored sample Decomposition of this compound.Identify the impurity peaks by comparing with known degradation product standards if available, or by using mass spectrometry to determine their molecular weights. Likely impurities include 6-bromo-2-oxindole and 6-bromo-isatin. Review storage conditions to ensure they are optimal. Consider repurifying the material if the impurity level is low.
Inconsistent experimental results using this compound from an old batch Degradation of the starting material, leading to lower effective concentration and potential interference from degradation products.Always use a fresh, pure sample of this compound for critical experiments. Before use, assess the purity of older batches using HPLC or GC-MS as described in the Experimental Protocols section.
Precipitation observed in a stored solution of this compound Poor solubility of this compound or its degradation products at low temperatures.Allow the solution to warm to room temperature and sonicate to redissolve the precipitate. If it does not redissolve, it may be a degradation product. Filter the solution before use and re-verify the concentration. For long-term storage, consider using a different solvent or storing at a slightly higher temperature if stability allows.

Data Presentation

Table 1: Summary of Recommended Long-Term Storage Conditions for this compound

Parameter Solid Form Solution Form
Temperature 2-8°C (recommended); Room temperature (acceptable for short-term)-20°C to -80°C
Atmosphere Inert gas (Nitrogen or Argon)Inert gas (Nitrogen or Argon)
Light Protection Opaque or amber containerOpaque or amber container
Container Tightly sealed glass vialTightly sealed vial with a septum for easy access without exposing to air
Incompatibilities Strong oxidizing agents, strong reducing agentsProtic solvents (may be less stable), strong acids and bases

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a this compound sample.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound sample

3. Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% formic acid (v/v)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

5. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm or 280 nm

  • Column Temperature: 30°C

  • Gradient Elution:

    • 0-2 min: 90% A, 10% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-20 min: Hold at 10% A, 90% B

    • 20-22 min: Linear gradient back to 90% A, 10% B

    • 22-30 min: Re-equilibration at 90% A, 10% B

6. Data Analysis:

  • Integrate the peak areas of all detected peaks.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

  • Identify potential degradation products by their retention times and, if coupled to a mass spectrometer, their mass-to-charge ratio.

Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying volatile degradation products of this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, HP-5ms)

2. Reagents:

3. Sample Preparation:

  • Dissolve a small amount of the this compound sample in dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

4. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless mode)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-500

5. Data Analysis:

  • Analyze the resulting chromatogram to separate different components.

  • Identify this compound and any potential impurities by comparing their mass spectra with a library database (e.g., NIST).

Mandatory Visualization

Logical Workflow for Troubleshooting this compound Decomposition

troubleshooting_workflow start Start: Suspected this compound Decomposition visual_inspection Visual Inspection: Color Change or Unusual Odor? start->visual_inspection analytical_check Perform Analytical Check: HPLC or GC-MS visual_inspection->analytical_check No discard Discard Compound visual_inspection->discard Yes purity_ok Purity Acceptable? analytical_check->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes purity_ok->discard No review_storage Review Storage Conditions: - Temperature - Atmosphere (Inert Gas) - Light Protection discard->review_storage remediate_storage Remediate Storage Conditions review_storage->remediate_storage reorder Order Fresh Compound remediate_storage->reorder

Caption: Troubleshooting workflow for suspected this compound decomposition.

Signaling Pathway: Inhibition of GSK-3β by a this compound Derivative

6-Bromo-indirubin-3'-oxime (BIO), a derivative of this compound, is a known inhibitor of Glycogen Synthase Kinase 3β (GSK-3β). Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, a key component of the Wnt signaling pathway.[8]

wnt_signaling cluster_off Wnt OFF State cluster_on Wnt ON State / BIO Treatment GSK3b_off GSK-3β beta_catenin_off β-catenin GSK3b_off->beta_catenin_off Phosphorylates APC_Axin APC/Axin/ CK1 Complex APC_Axin->GSK3b_off proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation BIO This compound Derivative (BIO) GSK3b_on GSK-3β BIO->GSK3b_on Inhibits beta_catenin_on β-catenin (Stable) nucleus Nucleus beta_catenin_on->nucleus Translocates TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binds target_genes Target Gene Transcription TCF_LEF->target_genes Activates

Caption: Wnt/β-catenin signaling pathway modulation by a this compound derivative.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in 6-Bromoindole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to palladium catalyst deactivation in cross-coupling reactions involving 6-bromoindole. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki/Heck reaction with this compound is not proceeding, or the conversion is very low. What are the likely causes?

A1: Low or no conversion in cross-coupling reactions with this compound can stem from several factors. The most common culprits are related to the palladium catalyst's activity. These include:

  • Catalyst Deactivation: The active Pd(0) species may have been deactivated through various mechanisms. A common sign of this is the formation of a black precipitate, known as palladium black, which indicates catalyst aggregation[1].

  • Catalyst Poisoning: Impurities in the starting materials or solvents can act as poisons, binding to the active sites of the palladium catalyst and rendering it inactive. Nitrogen-containing heterocycles, like the indole (B1671886) itself, can sometimes act as catalyst poisons[2].

  • Suboptimal Reaction Conditions: The chosen ligand, base, solvent, or temperature may not be suitable for the specific transformation with this compound.

Q2: I observe the formation of a black precipitate in my reaction mixture. What is it and what should I do?

A2: The black precipitate is likely palladium black, which consists of agglomerated palladium nanoparticles. Its formation is a strong indicator of catalyst deactivation, as the catalytically active species are typically soluble palladium complexes. To address this, consider the following:

  • Ligand Choice: Employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can help stabilize the palladium catalyst and prevent aggregation[1][3].

  • Reaction Concentration: Running the reaction at a very high concentration can sometimes promote catalyst aggregation. A slight dilution might be beneficial.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It is advisable to find the optimal temperature that balances reactivity and catalyst stability[4].

Q3: Could the this compound substrate itself be poisoning the catalyst?

A3: Yes, this is a possibility. The nitrogen atom in the indole ring is a Lewis base and can coordinate to the palladium center, potentially inhibiting its catalytic activity[2]. This is a known challenge with nitrogen-containing heterocycles in cross-coupling reactions. To mitigate this:

  • N-Protection: If the indole nitrogen is unsubstituted (N-H), consider protecting it with a suitable group (e.g., Boc, SEM, or tosyl) to reduce its coordinating ability.

  • Ligand Selection: Using strongly coordinating ligands can help prevent the indole from displacing the ligand and poisoning the catalyst.

Q4: My reaction starts well but then stalls before completion. What does this suggest?

A4: A reaction that initiates but fails to reach completion is a classic sign of catalyst deactivation occurring during the reaction. This could be due to gradual poisoning from a low-level impurity, thermal degradation of the catalyst or ligands over time, or the accumulation of an inhibitory byproduct. To troubleshoot this, you can try adding a fresh portion of the catalyst to the stalled reaction. If the reaction resumes, it strongly indicates that the original catalyst was deactivated.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause: Inactive Catalyst System

  • Troubleshooting Steps:

    • Verify Catalyst and Ligand Quality: Ensure that the palladium source and ligand are of high purity and have been stored under appropriate conditions (e.g., under an inert atmosphere).

    • Optimize Ligand-to-Metal Ratio: The ratio of ligand to palladium can be critical. A higher ligand ratio can sometimes prevent catalyst aggregation, but an excessive amount may inhibit the reaction.

    • Screen Different Ligands: If one ligand is not effective, screen a panel of ligands with varying steric and electronic properties. For electron-rich indoles, bulky phosphine ligands are often a good starting point[3].

    • Check Reagent Purity: Use high-purity this compound, coupling partner, and solvents. Trace impurities can act as potent catalyst poisons. Consider purifying your starting materials if their quality is uncertain.

    • Degas Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure all solvents and the reaction mixture are thoroughly degassed before adding the catalyst.

Issue 2: Formation of Palladium Black

Possible Cause: Catalyst Aggregation

  • Troubleshooting Steps:

    • Increase Ligand Concentration: A slight increase in the ligand-to-palladium ratio may help to better stabilize the catalytic species in solution.

    • Employ Chelating Ligands: Bidentate ligands, such as Xantphos or dppf, can offer greater stability to the palladium center compared to monodentate ligands.

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to slow down the rate of catalyst decomposition.

    • Consider a Heterogeneous Catalyst: A supported palladium catalyst might offer greater stability against aggregation, although leaching of active species into the solution can still occur[5].

Issue 3: Inconsistent Results Between Batches

Possible Cause: Variable Reagent Quality or Reaction Setup

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that the reaction setup, including glassware drying, degassing techniques, and reagent addition order, is consistent for every experiment.

    • Analyze Starting Materials: If possible, analyze different batches of this compound or other key reagents for impurities that could be affecting the reaction.

    • Water and Oxygen Content: The presence of water and oxygen can significantly impact the reaction outcome. Ensure solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

Data Presentation

The following table provides a summary of typical reaction conditions for Suzuki and Heck reactions involving haloindoles, which can be used as a starting point for optimization with this compound.

ParameterSuzuki CouplingHeck Coupling
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃
Catalyst Loading 1-5 mol%1-5 mol%
Ligand SPhos, XPhos, P(t-Bu)₃, RuPhosP(o-tol)₃, P(t-Bu)₃, Buchwald ligands
Ligand:Pd Ratio 1:1 to 4:12:1 to 4:1
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONaEt₃N, DIPEA, K₂CO₃, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene, DMF, THFDMF, DMAc, NMP, Toluene
Temperature 80-120 °C100-140 °C

Experimental Protocols

Protocol 1: Small-Scale Test Reaction for Diagnosing Catalyst Poisoning

This protocol is designed to determine if impurities in the this compound or other reagents are poisoning the catalyst.

  • Reaction Setup: Prepare two identical small-scale reactions (e.g., 0.1 mmol of this compound) in parallel.

  • Reagent Purity:

    • Reaction A (Control): Use the current batches of all reagents and solvents.

    • Reaction B (High Purity): Use highly purified this compound (e.g., recrystallized or column-purified), a fresh, high-purity coupling partner, and freshly distilled, anhydrous, and degassed solvents.

  • Procedure:

    • To two separate oven-dried reaction vials, add the this compound, coupling partner, and base.

    • Evacuate and backfill each vial with an inert gas (e.g., Argon) three times.

    • Add the appropriate solvent to each vial via syringe.

    • Prepare a stock solution of the palladium catalyst and ligand and add the required amount to each reaction vial.

    • Heat both reactions to the desired temperature and monitor their progress over time by TLC or LC-MS.

  • Analysis: If Reaction B proceeds significantly better than Reaction A, it is a strong indication that impurities in one or more of the reagents used in Reaction A are poisoning the catalyst.

Protocol 2: Procedure for Attempted Catalyst Reactivation (Palladium Black)

This procedure can be attempted to recover palladium from a deactivated catalyst, although the regenerated catalyst may not have the same activity as a fresh catalyst.

  • Isolation: Once the reaction is complete, allow the palladium black to settle. Decant the supernatant.

  • Washing:

    • Wash the palladium black several times with the reaction solvent to remove residual organic compounds.

    • Subsequently, wash with a low-boiling point solvent like hexane (B92381) to facilitate drying.

  • Drying: Carefully dry the palladium black under a stream of inert gas or in a vacuum oven at a low temperature.

  • Reactivation (for supported catalysts): If the original catalyst was supported (e.g., Pd/C), a thermal treatment under a hydrogen stream may help redisperse the palladium particles. The specific temperature and duration will depend on the support material. Caution: This should be performed with appropriate safety measures. For unsupported palladium black, redispersion is more challenging and may require dissolving the metal in acid and re-precipitating it, which is a more involved chemical process.

  • Testing: The activity of the reactivated catalyst should be tested on a small-scale reaction to evaluate its efficacy.

Visualizations

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (+ this compound) Pd(0)L2->Oxidative_Addition Aggregation Aggregation (Palladium Black) Pd(0)L2->Aggregation Oxidation Oxidation (e.g., by O2) Pd(0)L2->Oxidation Poisoning Poisoning (e.g., by impurities, Indole-N) Pd(0)L2->Poisoning Pd(II)_Complex Indolyl-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation_MI Transmetalation (Suzuki) or Migratory Insertion (Heck) Pd(II)_Complex->Transmetalation_MI Pd(II)_Intermediate Indolyl-Pd(II)-R(L2) Transmetalation_MI->Pd(II)_Intermediate Reductive_Elimination_BE Reductive Elimination or β-Hydride Elimination Pd(II)_Intermediate->Reductive_Elimination_BE Reductive_Elimination_BE->Pd(0)L2 Regeneration Product Coupled Product Reductive_Elimination_BE->Product Inactive_Pd(II) Inactive Pd(II) Oxidation->Inactive_Pd(II)

Caption: Palladium catalytic cycle and common deactivation pathways.

G cluster_yes_precipitate Action for Precipitate cluster_no_precipitate Troubleshooting No Precipitate start Reaction with this compound Fails (Low/No Conversion) check_precipitate Observe Reaction Mixture: Black Precipitate (Pd Black)? start->check_precipitate optimize_ligand Optimize Ligand: - Increase Ligand:Pd Ratio - Use Bulky/Chelating Ligand check_precipitate->optimize_ligand Yes check_reagents Verify Reagent Quality: - Run High-Purity Control - Purify Starting Materials check_precipitate->check_reagents No adjust_temp_conc Adjust Conditions: - Lower Temperature - Adjust Concentration optimize_ligand->adjust_temp_conc success Reaction Successful adjust_temp_conc->success optimize_conditions Systematically Vary Conditions: - Screen Bases - Screen Solvents - Check N-Protection check_reagents->optimize_conditions check_atmosphere Ensure Inert Atmosphere: - Thoroughly Degas Solvents - Maintain Positive Pressure optimize_conditions->check_atmosphere check_atmosphere->success

Caption: Troubleshooting workflow for this compound cross-coupling reactions.

G prep_glassware 1. Oven-Dry Glassware add_solids 2. Add this compound, Coupling Partner, Base, Catalyst, and Ligand prep_glassware->add_solids inert_atmosphere 3. Evacuate and Backfill with Inert Gas (3x) add_solids->inert_atmosphere add_solvents 4. Add Degassed Solvents via Syringe inert_atmosphere->add_solvents run_reaction 5. Heat to Desired Temperature and Stir add_solvents->run_reaction monitor 6. Monitor Progress by TLC/LC-MS run_reaction->monitor workup 7. Quench, Extract, and Purify monitor->workup

Caption: General experimental workflow for a cross-coupling reaction.

References

Technical Support Center: Overcoming Poor Solubility of 6-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 6-bromoindole in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a crystalline solid that typically appears as an off-white to pale yellow powder.[1] It has limited solubility in water but demonstrates good solubility in polar organic solvents.[1] Common solvents in which this compound is soluble include dimethylformamide (DMF), ethanol, and acetone.[1]

Q2: Why is this compound poorly soluble in some reaction mixtures?

A2: The poor solubility of this compound in certain solvents can be attributed to its molecular structure. The presence of the indole (B1671886) ring system leads to intermolecular forces, such as hydrogen bonding and π-π stacking, which create a stable crystal lattice that can be difficult for some solvents to disrupt.[2]

Q3: What are the initial steps to troubleshoot the poor solubility of this compound?

A3: When encountering solubility issues with this compound, a systematic approach is recommended. Initial troubleshooting steps include:

  • Solvent Screening: The principle of "like dissolves like" is a good starting point.[3] Experiment with a range of solvents with varying polarities.

  • Temperature Adjustment: Gently heating the reaction mixture can significantly increase the solubility of this compound.[3] However, it is crucial to consider the thermal stability of all reactants and reagents.

  • Particle Size Reduction: Grinding the this compound to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.[3] Techniques like sonication can also be beneficial.[3]

Q4: Can a co-solvent be used to improve the solubility of this compound?

A4: Yes, using a co-solvent system is a common and effective strategy. A small amount of a good solvent for this compound (e.g., DMF or DMSO) can be added to the primary reaction solvent to enhance its overall solvating power.[4]

Troubleshooting Guide

This guide provides structured solutions to common problems encountered due to the poor solubility of this compound.

Problem Possible Cause Recommended Solution(s)
This compound does not dissolve in the chosen solvent. The solvent polarity is not suitable for this compound.- Solvent Screening: Test the solubility of this compound in a small scale in various solvents. (See Table 1 for a qualitative solubility guide).- Use a Co-solvent: Add a small percentage of a high-boiling point polar aprotic solvent like DMF, DMSO, or NMP.[4]
Reaction is slow or incomplete, even with some dissolution. The concentration of dissolved this compound is too low for an efficient reaction rate.- Increase Temperature: Carefully heat the reaction mixture to increase the solubility and reaction rate. Monitor for any degradation of starting materials or products.[5]- Use a More Solubilizing Solvent System: Switch to a solvent or co-solvent system that provides better solubility for this compound.
This compound precipitates out of solution during the reaction. The reaction conditions (e.g., temperature, concentration) have changed, leading to supersaturation.- Maintain Temperature: Ensure consistent heating throughout the reaction.[3]- Add Co-solvent: Introduce a co-solvent to maintain solubility.
Difficulty in product isolation due to high-boiling point solvents used for dissolution. High-boiling point solvents like DMF or DMSO can be difficult to remove during workup.- Minimize High-Boiling Solvent: Use the minimum amount of the high-boiling solvent necessary to achieve dissolution.- Extraction: Perform a liquid-liquid extraction with a suitable solvent system to isolate the product.- Crystallization: If the product is a solid, attempt to crystallize it directly from the reaction mixture by cooling or adding an anti-solvent.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityQualitative Solubility at Room TemperatureNotes
WaterHighInsoluble[1]---
Methanol / EthanolHighSparingly to Moderately Soluble[1]Solubility increases with heating.
AcetoneMedium-HighSoluble[1]A good starting point for many reactions.
Dichloromethane (DCM)MediumSparingly SolubleOften used in bromination reactions of indoles.[1]
Tetrahydrofuran (THF)MediumModerately SolubleA versatile solvent for many organic reactions.
TolueneLowSparingly SolubleMay require heating to dissolve.
Hexane / HeptaneLowInsolubleCan be used as an anti-solvent for crystallization.
Dimethylformamide (DMF)High (Aprotic)Highly Soluble[1]Excellent solvent but can be difficult to remove.
Dimethyl Sulfoxide (DMSO)High (Aprotic)Highly Soluble[6]Similar to DMF, very effective but high boiling point.

Note: This table provides a general guide. Actual solubility may vary depending on the specific grade of the solvent and the presence of impurities.

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility using a Co-solvent

  • To the reaction vessel, add the this compound and the primary reaction solvent.

  • While stirring, slowly add a co-solvent (e.g., DMF or DMSO) dropwise until the this compound dissolves.

  • Gently heat the mixture if necessary to aid dissolution.

  • Once a homogeneous solution is obtained, add the other reagents to proceed with the reaction.

Protocol 2: Small-Scale Solubility Test

  • In a small vial, add approximately 10 mg of this compound.

  • Add 0.5 mL of the test solvent and stir or vortex the mixture at room temperature for 1-2 minutes.

  • Observe and record the solubility (e.g., insoluble, sparingly soluble, soluble).

  • If the compound is not fully dissolved, gently warm the vial and observe any changes in solubility.

Mandatory Visualizations

experimental_workflow start Start: Poor Solubility of this compound solvent_screening Solvent Screening (Polarity Matching) start->solvent_screening temp_adjustment Temperature Adjustment (Heating) solvent_screening->temp_adjustment If still insoluble reaction_setup Homogeneous Reaction Mixture solvent_screening->reaction_setup If soluble particle_size Particle Size Reduction (Grinding/Sonication) temp_adjustment->particle_size If solubility is slow temp_adjustment->reaction_setup If soluble co_solvent Use of Co-solvent (e.g., DMF, DMSO) particle_size->co_solvent For persistent issues particle_size->reaction_setup If soluble co_solvent->reaction_setup

Caption: Experimental workflow for addressing poor solubility.

troubleshooting_logic issue Issue: This compound Insoluble check_solvent Is the solvent appropriate? issue->check_solvent change_solvent Action: Change Solvent or Use Co-solvent check_solvent->change_solvent No check_temp Is the temperature optimal? check_solvent->check_temp Yes solution Solution Achieved change_solvent->solution increase_temp Action: Increase Temperature check_temp->increase_temp No check_particle Is the particle size large? check_temp->check_particle Yes increase_temp->solution reduce_particle Action: Reduce Particle Size check_particle->reduce_particle Yes check_particle->solution No reduce_particle->solution

Caption: Troubleshooting decision tree for solubility issues.

References

analytical methods for monitoring 6-bromoindole reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the analytical methods for monitoring the progress of reactions involving 6-bromoindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods to monitor the progress of a reaction involving this compound?

The most common methods for monitoring this compound reactions are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2][3][4] The choice of method depends on the specific reaction, the information required (qualitative vs. quantitative), and the available equipment.

Q2: How can I use Thin-Layer Chromatography (TLC) for quick reaction monitoring?

TLC is a rapid and effective method for qualitatively monitoring a reaction's progress. By spotting the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture in the same lane), you can observe the disappearance of the starting material (this compound) and the appearance of the product spot(s) over time.[5] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Q3: When is High-Performance Liquid Chromatography (HPLC) a better choice than TLC?

HPLC is preferred for quantitative analysis, offering high resolution and sensitivity for separating complex mixtures.[1] It is particularly useful when you need to determine the exact conversion percentage, quantify the formation of products and byproducts, or when the components of the reaction mixture have very similar Rf values on TLC.[3][6]

Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for real-time reaction monitoring?

Yes, NMR spectroscopy is a powerful technique for monitoring reaction kinetics in real time.[4][7] By acquiring spectra at regular intervals, you can observe the decrease in the signals corresponding to this compound and the increase in signals for the product(s).[7][8] This method allows for the quantitative determination of reaction rates without the need for sample workup.[4]

Q5: What is the role of Mass Spectrometry (MS) in monitoring these reactions?

Mass spectrometry is highly sensitive and provides structural information, making it ideal for identifying reaction intermediates, products, and byproducts.[9] Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used for real-time analysis of all components in the reaction mixture.[4]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Retention Time Drift Poor temperature control; Incorrect mobile phase composition; Poor column equilibration; Change in flow rate.Use a thermostatted column oven; Prepare fresh mobile phase; Increase column equilibration time; Reset and verify the flow rate.[10]
Peak Tailing Column void; Sample solvent incompatible with mobile phase; Insufficiently buffered mobile phase.Replace the column; Dissolve the sample in the initial mobile phase; Adjust mobile phase pH to be +/- 2 units from the compound's pKa.[11]
Split or Double Peaks Contamination on the column or guard inlet; Sample solvent is too strong; Co-elution with an unknown impurity.Backflush the column or replace the guard column; Dilute the sample in the mobile phase; Adjust mobile phase or change the column to improve separation.[12]
Baseline Noise or Drift Air bubbles in the system; Contaminated detector cell; Column temperature fluctuation.Degas the mobile phase and purge the system; Flush the detector cell with a strong organic solvent; Use a column oven for stable temperature control.[10][12]
Thin-Layer Chromatography (TLC) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Streaking or Elongated Spots Sample is overloaded; Compound is acidic or basic; Compound is highly polar.Dilute the sample before spotting; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-2.0%).[13]; Use a more polar solvent system or a reverse-phase TLC plate.[13]
Spots Not Visible Compound is not UV-active; Sample is too dilute; Volatile compounds evaporated.Use a chemical stain for visualization (e.g., potassium permanganate, anisaldehyde); Concentrate the sample by spotting multiple times in the same location, drying between applications.[13][14]
Rf Value Too High or Too Low The eluent is too polar or not polar enough.If spots are near the solvent front (high Rf), decrease the polarity of the mobile phase. If spots are near the baseline (low Rf), increase the polarity.[13]
Reactant and Product have Similar Rf The chosen solvent system does not provide adequate separation.Try different solvent systems with varying polarities; Use a "cospot" to see if the spots resolve or elongate, which indicates they are different compounds.[5][14]

Experimental Protocols

Protocol 1: General TLC Monitoring of a this compound Reaction
  • Preparation: Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). A good starting point is a system that gives the this compound starting material an Rf of 0.3-0.4.[5]

  • Spotting: On a TLC plate, draw a pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[15][5]

    • In the "SM" lane, spot a dilute solution of this compound.

    • In the "Co" lane, spot the this compound solution, and then spot the reaction mixture directly on top of it.[5]

    • In the "RM" lane, spot an aliquot of the reaction mixture.[15]

  • Development: Place the TLC plate in the chamber and allow the solvent to run until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain for visualization.[5]

  • Analysis: Monitor the disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot over time. The reaction is complete when the starting material is no longer visible in the "RM" lane.[15]

Protocol 2: HPLC Analysis of this compound Reaction Mixture

This protocol is adapted from methods used for similar brominated indole (B1671886) compounds.[1]

  • Sample Preparation: Take an aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., the initial mobile phase) to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • System: A standard HPLC system with a PDA or UV detector.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) is typically used.[1][16]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where both this compound and the expected product absorb, for example, 280 nm.[6]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject a standard of pure this compound to determine its retention time.

    • Inject the prepared sample from the reaction mixture.

    • Monitor the decrease in the peak area of this compound and the increase in the peak area(s) of the product(s) over the course of the reaction.

    • Calculate the percent conversion and product formation using the peak areas.

Protocol 3: Kinetic Profiling by NMR Spectroscopy
  • Initial Setup: Acquire a standard spectrum of the this compound starting material in the reaction solvent to identify characteristic peaks and their chemical shifts.[7]

  • Reaction Initiation: Prepare the reaction mixture in an NMR tube and quickly acquire the first spectrum. Note the time of initiation.[7]

  • Data Acquisition: Set up an automated sequence to acquire spectra at fixed time intervals (e.g., every 10 minutes).[7] The delay between acquisitions will depend on the expected reaction rate.

  • Processing: Process all spectra uniformly, applying the same phasing and baseline correction to each.[7]

  • Analysis: Integrate a well-resolved peak corresponding to the this compound starting material and a peak for the appearing product in each spectrum. Plot the change in integral values over time to obtain a kinetic profile of the reaction.[7]

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring Loop cluster_workup Final Steps Start Start Reaction (this compound + Reagents) Take_Aliquot Take Aliquot at Time (t) Start->Take_Aliquot Analyze Analyze Aliquot (TLC, HPLC, NMR, or MS) Take_Aliquot->Analyze Decision Reaction Complete? Analyze->Decision Decision->Take_Aliquot No Workup Reaction Work-up Decision->Workup Yes Purify Purification Workup->Purify Characterize Product Characterization Purify->Characterize End End Characterize->End

Caption: General workflow for monitoring a chemical reaction.

TLC_Analysis_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_run Development & Visualization cluster_analysis Analysis Prep_Chamber Prepare TLC Chamber with Solvent System Prep_Plate Prepare TLC Plate (Draw Baseline) Spot_SM Spot Starting Material (SM) Prep_Plate->Spot_SM Spot_RM Spot Reaction Mixture (RM) Spot_SM->Spot_RM Spot_Co Spot Co-Spot (SM + RM) Spot_RM->Spot_Co Develop Develop Plate in Chamber Spot_Co->Develop Dry Dry Plate Develop->Dry Visualize Visualize (UV Lamp / Stain) Dry->Visualize Analyze Analyze Spot Disappearance/ Appearance Visualize->Analyze

Caption: Step-by-step workflow for TLC analysis.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Run cluster_analysis Data Analysis Aliquot Take Reaction Aliquot Dilute Dilute Sample Aliquot->Dilute Filter Filter Sample (0.45 µm) Dilute->Filter Inject Inject Sample into HPLC Filter->Inject Separate Separation on Column Inject->Separate Detect Detection (UV/PDA) Separate->Detect Get_Chromatogram Obtain Chromatogram Detect->Get_Chromatogram Integrate Integrate Peak Areas Get_Chromatogram->Integrate Quantify Quantify Conversion/Yield Integrate->Quantify

References

scale-up considerations for the synthesis of 6-bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-Bromoindole

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Overall Yield

  • Question: My final yield of this compound is significantly lower on a larger scale compared to my bench-top experiments. What are the possible causes and solutions?

  • Answer: Low yields during scale-up can stem from several factors related to the challenges of managing larger reaction volumes.

    • Incomplete Reactions: Heat and mass transfer can be less efficient in large reactors, potentially leading to incomplete conversion.

      • Solution: Monitor the reaction progress closely using analytical methods like TLC or LC-MS. You may need to extend reaction times or adjust temperature profiles to ensure the reaction goes to completion[1].

    • Side Reactions & Impurity Formation: The formation of byproducts can become more pronounced at scale. A common issue is over-bromination, leading to di- or tri-brominated species[1].

      • Solution: Optimize the rate of addition for critical reagents, especially the brominating agent, to prevent localized high concentrations. Maintain precise stoichiometric control (typically 1.0 to 1.1 equivalents of the brominating agent) and perform the reaction at a low temperature to improve selectivity[1].

    • Product Degradation: Indole (B1671886) rings can be sensitive to harsh acidic or basic conditions and may be prone to oxidation, leading to degradation during reaction or work-up[1].

      • Solution: Evaluate the stability of your intermediates and final product under the reaction and work-up conditions. Consider performing the work-up at lower temperatures or under an inert atmosphere to minimize degradation[1].

Issue 2: Poor Product Purity and Difficult Purification

  • Question: The crude this compound I've synthesized contains multiple impurities that are proving difficult to remove. How can I improve purity?

  • Answer: Purity issues often arise from side reactions and challenges in scaling up purification methods.

    • Over-bromination: The formation of di-brominated indoles is a frequent side reaction[1].

      • Solution: Add the brominating agent slowly and maintain a low reaction temperature. Using a protecting group on the indole nitrogen can also help modulate the ring's reactivity and improve selectivity[1].

    • Isomer Formation: Depending on the synthesis route, particularly in direct bromination of indole-3-carboxylate, a mixture of 5-bromo and 6-bromo isomers can be formed[2].

      • Solution: Select a synthesis route with high regioselectivity, such as the Batcho-Leimgruber or Reissert synthesis starting from 4-bromo-2-nitrotoluene[2]. These methods build the indole ring with the bromine atom already in the desired position.

    • Purification Challenges at Scale: Directly scaling a lab-based silica (B1680970) gel column for multi-kilogram production is often impractical and expensive[1]. Impurities may also co-precipitate with the product during crystallization[1].

      • Solution: Focus on optimizing a crystallization process. Screen various solvents and solvent mixtures to find conditions that selectively crystallize the this compound, leaving impurities in the mother liquor. A multi-step purification involving both crystallization and a final polishing chromatography step may be necessary for high-purity requirements[1]. The appearance of new crystalline forms (polymorphs) is also common during scale-up and may require characterization and process control to ensure consistency[1].

Frequently Asked Questions (FAQs)

  • Question: What are the most common and scalable synthesis routes for this compound?

  • Answer: For large-scale production, syntheses that build the indole ring from a pre-brominated precursor are generally preferred over the direct bromination of indole to ensure regioselectivity. The two most cited methods start from 4-bromo-2-nitrotoluene[2]:

    • Batcho-Leimgruber Indole Synthesis: This is often the preferred method. It involves the condensation of 4-bromo-2-nitrotoluene (B1266186) with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to yield this compound[2].

    • Reissert Indole Synthesis: This route involves the condensation of 4-bromo-2-nitrotoluene with diethyl oxalate. The resulting pyruvic acid derivative is then reduced and decarboxylated to give this compound[2].

  • Question: What are the key safety considerations when scaling up the synthesis of this compound?

  • Answer: Safety is paramount during scale-up. Key considerations include:

    • Handling Brominating Agents: Reagents like bromine (Br₂) and N-bromosuccinimide (NBS) are toxic, corrosive, and reactive[1][3]. Ensure all work is conducted in a well-ventilated area with appropriate personal protective equipment (PPE). Always have a quenching agent, such as sodium thiosulfate (B1220275) solution, readily available[1].

    • Thermal Management: Bromination and indole cyclization reactions can be highly exothermic[1]. Inadequate temperature control in a large reactor can lead to a runaway reaction. Ensure the reactor has sufficient cooling capacity and that reagents are added at a controlled rate to manage heat evolution[1].

    • Diazonium Salt Intermediates: Syntheses involving the Sandmeyer reaction (converting an amino group to a bromo group via a diazonium salt) introduce another hazard. Diazonium salts can be explosive when isolated and dry. These reactions are often performed in continuous flow reactors at an industrial scale to minimize the amount of the hazardous intermediate present at any one time[4].

  • Question: What are the challenges associated with using the Fischer indole synthesis for this compound on a large scale?

  • Answer: The Fischer indole synthesis involves reacting a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions[5]. While a cornerstone of indole synthesis, its scale-up presents challenges:

    • Exothermic Nature: The cyclization step can be significantly exothermic, demanding careful thermal management[1].

    • Harsh Acidic Conditions: The use of strong acids (Brønsted or Lewis acids) can lead to substrate or product degradation, especially with sensitive functional groups[5][6].

    • Byproduct Formation: The reaction can generate byproducts that complicate the purification process[1].

Data Presentation

Table 1: Illustrative Comparison of Scale-Up Parameters for a Key Synthesis Step (e.g., Batcho-Leimgruber Cyclization)

ParameterLab Scale (1-50 g)Pilot Scale (1-20 kg)Key Considerations for Scale-Up
Reaction Vessel Round-bottom flaskGlass-lined or stainless steel reactorMaterial compatibility, heat transfer surface area, and cleanability are critical.
Temperature Control Heating mantle, oil/water bathJacketed vessel with thermal fluidEfficient heat removal is crucial to control exothermic events. Slower heating/cooling rates must be accounted for[1].
Reagent Addition Manual addition via dropping funnelMetering pump for controlled feed ratePrevents localized concentration spikes and allows for better temperature management[1].
Mixing Magnetic or overhead stirrerBaffles and optimized impeller designEnsures homogeneity for consistent reaction and heat distribution. Inefficient mixing can lead to side reactions.
Work-up/Isolation Separatory funnel, filtration flaskReactor-based phase separation, centrifuge, or filter-dryerPhase separation can be slower. Solid handling (filtration, drying) requires specialized equipment to be efficient and safe.
Typical Yield 75-85%65-80%A drop in yield is common during initial scale-up; process optimization is required to close the gap.

Experimental Protocols

Protocol: Batcho-Leimgruber Synthesis of this compound from 4-Bromo-2-nitrotoluene

This protocol is an illustrative example based on the principles of the Batcho-Leimgruber synthesis[2]. Safety Note: This reaction should be carried out by trained personnel in a well-ventilated fume hood with appropriate PPE.

Step 1: Synthesis of (E)-1-(4-bromo-2-nitrophenyl)-N,N-dimethylethenamine

  • To a stirred solution of 4-bromo-2-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (B122466) (0.2 eq).

  • Heat the reaction mixture to 110-120 °C and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water.

  • The precipitated solid (the enamine product) is collected by filtration, washed thoroughly with water, and dried under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • Prepare a slurry of the crude enamine intermediate (1.0 eq) in a suitable solvent mixture, such as ethanol (B145695) and water.

  • Add a reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄, 3-4 eq), portion-wise while maintaining the temperature below 50 °C. The reduction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

  • If necessary, further purification can be achieved by column chromatography on silica gel, though this is less desirable for very large quantities[1].

Visualization

G Workflow for Batcho-Leimgruber Synthesis of this compound Start Starting Material (4-Bromo-2-nitrotoluene) Step1 Step 1: Condensation (Enamine Formation) Start->Step1 DMF-DMA, Pyrrolidine Intermediate1 Crude Enamine Intermediate Step1->Intermediate1 Isolation Step2 Step 2: Reductive Cyclization Intermediate1->Step2 Na₂S₂O₄, EtOH/H₂O Intermediate2 Crude this compound Step2->Intermediate2 Work-up Step3 Step 3: Purification (Crystallization) Intermediate2->Step3 Recrystallization Solvent Final Final Product (Pure this compound) Step3->Final

Caption: A workflow diagram illustrating the key stages of the Batcho-Leimgruber synthesis for this compound.

References

Technical Support Center: Purification of 6-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-bromoindole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound can originate from the starting materials, side reactions during synthesis, and subsequent degradation. These may include:

  • Unreacted Indole (B1671886): Incomplete bromination can leave residual starting material.

  • Di-brominated Indoles: Over-bromination can lead to the formation of various di-bromoindole isomers.

  • Other Bromoindole Isomers: Depending on the brominating agent and reaction conditions, other isomers such as 5-bromoindole (B119039) or 7-bromoindole (B1273607) might be formed.

  • Oxindoles: Oxidation of the indole ring during bromination can produce 6-bromooxindole (B126910) and other related byproducts.[1]

  • Starting Material Impurities: Impurities present in the initial indole starting material.

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as unreacted brominating agents (e.g., N-bromosuccinimide) and their byproducts (e.g., succinimide).

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for the purification of crude this compound are recrystallization and flash column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

  • Recrystallization: Effective for removing small amounts of impurities, especially if the impurities have significantly different solubility profiles from this compound.

  • Flash Column Chromatography: A highly effective method for separating this compound from closely related impurities, such as isomers and di-brominated products.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification. A suitable mobile phase (e.g., hexanes/ethyl acetate (B1210297) mixture) should be used to achieve good separation between this compound and its impurities. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.[2]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out The melting point of this compound is lower than the boiling point of the solvent, or the solution is supersaturated.[3][4]- Use a lower-boiling point solvent or a solvent pair. - Ensure the solution is not cooled too rapidly. - Add a small amount of a solvent in which the compound is more soluble to the hot solution.
No crystal formation - The solution is not saturated (too much solvent was used). - The solution is supersaturated.[5]- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound.
Low recovery - Too much solvent was used, leading to significant loss of product in the mother liquor.[5][6] - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. - Cool the filtrate slowly to maximize crystal growth.
Colored impurities remain The colored impurities have similar solubility to this compound in the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Consider an alternative purification method like column chromatography.
Flash Column Chromatography Issues
Problem Possible Cause Solution
Poor separation - Inappropriate mobile phase. - Column overloading. - Column channeling.- Optimize the mobile phase using TLC to achieve a good separation of spots (Rf of desired compound ~0.3).[7] - Reduce the amount of crude material loaded onto the column. - Ensure proper packing of the column to avoid channels.
Compound is stuck on the column The compound is too polar for the selected mobile phase.- Gradually increase the polarity of the mobile phase (gradient elution).
Compound elutes too quickly The mobile phase is too polar.- Decrease the polarity of the mobile phase.
Streaking of bands The compound is interacting strongly with the stationary phase (silica gel is acidic).[7]- Add a small amount of a modifier to the mobile phase, such as triethylamine (B128534) (0.1-1%), to neutralize the silica (B1680970) gel.[7] - Consider using a different stationary phase like neutral alumina.[7]
Product degradation on the column This compound may be sensitive to the acidic nature of silica gel.- Neutralize the silica gel with a triethylamine solution before packing the column.[7] - Perform the chromatography quickly to minimize contact time.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification Method Typical Purity of Crude Material Typical Final Purity Typical Yield Advantages Disadvantages
Recrystallization 85-95%>98%70-90%Simple, cost-effective, good for removing minor impurities.Can have lower yields if the compound is very soluble; may not remove closely related impurities.
Flash Column Chromatography 70-90%>99%60-85%Excellent for separating complex mixtures and closely related isomers.More time-consuming, requires more solvent, potential for product degradation on silica.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., hexanes, toluene, ethanol, ethyl acetate/hexanes mixtures) to find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography of this compound
  • Mobile Phase Selection: Using TLC, determine a mobile phase that provides good separation of this compound from its impurities. A common starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recrys_start Crude this compound recrys_dissolve Dissolve in minimal hot solvent recrys_start->recrys_dissolve recrys_filter Hot Filtration recrys_dissolve->recrys_filter recrys_cool Cool to Crystallize recrys_filter->recrys_cool recrys_isolate Isolate Crystals (Vacuum Filtration) recrys_cool->recrys_isolate recrys_end Pure this compound recrys_isolate->recrys_end chrom_start Crude this compound chrom_load Load onto Silica Gel Column chrom_start->chrom_load chrom_elute Elute with Solvent Gradient chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_analyze Analyze Fractions (TLC) chrom_collect->chrom_analyze chrom_combine Combine Pure Fractions chrom_analyze->chrom_combine chrom_evaporate Evaporate Solvent chrom_combine->chrom_evaporate chrom_end Pure this compound chrom_evaporate->chrom_end

Caption: General workflows for the purification of this compound.

troubleshooting_logic cluster_decision Initial Purity Assessment cluster_recrys Recrystallization Path cluster_chrom Chromatography Path start Crude this compound Purification purity_check TLC Analysis start->purity_check recrystallize Perform Recrystallization purity_check->recrystallize Minor Impurities chromatography Perform Column Chromatography purity_check->chromatography Major/Multiple Impurities recrys_success Pure Product recrystallize->recrys_success Successful recrys_fail Impure Product recrystallize->recrys_fail Unsuccessful recrys_fail->chromatography Re-purify chrom_success Pure Product chromatography->chrom_success

Caption: Decision logic for choosing a purification method.

References

Technical Support Center: Optimizing Solvent Systems for 6-Bromoindole Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 6-bromoindole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing separations and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for chromatography?

This compound is a moderately polar compound. Its structure includes an indole (B1671886) ring, which contains a weakly basic nitrogen atom, and a bromine atom at the 6-position.[1] The indole's N-H group can act as a hydrogen bond donor, while the nitrogen itself can interact with acidic stationary phases like silica (B1680970) gel.[2] The compound is generally soluble in polar organic solvents such as ethanol, acetone, and dichloromethane (B109758) but has limited solubility in water.[1] Its LogP value of 2.93 suggests a significant nonpolar character as well.[3]

Q2: What is a good starting solvent system for TLC analysis of this compound on silica gel?

A common and effective starting point for many compounds of moderate polarity, including this compound, is a mixture of a nonpolar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate (B1210297).[4][5]

  • Initial System: Start with 20-30% ethyl acetate in hexanes.

  • Optimization: Adjust the ratio based on the resulting Retention Factor (Rf). If the Rf is too low (<0.2), increase the polarity by adding more ethyl acetate. If the Rf is too high (>0.5), decrease the polarity by adding more hexanes.[6][7] The optimal Rf for column chromatography is typically between 0.25 and 0.35.[5][8]

Q3: How can I visualize this compound on a TLC plate if it's not colored?

Most indole derivatives, including this compound, are UV-active due to their aromatic structure.[2]

  • UV Light (Non-destructive): The most common method is to use a TLC plate with a fluorescent indicator (F254). Under short-wave UV light (254 nm), the compound will appear as a dark spot.[2]

  • Chemical Stains (Destructive): If UV visualization is not effective, various chemical stains can be used.

    • Ehrlich's Reagent: This stain is highly specific for indoles and typically produces blue or purple spots.[2]

    • Potassium Permanganate (KMnO₄): A universal stain that reacts with oxidizable compounds, appearing as yellow-brown spots on a purple background.[2]

    • p-Anisaldehyde Stain: A general-purpose stain useful for a wide range of functional groups.[2]

Q4: What is the most appropriate stationary phase for this compound purification?

Standard silica gel (SiO₂) is the most common and cost-effective stationary phase for purifying this compound and other indole derivatives.[9] However, due to the slightly acidic nature of silica, it can sometimes cause peak tailing with basic compounds like indoles.[2] If this becomes an issue, consider the following alternatives:

  • Neutral Alumina (B75360) (Al₂O₃): A good alternative if the compound is sensitive to the acidity of silica gel.[10]

  • Deactivated Silica Gel: Silica gel can be "deactivated" by pre-treating it with a basic modifier like triethylamine (B128534) to reduce its acidity.[10][11]

  • Reversed-Phase Silica (C18): If the compound or impurities are very polar, reversed-phase chromatography using a polar mobile phase (like water/acetonitrile or water/methanol) can be an effective option.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic purification of this compound.

Problem 1: My this compound spot is streaking or tailing on the silica gel TLC plate.

  • Primary Cause: Strong interaction between the slightly basic indole nitrogen and the acidic silanol (B1196071) groups on the surface of the silica gel.[2][12] This causes a portion of the molecules to bind more tightly, slowing their movement and creating a "tail."

  • Solution 1: Add a Basic Modifier. Incorporate a small amount of a volatile base into your eluent. This base will compete with your compound for the active acidic sites on the silica, resulting in sharper, more symmetrical spots.[2][13]

  • Solution 2: Reduce Sample Concentration. Overloading the TLC plate can exceed the stationary phase's capacity, leading to streaking.[2][6] Try spotting a more dilute solution of your sample.

Problem 2: The separation between this compound and an impurity is poor.

  • Cause: The chosen solvent system lacks sufficient selectivity to resolve the compounds.

  • Solution 1: Optimize the Solvent System.

    • Adjust Polarity: Make small, incremental changes to the solvent ratio to find the optimal separation.

    • Change Solvent Selectivity: If adjusting polarity doesn't work, switch one of the solvents. Different solvents interact with compounds in unique ways. For instance, if an ethyl acetate/hexanes system fails, try a system based on dichloromethane/methanol or ether/hexanes.[2][14]

  • Solution 2: Use a Gradient Elution for Column Chromatography. Start with a lower polarity eluent and gradually increase the polarity during the column run. A shallow gradient can effectively resolve compounds with very similar Rf values.[2][13]

Problem 3: My this compound is not eluting from the column, or recovery is very low.

  • Cause 1: Insufficiently Polar Eluent. The mobile phase may not be strong enough (too non-polar) to move the compound through the column.[2]

  • Solution 1: Gradually increase the polarity of the eluent. If you reach 100% of your polar solvent (e.g., ethyl acetate) and the compound has not eluted, consider adding a small percentage of a much stronger solvent, like 5-10% methanol in dichloromethane, to flush the column.[2]

  • Cause 2: Irreversible Adsorption or Decomposition. The compound may be binding irreversibly to the acidic sites on the silica gel, or it may be degrading on the column.[2][10]

  • Solution 2: Test for stability by spotting your compound on a silica TLC plate, letting it sit for an hour, and then developing it to see if any new spots (decomposition products) have formed.[10] If decomposition is observed, use a less acidic stationary phase like neutral alumina or pre-treat the silica with a base.[10]

Data Presentation: Solvent System Selection

The following tables provide starting points and troubleshooting guidance for solvent selection.

Table 1: Recommended Solvent Systems for this compound on Silica Gel

Polarity of SystemSolvent CombinationTypical Starting Ratio (v/v)Notes
Low to Medium Ethyl Acetate / Hexanes20:80 to 50:50Excellent starting point. Good for separating this compound from nonpolar impurities.[4]
Medium Dichloromethane / Methanol99:1 to 95:5Offers different selectivity. Useful if separation is poor in EtOAc/Hexanes. Methanol is very polar, so only small amounts are needed.[2]
Medium to High Ether / Hexanes20:80 to 60:40Diethyl ether provides different hydrogen bonding characteristics than ethyl acetate.
For Basic Compounds Additive to any system+ 0.1-1% Triethylamine (NEt₃)Add to prevent peak tailing caused by interaction with acidic silica.[2][13]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Streaking / Tailing Acidic silica interaction; Sample overloadAdd 0.1-1% NEt₃ to eluent; Dilute sample.[2][6]
Poor Separation Suboptimal mobile phase selectivityChange solvent system (e.g., EtOAc/Hex -> DCM/MeOH); Use a shallow gradient for column.[2]
No Elution Eluent is too non-polar; Irreversible adsorptionIncrease eluent polarity; Flush with stronger solvent (e.g., MeOH); Use neutral alumina.[2][10]
Rf Too High (>0.5) Eluent is too polarDecrease the proportion of the polar solvent.[6]
Rf Too Low (<0.2) Eluent is too non-polarIncrease the proportion of the polar solvent.[6]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

  • Preparation: Cut a silica gel TLC plate (with F254 indicator) to the desired size. Using a pencil, gently draw a starting line approximately 1 cm from the bottom edge.

  • Spotting: Dissolve a small amount of your crude this compound mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the starting line. Allow the solvent to fully evaporate.

  • Development: Pour a small amount (~0.5 cm depth) of your chosen eluent into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Place the TLC plate into the chamber, ensuring the solvent level is below the starting line.[6] Close the chamber.

  • Elution: Allow the solvent to travel up the plate by capillary action.[15] Remove the plate when the solvent front is about 1 cm from the top edge.[7]

  • Visualization: Immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. If necessary, use a chemical stain.

  • Analysis: Calculate the Rf value for each spot and assess the separation. Adjust the solvent system and repeat until optimal separation is achieved (target Rf for this compound is ~0.3).

Protocol 2: Flash Column Chromatography Purification

  • Column Preparation: Select an appropriately sized column. Prepare a slurry of silica gel in the initial, nonpolar eluent. Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to the solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.[16] Carefully add this powder to the top of the packed column. Add another layer of sand.

  • Elution: Carefully add the eluent to the column. Apply pressure (flash chromatography) and begin collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Solvent_Optimization_Workflow cluster_TLC TLC Optimization cluster_Column Column Chromatography start Start with Crude This compound Mixture prep_tlc Prepare 3-4 TLC plates with different solvent systems (e.g., 20%, 40% EtOAc/Hex) start->prep_tlc run_tlc Develop TLC Plates prep_tlc->run_tlc visualize Visualize under UV light run_tlc->visualize analyze Analyze Rf Values and Spot Separation visualize->analyze analyze->prep_tlc Poor Separation (Adjust Ratios/Solvents) pack_column Pack Silica Gel Column analyze->pack_column Good Separation (Rf ≈ 0.3) load_sample Dry Load Sample pack_column->load_sample run_column Run Column with Optimized Solvent System load_sample->run_column collect Collect Fractions run_column->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Workflow for solvent system optimization.

Troubleshooting_Chromatography start Problem Encountered During Chromatography issue What is the issue? start->issue streaking Streaking or Tailing Spot issue->streaking Streaking poor_sep Poor Separation issue->poor_sep Poor Separation no_elution Compound Not Eluting issue->no_elution No Elution cause_streaking Cause: Acidic Silica Interaction streaking->cause_streaking cause_poor_sep Cause: Suboptimal Solvent Selectivity poor_sep->cause_poor_sep cause_no_elution Cause: Eluent Too Non-Polar no_elution->cause_no_elution solution_streaking Solution: Add 0.1-1% Triethylamine to Eluent cause_streaking->solution_streaking solution_poor_sep Solution: Change Solvent System (e.g., EtOAc/Hex -> DCM/MeOH) cause_poor_sep->solution_poor_sep solution_no_elution Solution: Increase Polarity or Flush with MeOH cause_no_elution->solution_no_elution

Caption: Troubleshooting logic for common issues.

References

Technical Support Center: Strategies to Avoid Over-bromination in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid over-bromination during indole (B1671886) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of over-bromination in indole synthesis?

A1: Over-bromination of indoles is a frequent issue stemming from the high reactivity of the indole nucleus. The primary causes include:

  • Highly reactive brominating agents: Reagents like molecular bromine (Br₂) can be too reactive, leading to multiple substitutions.

  • Reaction conditions: High temperatures, prolonged reaction times, and incorrect solvent choice can promote polybromination.

  • Unprotected indole nitrogen: The N-H proton of the indole ring can be abstracted, increasing the electron density of the ring and making it more susceptible to multiple electrophilic attacks.[1]

  • Substituent effects: The electronic properties of substituents on the indole ring can influence its reactivity. Electron-donating groups, for instance, can further activate the ring towards electrophilic substitution.[2]

Q2: How can I selectively achieve mono-bromination at the C3 position?

A2: Achieving selective C3 mono-bromination is a common goal. Several strategies can be employed:

  • Use of milder brominating agents: N-Bromosuccinimide (NBS) is a widely used reagent for selective C3 bromination.[3] Other alternatives include pyridinium (B92312) bromide perbromide.[4]

  • Control of stoichiometry: Careful control of the amount of brominating agent, typically using 1.0 to 1.1 equivalents, is crucial.

  • Low-temperature reactions: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can help to control the reaction rate and improve selectivity.

  • Solvent selection: The choice of solvent can influence the reactivity of the brominating agent. Solvents like DMF, THF, and CCl₄ are commonly used.[5][6]

Q3: What is the role of N-protection in controlling indole bromination?

A3: Protecting the indole nitrogen is a critical strategy to control both the regioselectivity and the extent of bromination.[1][7]

  • Prevents N-bromination: It blocks the direct reaction of the brominating agent with the nitrogen atom.

  • Modulates reactivity: Electron-withdrawing protecting groups (e.g., tosyl, Boc) decrease the electron density of the indole ring, making it less reactive and reducing the likelihood of over-bromination.[8]

  • Directs regioselectivity: The nature of the protecting group can influence the position of bromination. For example, bulky protecting groups can sterically hinder attack at certain positions.

Common protecting groups for indoles include tosyl (Ts), benzyl (B1604629) (Bn), and tert-butoxycarbonyl (Boc).[1][9]

Troubleshooting Guides

Problem 1: My reaction yields a mixture of di- and tri-brominated indoles.

This is a classic case of over-bromination. Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow

start Problem: Polybromination reagent Step 1: Evaluate Brominating Agent start->reagent conditions Step 2: Modify Reaction Conditions reagent->conditions If using a strong agent (e.g., Br2), switch to a milder one (e.g., NBS). protection Step 3: Implement N-Protection conditions->protection Lower temperature, shorten reaction time, and screen solvents. purification Step 4: Optimize Purification protection->purification Introduce an N-protecting group (e.g., Boc, Ts). solution Outcome: Selective Mono-bromination purification->solution Improve chromatographic separation.

Caption: A troubleshooting workflow for addressing polybromination in indole synthesis.

Detailed Steps:

  • Re-evaluate the Brominating Agent: If you are using a highly reactive agent like Br₂, consider switching to a milder alternative.

    Brominating AgentTypical Reaction ConditionsSelectivity
    Bromine (Br₂)Can react at room temperature or belowLow, often leads to polybromination
    N-Bromosuccinimide (NBS)0 °C to room temperature in solvents like DMF or CCl₄Good for C3-bromination[3][6]
    Pyridinium bromide perbromideRoom temperature in pyridineGood for C3-bromination[4]
    1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Can be used as an alternative to NBSGood selectivity
  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature significantly reduces the reaction rate and can prevent subsequent brominations. Try running the reaction at 0 °C or even -78 °C.

    • Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of poly-brominated products.

    • Solvent: The solvent can affect the electrophilicity of the brominating agent. A solvent screen is recommended. For example, using DMF can lead to high yields of 3-bromoindoles.[3][10]

  • Implement N-Protection: Protecting the indole nitrogen with an electron-withdrawing group like Boc or tosyl will deactivate the ring and significantly reduce the chances of over-bromination.

Problem 2: I am observing bromination at the C2 position instead of the desired C3 position.

Achieving regioselectivity between the C2 and C3 positions is a common challenge.

Decision Pathway for Regioselective Bromination

start Goal: Regioselective Bromination c3_desired Desired: C3-Bromination start->c3_desired c2_desired Desired: C2-Bromination start->c2_desired c3_strategy Strategy for C3 c3_desired->c3_strategy c2_strategy Strategy for C2 c2_desired->c2_strategy c3_reagents Use NBS, Pyridinium Bromide Perbromide c3_strategy->c3_reagents c3_conditions Low temperature, N-H indole c3_strategy->c3_conditions c2_protection N-Protecting group (e.g., Ts, Bn) c2_strategy->c2_protection c2_conditions Radical bromination or specific catalysts c2_strategy->c2_conditions

Caption: Decision pathway for achieving C2 vs. C3 regioselective bromination of indoles.

Strategies for Controlling Regioselectivity:

  • For C3-Selectivity:

    • Electrophilic Bromination of N-H Indoles: The C3 position is the most nucleophilic in an unprotected indole, making it the preferred site for electrophilic attack.[3] Using standard electrophilic brominating agents like NBS will favor C3 bromination.

  • For C2-Selectivity:

    • N-Protection: The presence of a protecting group on the nitrogen can alter the regioselectivity. For some substituted indoles, N-protection can favor bromination at the C2 position.[7]

    • Radical Bromination: For certain substrates, such as 3-methylindoles, radical bromination conditions using NBS and a radical initiator can lead to bromination at the C2 position.[7]

    • Directed C-H Functionalization: Advanced methods involving transition-metal catalysis can achieve C2-selective functionalization, including halogenation.[11][12][13]

Experimental Protocols

Protocol 1: Selective C3-Bromination of Indole using NBS

This protocol describes a general procedure for the selective mono-bromination of indole at the C3 position.

Materials:

  • Indole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve indole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine species.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 3-bromoindole.

Protocol 2: N-Protection of Indole with a Tosyl Group

This protocol provides a method for protecting the indole nitrogen, which can be a crucial step before bromination to avoid over-reactivity.

Materials:

  • Indole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of indole (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of TsCl (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization to yield N-tosylindole.

References

Validation & Comparative

comparative analysis of 6-bromoindole and 5-bromoindole reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 6-Bromoindole and 5-Bromoindole (B119039) Reactivity: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between isomeric starting materials is crucial for efficient synthesis design and the development of novel molecular entities. This guide provides an objective comparative analysis of the reactivity of this compound and 5-bromoindole, two common building blocks in medicinal chemistry. The comparison focuses on key transformations including palladium-catalyzed cross-coupling reactions, electrophilic substitutions, and N-functionalization, supported by available experimental data.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the functionalization of the indole (B1671886) core.[1] The position of the bromine atom on the benzene (B151609) ring of the indole scaffold can influence the electronic properties and, consequently, the reactivity of the C-Br bond in these transformations.

dot

cluster_isomers Bromoindole Isomers cluster_reactions Reaction Types cluster_comparison Comparative Analysis This compound This compound Pd-Catalyzed Cross-Coupling Pd-Catalyzed Cross-Coupling This compound->Pd-Catalyzed Cross-Coupling Electrophilic Substitution Electrophilic Substitution This compound->Electrophilic Substitution N-Functionalization N-Functionalization This compound->N-Functionalization 5-Bromoindole 5-Bromoindole 5-Bromoindole->Pd-Catalyzed Cross-Coupling 5-Bromoindole->Electrophilic Substitution 5-Bromoindole->N-Functionalization Reactivity Reactivity Pd-Catalyzed Cross-Coupling->Reactivity Yields Yields Pd-Catalyzed Cross-Coupling->Yields Regioselectivity Regioselectivity Electrophilic Substitution->Regioselectivity Electrophilic Substitution->Yields N-Functionalization->Reactivity N-Functionalization->Yields

Caption: Logical flow of the comparative analysis of this compound and 5-bromoindole.

Generally, the electronic effect of the indole nitrogen lone pair is more pronounced at the C5 position than at the C6 position. This suggests that the C5-Br bond might be slightly more activated towards oxidative addition in palladium-catalyzed reactions compared to the C6-Br bond. However, direct comparative kinetic data is scarce, and reactivity is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, and base.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromoindole

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Acetonitrile/Water3718High
HeckStyreneNa₂PdCl₄ / ˢSPhosNa₂CO₃Acetonitrile/Water100-150 (MW)0.25-0.5High
SonogashiraPhenylacetylenePd/CopperEt₃NDMF804-6up to 99
Buchwald-HartwigMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100-11012-24High

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound (Data for 6-Bromoindolin-4-ol as a proxy)

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water80-110Not specifiedHigh
HeckAlkenePd(OAc)₂ / PPh₃Et₃N / K₂CO₃DMF / Acetonitrile80-140Not specifiedHigh
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃N / DIPEATHF / DMFNot specifiedNot specifiedHigh
Buchwald-HartwigAminePd₂(dba)₃ / LigandNaOtBu / K₃PO₄Toluene / Dioxane80-120Not specifiedHigh

Electrophilic Substitution

The indole nucleus is highly susceptible to electrophilic attack, predominantly at the C3 position, due to the electron-donating nature of the nitrogen atom.[2] The presence of a bromine atom on the benzene ring is expected to have a minor deactivating effect through induction but should not alter the inherent regioselectivity for C3 substitution.

dot

cluster_5 5-Bromoindole cluster_6 This compound i5 5-Bromoindole s5 Sigma Complex (C3 attack) i5->s5 + E+ p5 C3-Substituted Product s5->p5 - H+ i6 This compound s6 Sigma Complex (C3 attack) i6->s6 + E+ p6 C3-Substituted Product s6->p6 - H+

Caption: Electrophilic substitution at C3 of bromoindoles.

Table 3: Electrophilic Substitution Reactions of Bromoindoles

Reaction TypeReagentsProductPosition of Substitution
Vilsmeier-HaackPOCl₃, DMFIndole-3-carboxaldehydeC3
MannichFormaldehyde, Dimethylamine3-(Dimethylaminomethyl)indole (Gramine)C3

N-Functionalization

The nitrogen atom of the indole ring can be readily functionalized via alkylation or arylation. The nucleophilicity of the indole nitrogen is influenced by substituents on the benzene ring. An electron-withdrawing bromine atom is expected to slightly decrease the nucleophilicity of the nitrogen, potentially requiring slightly harsher reaction conditions compared to unsubstituted indole. The difference in the electronic effect of bromine at the C5 versus the C6 position is likely to be minimal for N-functionalization reactions.

Table 4: N-Alkylation of 5-Bromoindole

Alkylating AgentCatalyst/BaseSolventTemp. (°C)Yield (%)
Not specified (with aldimine)Zinc-ProPhenol complexNot specified461

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Bromoindoles

This protocol is a generalized procedure and may require optimization for specific substrates.[3][4]

  • To a dry reaction vessel, add the bromoindole (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water (4:1).

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot

Bromoindole Bromoindole Reaction Mixture Reaction Mixture Bromoindole->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heat Heat Coupled Product Coupled Product Heat->Coupled Product Reaction Mixture->Heat

Caption: Generalized Suzuki-Miyaura cross-coupling of a bromoindole.

General Protocol for Vilsmeier-Haack Formylation of Bromoindoles

This is a general procedure for the formylation of indoles at the C3 position.[5]

  • In a flask, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.0-1.2 equiv.) dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve the bromoindole (1.0 equiv.) in anhydrous DMF.

  • Slowly add the bromoindole solution to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with an aqueous solution of NaOH or K₂CO₃ until alkaline.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography.

General Protocol for N-Alkylation of Bromoindoles

The following is a general procedure and the choice of base and solvent is critical for regioselectivity (N- vs. C3-alkylation).[6]

  • To a solution of the bromoindole (1.0 equiv.) in a suitable solvent (e.g., DMF, THF, or acetonitrile), add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.1-2.0 equiv.) at 0 °C or room temperature.

  • Stir the mixture for 15-60 minutes to form the indole anion.

  • Add the alkylating agent (e.g., an alkyl halide) (1.0-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature or with heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Conclusion

  • Palladium-Catalyzed Cross-Coupling: 5-bromoindole may exhibit slightly higher reactivity due to the stronger electronic communication between the indole nitrogen and the C5 position. However, successful couplings can be achieved for both isomers with appropriate catalyst and ligand selection.

  • Electrophilic Substitution: Both isomers are expected to undergo electrophilic substitution predominantly at the C3 position, with minor differences in reaction rates due to the deactivating inductive effect of the bromine atom.

  • N-Functionalization: The reactivity of the indole nitrogen is comparable for both isomers, with the bromine atom exerting a mild deactivating effect.

The choice between this compound and 5-bromoindole will ultimately depend on the desired final structure and the specific synthetic strategy employed. This guide provides a foundational understanding of their comparative reactivity to aid in the rational design of synthetic routes in drug discovery and development.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data for 6-bromoindole and its parent compound, indole (B1671886). The intended audience includes researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and characterization of heterocyclic compounds. The experimental data, presented in clear tabular format, is supported by a detailed experimental protocol for data acquisition.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound shows distinct shifts and coupling patterns when compared to unsubstituted indole, primarily due to the electronic effects of the bromine atom on the benzene (B151609) ring. The following table summarizes the chemical shifts (δ) and coupling constants (J) for this compound and indole.

Proton This compound (in CDCl₃) Indole (in CDCl₃) [1]
H-1 (NH)~8.1 (br s)7.99 (br s)
H-2~7.2 (m)7.65 (dd, J=7.9, 0.9 Hz)
H-3~6.5 (m)6.52 (dd, J=3.1, 0.9 Hz)
H-4~7.5 (d, J=8.4 Hz)7.10 (ddd, J=8.2, 7.0, 1.2 Hz)
H-5~7.2 (dd, J=8.4, 1.8 Hz)7.17 (ddd, J=8.2, 7.0, 1.2 Hz)
H-7~7.7 (d, J=1.8 Hz)7.65 (dd, J=7.9, 0.9 Hz)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are reported in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum of this compound is also significantly influenced by the bromine substituent, most notably at the C-6 position, which is directly attached to the bromine atom. The table below compares the ¹³C chemical shifts for this compound and indole.

Carbon This compound (in CDCl₃) Indole (in CDCl₃) [1]
C-2~125.0124.2
C-3~102.5102.2
C-3a~128.0127.9
C-4~122.0120.8
C-5~123.0121.9
C-6~115.0119.8
C-7~114.0111.1
C-7a~136.0135.7

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of indole derivatives.[2]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample (e.g., this compound) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

2. Instrument Setup and Data Acquisition:

  • The NMR spectra can be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Before data acquisition, the magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming the magnet to obtain sharp, symmetrical peaks.

¹H NMR Parameters:

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Number of Scans (nt): 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is commonly used.

  • Acquisition Time (at): Typically 2-4 seconds.

  • Spectral Width (sw): A spectral width of about 12-16 ppm is appropriate for most organic compounds.

¹³C NMR Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

  • Number of Scans (nt): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required depending on the sample concentration.[2]

  • Relaxation Delay (d1): A delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei.

  • Acquisition Time (at): Typically 1-2 seconds.

  • Spectral Width (sw): A spectral width of about 200-250 ppm is standard for ¹³C NMR.

3. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks are in the positive absorptive mode.

  • The baseline is corrected to be flat.

  • The chemical shifts are referenced to the TMS signal at 0 ppm.

  • For ¹H NMR, the signals are integrated to determine the relative number of protons.

  • Peak picking is performed to identify the chemical shift of each signal.

Structural and NMR Signal Correlation

The following diagram illustrates the structure of this compound with numbered positions corresponding to the NMR assignments.

Caption: Structure of this compound with atom numbering for NMR signal assignment.

References

A Comparative Guide to the Mass Spectrometry Analysis of 6-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-bromoindole. For comparative purposes, its fragmentation behavior is contrasted with that of unsubstituted indole (B1671886) to highlight the influence of the bromine substituent on the fragmentation pathways. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation of halogenated organic molecules.

Quantitative Fragmentation Analysis

The mass spectrum of this compound is characterized by the presence of a halogen isotopic pattern and specific fragmentation pathways. The data presented below summarizes the major ions observed for this compound and compares them to the known fragmentation of unsubstituted indole.

m/z (this compound)Proposed Ion Structure/FormulaRelative AbundanceCorresponding Fragment in Indole (m/z)Fragmentation Pathway
197[C₈H₆⁸¹BrN]⁺High-Molecular Ion (M+2)
195[C₈H₆⁷⁹BrN]⁺High117Molecular Ion (M⁺)
116[C₈H₆N]⁺High116Loss of Br radical from the molecular ion
89[C₇H₅]⁺Moderate89Loss of HCN from the [M-Br]⁺ fragment

Table 1: Summary of major fragment ions for this compound under electron ionization, with comparison to unsubstituted indole. Data for this compound sourced from PubChem.[1]

Fragmentation Pattern Comparison: this compound vs. Indole

The mass spectrum of this compound exhibits distinct features directly attributable to the bromine atom.

  • Molecular Ion Region : The most notable feature is the pair of peaks at m/z 195 and 197, corresponding to the molecular ion.[1] These two peaks are of nearly equal intensity and are separated by two mass units, which is the characteristic isotopic signature of a molecule containing a single bromine atom (79Br and 81Br isotopes are in approximately a 1:1 ratio).[2][3][4] In contrast, unsubstituted indole shows a single molecular ion peak at m/z 117.[5]

  • Primary Fragmentation : The primary fragmentation event for this compound is the cleavage of the C-Br bond, resulting in the loss of a bromine radical. This yields a highly abundant fragment ion at m/z 116. This fragment corresponds to the de-brominated indole radical cation, which is structurally analogous to the molecular ion of unsubstituted indole, although the latter is observed at m/z 117 (as [M]+•) versus m/z 116 (as a fragment ion [M-Br]+).

  • Secondary Fragmentation : A key fragmentation pathway for the indole ring system is the loss of hydrogen cyanide (HCN).[6] In the spectrum of this compound, the fragment at m/z 116 undergoes this characteristic loss of HCN (27 Da) to produce the ion at m/z 89.[6] This pathway is also observed in the fragmentation of unsubstituted indole.[6]

The fragmentation pathway of this compound is visualized below.

G Predicted fragmentation of this compound M This compound [C₈H₆BrN]⁺˙ m/z = 195/197 F1 Indole Cation [C₈H₆N]⁺ m/z = 116 M->F1 - Br• F2 Phenyl Cation Derivative [C₇H₅]⁺ m/z = 89 F1->F2 - HCN

Predicted fragmentation of this compound.

Experimental Protocols

A standard protocol for acquiring electron ionization mass spectra for a compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Objective: To obtain the mass spectrum of this compound for structural identification and fragmentation analysis.

1. Sample Preparation:

  • Dissolve approximately 1 mg of purified this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

2. GC-MS Instrument Conditions (General):

  • Inlet System: Gas Chromatography (GC) interface.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250-280 °C.

  • Injection Mode: Split (e.g., 5:1 ratio) to prevent column overloading.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable for separating aromatic compounds.[8]

  • Oven Temperature Program:

    • Initial temperature: 40-60 °C, hold for 2-5 minutes.

    • Ramp: Increase temperature at a rate of 6-10 °C/min to a final temperature of 280 °C.

    • Final hold: Hold at 280 °C for 5-10 minutes to ensure elution of the compound.[7]

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[6][7]

  • Source Temperature: 230 °C.[7]

  • Mass Range: Scan from m/z 40 to 400 to cover the molecular ion and expected fragments.

  • Solvent Delay: 3-6 minutes to prevent the solvent peak from saturating the detector.[7]

4. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the spectrum to identify the molecular ion peaks (M⁺ and M+2) and major fragment ions.

  • Compare the obtained spectrum with library data (e.g., NIST) for confirmation.

The general workflow for this experimental analysis is depicted in the following diagram.

G General workflow for GC-MS analysis. cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve this compound in Volatile Solvent B Inject Sample into GC A->B C Separation on Capillary Column B->C D Electron Ionization (70 eV) C->D E Mass Analyzer Detection D->E F Identify Molecular Ion (m/z 195/197) E->F G Analyze Fragmentation Pattern (m/z 116, 89) F->G H Compare with Spectral Databases G->H

General workflow for GC-MS analysis.

References

A Comparative Guide to the Biological Activity of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

The indole (B1671886) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Halogenation, the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the indole ring, profoundly influences the molecule's physicochemical properties and biological activity.[1][3] This guide provides a comparative overview of the biological activities of different halogenated indoles, supported by experimental data, to assist researchers, scientists, and drug development professionals.

Comparative Biological Activity

The type of halogen and its position on the indole ring dictate the compound's interaction with biological targets, leading to a wide spectrum of activities from receptor modulation to enzyme inhibition and antimicrobial effects.

Receptor Binding Affinity

Halogenated indoles have shown significant activity as ligands for various receptors, most notably serotonin (B10506) (5-HT) and the Aryl Hydrocarbon Receptor (AhR).

  • Serotonin (5-HT) Receptors: Brominated indoles isolated from marine sources exhibit high-affinity binding to human serotonin receptors. For instance, 6-bromoaplysinopsin is a high-affinity antagonist for both 5-HT2C and 5-HT2A receptor subtypes.[3] The position of the bromine atom is crucial; bromination at the R1 position appears important for selective binding to the 5-HT2C receptor subtype.[3] In a series of synthetic isoindolinones, the iodo derivative showed the highest binding affinity to the 5-HT2C receptor, followed by the chloro and bromo derivatives, with the fluoro derivative having the lowest affinity.[4]

  • Aryl Hydrocarbon Receptor (AhR): Several marine-derived brominated and chlorinated indoles act as ligands and agonists for the AhR.[5][6] All four tested compounds (4,7-dibromo-2,3-dichloroindole, 7-bromo-2,3-dichloro-6-iodoindole, 6,7-dibromo-2,3-dichloroindole, and 2,6,7-tribromo-3-chloroindole) induced CYP1A1 activity, a marker of AhR activation, in human HepG2 cells.[6]

Table 1: Receptor Binding Affinities of Halogenated Indoles

Compound Receptor Target Halogen(s) Activity Type Kᵢ Value (μM)
6-Bromo-2′-de-N-methylaplysinopsin 5-HT2C Bromo Antagonist 2.3[3]
6-Bromoaplysinopsin 5-HT2C Bromo Antagonist 0.33[3]
6-Bromoaplysinopsin 5-HT2A Bromo Antagonist 2.0[3]
7-Chloro-isoindolinone (Compound 6) 5-HT2C Chloro Ligand 0.0022[4]
7-Bromo-isoindolinone (Compound 7) 5-HT2C Bromo Ligand 0.0029[4]
7-Iodo-isoindolinone (Compound 9) 5-HT2C Iodo Ligand 0.0011[4]
7-Fluoro-isoindolinone (Compound 8) 5-HT2C Fluoro Ligand 0.028[4]
Iodinated Indole (Compound 11) PBR Iodo Ligand 0.0026[7]

| Fluorinated Indole (Compound 26) | PBR | Fluoro | Ligand | 0.0062[7] |

Enzyme Inhibition

Halogenation patterns significantly impact the potency and selectivity of indole derivatives as enzyme inhibitors.

  • Kinase Inhibition: Meridianins, a class of brominated marine alkaloids, show inhibitory activity against cyclin-dependent kinases (CDKs). The position of the bromine atom is critical: substitution at position 7 of the indole ring provides the best inhibitory activity against CDK1 and CDK5.[3] A single bromine at position 5 or 6 also improves potency, while di-bromination can slightly reduce it.[3]

  • Other Enzymes: Fluorinated indoles have been developed as potent inhibitors for various enzymes. A series of 6-fluoroindole (B127801) derivatives were found to inhibit tryptophan 2,3-dioxygenase (TDO2) with IC50 values in the low micromolar range.[8] Furthermore, 5-fluoro-2-oxindole derivatives have shown potent α-glucosidase inhibitory activity, with some compounds being 10-15 times more active than the reference drug acarbose.[9]

Table 2: Enzyme Inhibition by Halogenated Indoles

Compound Class/Derivative Enzyme Target Halogen(s) IC₅₀ Value (μM)
Meridianin E (7-Bromo) CDK1/cyclin B Bromo 0.8
Meridianin E (7-Bromo) CDK5/p25 Bromo 0.5
Meridianin G (unhalogenated) CDK1/cyclin B None >10
Meridianin G (unhalogenated) CDK5/p25 None >10
6-Fluoroindole derivatives TDO2 Fluoro 1 - 10[8]
5-Fluoro-2-oxindole derivative (3f) α-glucosidase Fluoro 35.83[9]
5-Fluoro-2-oxindole derivative (3d) α-glucosidase Fluoro 49.89[9]

| Acarbose (Reference Drug) | α-glucosidase | N/A | 569.43[9] |

Anti-inflammatory, Antimicrobial, and Cytotoxic Activities

Halogenated indoles exhibit a broad range of pharmacologically significant activities, including anti-inflammatory, antimicrobial, and anticancer effects.

  • Anti-inflammatory Activity: Purified mono-brominated indole and isatin (B1672199) compounds show significant inhibitory activity against the production of inflammatory mediators like nitric oxide (NO), TNFα, and PGE2.[10] The position of the bromine affects activity, with 6-bromoisatin (B21408) being the most potent for NO inhibition and 5-bromoisatin (B120047) for TNFα inhibition.[10]

  • Antifungal Activity: Multi-halogenated indoles have demonstrated potent, broad-spectrum activity against multiple Candida species, including drug-resistant strains.[11] Di-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, exhibited MIC values ranging from 10 to 50 µg/mL, comparable to the antifungal drug miconazole.[11]

  • Antiviral Activity: Fluorination can dramatically enhance antiviral potency. For example, a 4-fluorinated indole was found to be about 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated analogue.[8] Certain 4-fluoroindole (B1304775) derivatives demonstrated extraordinary antiviral activity in the picomolar range.[8]

  • Cytotoxicity: Halogenated indoles have shown cytotoxic effects against various cancer cell lines.[12][13] For instance, 5,6-dihydroxyindole (B162784) (DHI) is cytotoxic to ARPE-19 cells at 100 µM.[12]

Table 3: Anti-inflammatory, Antimicrobial, and Cytotoxic Effects

Compound/Extract Biological Activity Target/Assay Halogen(s) IC₅₀ / MIC / EC₅₀
D. orbita Gland Extract Anti-inflammatory NO Inhibition Bromo 30.8 µg/mL[10]
D. orbita Egg Extract Anti-inflammatory NO Inhibition Bromo 40 µg/mL[10]
6-Bromoisatin Anti-inflammatory NO Inhibition Bromo >50 µg/mL
5-Bromoisatin Anti-inflammatory TNFα Inhibition Bromo >50 µg/mL
4,6-Dibromoindole Antifungal C. albicans Bromo 10-50 µg/mL[11]
5-Bromo-4-chloroindole Antifungal C. auris Bromo, Chloro 10-50 µg/mL[11]
4-Fluoroindole derivative (20h) Antiviral HIV-1 WT Fluoro 0.0005 µM (ED₅₀)[8]

| 5,6-Dihydroxyindole (DHI) | Cytotoxicity | ARPE-19 cells | None | 100 µM[12] |

Structure-Activity Relationships (SAR)

The biological activity of halogenated indoles is intrinsically linked to the nature of the halogen substituent and its placement on the indole core.

SAR_Logic HalogenType Halogen Type (F, Cl, Br, I) Lipophilicity Lipophilicity HalogenType->Lipophilicity ElectronicEffects Electronic Effects (Inductive/Mesomeric) HalogenType->ElectronicEffects HalogenPosition Position on Indole Ring (e.g., C4, C5, C6, C7) StericHindrance Steric Hindrance HalogenPosition->StericHindrance BindingAffinity Receptor Binding Affinity HalogenPosition->BindingAffinity CellularActivity Cellular Activity (e.g., Cytotoxicity) Lipophilicity->CellularActivity EnzymeInhibition Enzyme Inhibition ElectronicEffects->EnzymeInhibition StericHindrance->BindingAffinity BindingAffinity->CellularActivity EnzymeInhibition->CellularActivity

Caption: Key structure-activity relationship factors for halogenated indoles.

  • Type of Halogen: The electronegativity and size of the halogen play a key role. Fluorine, being highly electronegative, can alter the electronic properties of the indole ring, often leading to increased potency, as seen in HIV inhibitors.[8][9] In contrast, bromine is the most common halogen in marine natural products and bromination frequently enhances biological activity.[1][3] For antimicrobial activity against E. coli, the effect of mono-halogenation often follows the order I > Br > Cl > F.[11]

  • Position of Halogen: The substitution pattern is critical for target selectivity and potency. For meridianins, bromine at C-7 is optimal for CDK inhibition.[3] For anti-inflammatory isatins, bromine at C-6 is best for NO inhibition, while C-5 is better for TNFα inhibition.[10]

  • Number of Halogens: Multiple halogenations can further enhance activity. Di-halogenated indoles show potent antifungal effects.[11] However, in some cases, such as with CDK inhibitors, di-bromination can be less effective than mono-bromination.[3]

Key Experimental Protocols

The following are detailed methodologies for common assays used to evaluate the biological activity of halogenated indoles.

Radioligand Binding Assay (Competition)

This assay determines the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[14][15][16]

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in an assay binding buffer.[14] Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]mesulergine for 5-HT₂C), and varying concentrations of the unlabeled halogenated indole (test compound).[4][14]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[14]

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[14]

  • Quantification: Dry the filters and measure the trapped radioactivity using a scintillation counter.[14]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[14]

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand & Test Compound Prep_Membranes->Incubate Prep_Ligands Prepare Radioligand and Test Compounds Prep_Ligands->Incubate Filter Separate Bound/Free Ligand (Vacuum Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calculate Determine IC50 and Calculate Ki Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells.[12][17][18]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the halogenated indole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[18]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the EC₅₀ or IC₅₀ value (the concentration that causes 50% reduction in cell viability).

MTT_Workflow Seed Seed Cells in 96-Well Plate Treat Treat Cells with Halogenated Indoles Seed->Treat Incubate_Compound Incubate for 24-72 hours Treat->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate for 1-4 hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (Plate Reader) Solubilize->Read Analyze Calculate % Viability and Determine IC50 Read->Analyze

Caption: Experimental workflow for the MTT cell viability assay.

Enzyme Inhibition Assay (Colorimetric)

This protocol provides a general framework for measuring a compound's ability to inhibit enzyme activity, using a caspase-3 assay as an example.[19]

Methodology:

  • Reagent Preparation: Prepare an assay buffer, a stock solution of the halogenated indole inhibitor, the active enzyme (e.g., caspase-3), and a colorimetric substrate (e.g., Ac-DEVD-pNA).[19]

  • Assay Setup: In a 96-well plate, set up reactions containing the assay buffer, varying concentrations of the inhibitor, and a fixed concentration of the enzyme. Include controls (no enzyme, no inhibitor).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period to allow for binding.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.[19]

  • Incubation & Measurement: Incubate the plate at a constant temperature (e.g., 37°C). The enzyme will cleave the substrate, releasing a chromophore (e.g., pNA). Measure the absorbance of the chromophore at regular intervals using a microplate reader (e.g., at 405 nm).[19]

  • Data Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the percentage of inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[19]

References

A Comparative Guide to the Synthesis of 6-Bromoindole Derivatives: A Novel Biocatalytic Approach vs. Established Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 6-bromoindole derivatives represent a critical structural motif in numerous biologically active molecules. This guide provides a comprehensive comparison of a novel one-pot biocatalytic synthesis of this compound with established chemical methods, including the Fischer, Larock, and Nenitzescu indole (B1671886) syntheses. The following analysis presents a quantitative comparison of these routes, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate synthetic strategy.

Performance Comparison of Synthetic Routes

The choice of a synthetic route to this compound derivatives is often a trade-off between yield, reaction conditions, substrate scope, and environmental impact. The following table summarizes the key performance indicators for the novel biocatalytic approach and three established chemical syntheses.

FeatureOne-Pot Biocatalytic SynthesisFischer Indole SynthesisLarock Indole SynthesisNenitzescu Indole Synthesis
Starting Materials TryptophanSubstituted Phenylhydrazines, Aldehydes/Ketonesortho-Haloanilines, AlkynesBenzoquinones, β-Aminocrotonic Esters
Key Reagents/Catalysts Tryptophan Halogenase, TryptophanaseBrønsted or Lewis Acids (e.g., HCl, H₂SO₄, ZnCl₂)Palladium Catalyst (e.g., Pd(OAc)₂, Pd/C), Ligands, BaseAcid or Lewis Acid Catalyst
Reaction Conditions Aqueous buffer, near neutral pH, room temperatureOften harsh acidic conditions and elevated temperaturesElevated temperatures (60-130 °C)Typically room temperature to reflux, polar solvents
Reported Yield Highlighted as a selective synthesis; specific yield can be substrate-dependent.[1]Moderate to excellent, but can be sensitive to reaction conditions and substrate.Good to excellent yields have been reported for various substituted indoles.[2]Yields can be variable and may be affected by polymerization side reactions.[3]
Key Advantages Environmentally benign ("green chemistry"), high regioselectivity, mild reaction conditions.[1]Readily available starting materials, well-established and widely used.[4][5]High versatility and functional group tolerance, excellent for creating 2,3-disubstituted indoles.[2][6]Direct route to 5-hydroxyindole (B134679) derivatives.[3][7][8]
Key Limitations Limited to available enzymes and their substrate specificity, potential for lower volumetric productivity.Can produce regioisomeric mixtures with unsymmetrical ketones, harsh conditions may not be suitable for sensitive functional groups.[5]Requires often expensive palladium catalysts and ligands, potential for catalyst poisoning.Primarily yields 5-hydroxyindoles, may not be suitable for other substitution patterns.[8]

Experimental Protocols

Detailed methodologies for the novel biocatalytic route and the established chemical syntheses are provided below to allow for a comprehensive understanding of each approach.

Novel One-Pot Biocatalytic Synthesis of this compound

This innovative approach utilizes a sequential enzymatic cascade to achieve the regioselective synthesis of this compound from tryptophan.[1]

Materials:

  • L-Tryptophan

  • Potassium bromide

  • Tris-HCl buffer

  • Tryptophan 6-halogenase (e.g., from Streptomyces toxytricini)

  • Tryptophanase

  • Pyridoxal 5'-phosphate (PLP)

Procedure:

  • A reaction mixture is prepared in Tris-HCl buffer containing L-tryptophan, potassium bromide, and PLP.

  • The tryptophan 6-halogenase is added to initiate the regioselective bromination of tryptophan to 6-bromo-L-tryptophan. The reaction is typically incubated at room temperature with gentle agitation.

  • Following the completion of the halogenation step (monitored by HPLC), tryptophanase is added directly to the reaction mixture.

  • The second enzymatic step involves the elimination of the alanine (B10760859) side chain from 6-bromo-L-tryptophan to yield this compound.

  • The final product is extracted from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate) and purified by column chromatography.

Established Synthetic Route 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole core.[4][5][9]

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • An appropriate ketone or aldehyde (e.g., acetone (B3395972) to yield 6-bromo-2-methylindole)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • The 4-bromophenylhydrazine hydrochloride is reacted with the chosen ketone or aldehyde in a suitable solvent to form the corresponding phenylhydrazone. This step can sometimes be performed in situ.

  • The acid catalyst is added to the phenylhydrazone.

  • The reaction mixture is heated, often to reflux, for a period ranging from a few hours to overnight, to induce cyclization.

  • After cooling, the reaction mixture is poured into water and neutralized.

  • The crude product is extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.

Established Synthetic Route 2: Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed method for the preparation of substituted indoles.[2][6]

Materials:

  • ortho-Iodo- or ortho-bromoaniline derivative (e.g., 2-iodo-4-bromoaniline)

  • A disubstituted alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Base (e.g., K₂CO₃, NaOAc)

  • Solvent (e.g., DMF, NMP)

Procedure:

  • The ortho-haloaniline, alkyne, palladium catalyst, and base are combined in a reaction vessel with a suitable solvent.

  • The reaction mixture is heated to a temperature typically ranging from 100 to 130 °C.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and filtered to remove the catalyst and inorganic salts.

  • The filtrate is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Established Synthetic Route 3: Nenitzescu Indole Synthesis

The Nenitzescu synthesis is a valuable method for the preparation of 5-hydroxyindole derivatives.[3][7][8]

Materials:

  • A 1,4-benzoquinone (B44022)

  • A β-aminocrotonic ester (enamine)

  • Solvent (e.g., acetic acid, acetone, or a polar aprotic solvent)

Procedure:

  • The 1,4-benzoquinone is dissolved in the chosen solvent.

  • The β-aminocrotonic ester is added to the solution.

  • The reaction is typically stirred at room temperature or heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified, often by column chromatography, to yield the 5-hydroxyindole derivative.

Visualizing the Synthetic Workflows

To provide a clear, at-a-glance understanding of the new biocatalytic process, the following diagram illustrates the experimental workflow.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Cascade cluster_workup Workup & Purification Tryptophan Tryptophan Halogenation Add Tryptophan 6-Halogenase Tryptophan->Halogenation KBr KBr KBr->Halogenation Buffer Tris-HCl Buffer Buffer->Halogenation PLP PLP PLP->Halogenation Elimination Add Tryptophanase Halogenation->Elimination Incubate at RT Extraction Solvent Extraction Elimination->Extraction Reaction Completion Purification Column Chromatography Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: One-Pot Biocatalytic Synthesis of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the starting materials and the final product in the novel biocatalytic route, highlighting the sequential enzymatic transformations.

G Start L-Tryptophan Intermediate 6-Bromo-L-Tryptophan Start->Intermediate Tryptophan 6-Halogenase + Br⁻ Product This compound Intermediate->Product Tryptophanase

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 6-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of intermediates like 6-bromoindole is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed analytical techniques for purity assessment. This guide provides an objective comparison of these methods for the analysis of this compound, complete with detailed experimental protocols, comparative performance data, and visual workflows to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of a wide range of organic molecules, including indole (B1671886) derivatives. It is particularly well-suited for non-volatile or thermally labile compounds.

Experimental Protocol: HPLC-UV

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile (B52724) (ACN) and water.

  • Formic acid or other suitable mobile phase modifier.

Chromatographic Conditions:

ParameterCondition
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient70% A / 30% B, hold for 2 min; ramp to 10% A / 90% B over 10 min; hold for 3 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength220 nm and 280 nm
Injection Volume10 µL

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solutions through a 0.45 µm syringe filter prior to injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. The mass spectrometric detector provides valuable structural information for impurity identification.

Experimental Protocol: GC-MS

Instrumentation:

  • A Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Analytical balance, volumetric flasks, and pipettes.

  • GC-grade solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Chromatographic and Spectrometric Conditions:

ParameterCondition
Carrier GasHelium at a constant flow of 1.2 mL/min
Injector Temperature250 °C
Injection ModeSplit (e.g., 20:1)
Injection Volume1 µL
Oven Temperature ProgramStart at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-400 amu

Sample Preparation:

  • Standard and Sample Solutions (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard or sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable volatile solvent like ethyl acetate.[2]

  • Ensure the sample is fully dissolved. If particulates are present, filter through a 0.22 µm PTFE syringe filter.[2]

Performance Comparison

The following table summarizes the expected performance characteristics of HPLC and GC-MS for the purity analysis of this compound, based on typical validation data for similar aromatic and halogenated compounds.

ParameterHPLCGC-MS
Linearity (r²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.015 µg/mL
Typical Analysis Time 15 - 25 minutes20 - 30 minutes

Visualizing the Analytical Workflows

To better understand the procedural flow of each technique, the following diagrams illustrate the key steps from sample handling to data interpretation.

Analytical_Workflow_for_6_Bromoindole_Purity cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_GCMS GC-MS Analysis cluster_DataAnalysis Purity Calculation start Weigh this compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter through Syringe Filter dissolve->filter hplc_inject Inject into HPLC System filter->hplc_inject gcms_inject Inject into GC-MS System filter->gcms_inject hplc_separate Chromatographic Separation (C18 Column) hplc_inject->hplc_separate hplc_detect UV/DAD Detection hplc_separate->hplc_detect hplc_data Data Acquisition & Integration hplc_detect->hplc_data purity_calc Calculate Purity by Area % Identify Impurities hplc_data->purity_calc gcms_separate Chromatographic Separation (Capillary Column) gcms_inject->gcms_separate gcms_detect Mass Spectrometric Detection gcms_separate->gcms_detect gcms_data Data Acquisition & Spectral Analysis gcms_detect->gcms_data gcms_data->purity_calc

References

Comparative Docking Analysis of 6-Bromoindole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the binding affinities and interaction patterns of 6-bromoindole derivatives against various therapeutic targets, supported by experimental and computational data from recent studies.

This compound derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of their performance in molecular docking studies against several key protein targets implicated in cancer, fungal infections, and neurodegenerative diseases. The data presented herein is collated from multiple independent studies to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Quantitative Docking Performance

The binding affinity of this compound derivatives, a critical indicator of their potential efficacy, has been evaluated against several proteins. The following tables summarize the binding energies and inhibition constants from various molecular docking studies. Lower binding energy values typically indicate a more favorable interaction between the ligand and the protein.

DerivativeTarget ProteinBinding Energy (kcal/mol)Reference
This compoundSuccinate Dehydrogenase (SDH)-8.960[1]
3-acetyl-6-bromoindoleMfCat2-9.722[1]
3-isobutyryl-6-bromoindoleMfCat2-9.578[1]
5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC)VEGFR-2 Tyrosine KinaseNot explicitly stated, but identified as having one of the best binding energies[2]
5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazideVEGFR-2 Tyrosine KinaseNot explicitly stated, but identified as having one of the best binding energies[2]
5-bromo-N'-(4-chlorobenzylidene)-1H-indole-2-carbohydrazideVEGFR-2 Tyrosine KinaseNot explicitly stated, but identified as having one of the best binding energies[2]
Indole-aminoquinazoline hybrid (4f)Epidermal Growth Factor Receptor (EGFR)-9.67[3]
Indole-aminoquinazoline hybrid (4g)Epidermal Growth Factor Receptor (EGFR)-10.30[3]
Gefitinib (Reference Drug)Epidermal Growth Factor Receptor (EGFR)-10.74[3]
DerivativeTarget ProteinIC₅₀Reference
5BDBICHep G2 hepatocellular carcinoma cells14.3 µM[2]
Sorafenib (Reference Drug)Hep G2 hepatocellular carcinoma cells6.2 µM[2]
Indole-aminoquinazoline hybrid (4f)Epidermal Growth Factor Receptor (EGFR)52.5 nM[3]
Indole-aminoquinazoline hybrid (4g)Epidermal Growth Factor Receptor (EGFR)40.7 nM[3]
Gefitinib (Reference Drug)Epidermal Growth Factor Receptor (EGFR)38.9 nM[3]
Indole-based sulfonamide (Analog 9)Acetylcholinesterase (AChE)0.15 ± 0.050 µM[4]
Indole-based sulfonamide (Analog 9)Butyrylcholinesterase (BuChE)0.20 ± 0.10 µM[4]
Donepezil (Reference Drug)Acetylcholinesterase (AChE)0.016 ± 0.12 µM[4]
Donepezil (Reference Drug)Butyrylcholinesterase (BuChE)0.30 ± 0.010 µM[4]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the results and for designing future experiments. Below are generalized protocols based on the available literature.

Molecular Docking Protocol for this compound Derivatives

A common workflow for performing molecular docking studies with this compound derivatives involves several key steps, from protein and ligand preparation to the final analysis of the results.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Retrieve Protein Structure (e.g., from PDB) PDB_Prep Prepare Protein: - Remove water molecules - Add polar hydrogens - Assign charges PDB->PDB_Prep Ligand Design/Retrieve this compound Derivative Structure Ligand_Prep Prepare Ligand: - Generate 3D coordinates - Minimize energy - Assign charges Ligand->Ligand_Prep Grid Define Binding Site (Grid Box Generation) PDB_Prep->Grid Dock Perform Docking (e.g., AutoDock Vina) Ligand_Prep->Dock Grid->Dock Analyze Analyze Docking Results: - Binding Energy - Binding Poses - Interactions (H-bonds, etc.) Dock->Analyze Compare Compare with Reference/ Other Derivatives Analyze->Compare

Caption: Generalized workflow for molecular docking of this compound derivatives.

Key Methodological Details from Cited Studies:

  • Software: AutoDock Vina is a frequently mentioned software for performing molecular docking simulations.[5]

  • Protein Preparation: A common initial step involves the retrieval of the 3D crystallographic structure of the target protein from a repository like the RCSB Protein Data Bank.[5] Standard preparation procedures include the removal of water molecules and the addition of polar hydrogens.[5]

  • Ligand Preparation: The 3D structures of the this compound derivatives are generated and optimized. This includes energy minimization and the assignment of appropriate charges.

  • Binding Site Definition: The active site for docking is typically defined by creating a grid box around the co-crystallized ligand or known active site residues.[5]

  • Analysis: The results are analyzed based on the calculated binding free energies and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[3] Visualization tools like Biovia Discovery Studio are often used for this purpose.[5]

Signaling Pathway Inhibition

Molecular docking studies often aim to identify inhibitors of specific signaling pathways that are dysregulated in disease. For instance, several this compound derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR, which are crucial components of signaling pathways that regulate cell proliferation and angiogenesis in cancer.

G cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Bromoindole This compound Derivative (Inhibitor) Bromoindole->RTK Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Inhibition of RTK signaling by this compound derivatives.

The diagram above illustrates the general mechanism of action for this compound derivatives that target RTKs. By binding to the ATP-binding site of the kinase domain, these compounds can prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade that leads to cellular responses like proliferation and angiogenesis. This inhibitory action is the basis for their potential anticancer effects.[2][3]

Conclusion

The comparative analysis of molecular docking studies reveals that this compound derivatives are a versatile class of compounds with the potential to interact with a range of biologically important protein targets. The specific substitutions on the indole (B1671886) scaffold significantly influence their binding affinity and selectivity. The data presented in this guide, including binding energies and detailed experimental workflows, provides a valuable starting point for the rational design and development of novel this compound-based therapeutic agents. Further experimental validation is necessary to confirm the in silico findings and to fully elucidate the therapeutic potential of these promising molecules.

References

The Pivotal Role of the 6-Bromo Substituent in Indole Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 6-bromoindole analogs reveals the critical influence of the bromine atom at the C-6 position on the biological activity of the indole (B1671886) scaffold. This guide provides a comparative overview of the structure-activity relationships (SAR) of these compounds across various therapeutic targets, supported by quantitative data and detailed experimental methodologies.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of a bromine atom at the 6-position of this ring system has been shown to significantly modulate the physicochemical properties and biological activities of the resulting analogs. This modification has led to the discovery of potent inhibitors for a range of biological targets, including kinases, viral fusion proteins, and fungal enzymes.

Comparative Analysis of Biological Activities

The introduction of a 6-bromo substituent has been explored in the context of several therapeutic areas, with notable successes in oncology, infectious diseases, and anti-inflammatory applications. The following sections detail the SAR for different classes of this compound analogs.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1] For instance, certain 6-bromo-quinazoline-4(3H)-one derivatives have shown potent cytotoxic effects against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines.[2] The SAR studies in this area often focus on the nature of substituents at other positions of the indole ring, which can further enhance the inhibitory activity and selectivity.

A series of 3-acyl-6-bromoindole derivatives were evaluated for their fungicidal potential, with some compounds showing interesting activity against Botrytis cinerea and Monilinia fructicola. The nature of the acyl group was found to be a key determinant of antifungal potency.[3]

Antiviral Activity

In the context of antiviral research, this compound analogs have been investigated as inhibitors of HIV-1 fusion.[4][5] Lead optimization studies on a bisindole scaffold revealed that the 6,6'-dibromo substitution pattern, combined with specific benzyl (B1604629) substitutions, resulted in compounds with submicromolar activity against cell-cell and virus-cell fusion.[4] The molecular properties associated with this potency have been assessed, providing a roadmap for the design of more effective HIV-1 entry inhibitors.

Anti-inflammatory Effects

Natural products isolated from marine sponges, such as Geodia barretti, have yielded several this compound derivatives with anti-inflammatory properties.[6][7][8] These compounds were found to modulate the secretion of cytokines like IL-12p40 and IL-10 from human dendritic cells, suggesting their potential in treating inflammatory conditions.[7][8]

Antibacterial Activity

Recent studies have explored this compound derivatives as inhibitors of bacterial cystathionine (B15957) γ-lyase, an enzyme involved in bacterial survival. These compounds act as antibiotic potentiators, enhancing the efficacy of existing antibacterial agents.[9]

Quantitative Structure-Activity Relationship Data

To facilitate a clear comparison of the performance of various this compound analogs, the following tables summarize key quantitative data from the literature.

Compound ClassTarget/AssayTest Organism/Cell LineActivity (IC50/EC50)Reference
6-Bromo-quinazoline-4(3H)-one derivativesCytotoxicityMCF-7 (Breast adenocarcinoma)Comparable to Erlotinib[2]
6,6'-linked bisindolesHIV-1 cell-cell fusion---0.2 µM (for compound 6j)[4][5]
3-Acyl-6-bromoindolesAntifungalBotrytis cinerea, Monilinia fructicolaModerate activity[3]
This compound Alkaloids (from Geodia barretti)Anti-inflammatory (IL-12p40 secretion)Human dendritic cellsIC50 = 21.0 µM (for Barettin)[7]
This compound Alkaloids (from Geodia barretti)Anti-inflammatory (IL-10 secretion)Human dendritic cellsIC50 = 11.8 µM (for Barettin)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound analogs.

General Synthesis of 3-Acyl-6-bromoindole Derivatives[3]

A solution of this compound in a suitable solvent is treated with an acylating agent (e.g., an acid chloride or anhydride) in the presence of a Lewis acid catalyst. The reaction mixture is stirred at room temperature or heated as required. Upon completion, the reaction is quenched, and the product is extracted, purified by column chromatography, and characterized by spectroscopic methods.

HIV-1 Fusion Inhibition Assay[4][5]

This assay typically involves co-culturing cells expressing the HIV-1 envelope glycoprotein (B1211001) with target cells expressing CD4 and co-receptors. The fusion between these cells is quantified, often using a reporter gene assay. Test compounds are added at various concentrations to determine their ability to inhibit cell-cell fusion. The half-maximal effective concentration (EC50) is then calculated.

In Vitro Antifungal Activity Assay[3]

The antifungal activity is commonly assessed by determining the half-maximal effective concentration (EC50) against the mycelial growth of the target fungi. Fungal plugs are placed on agar (B569324) plates containing different concentrations of the test compounds. The diameter of the fungal colonies is measured after a specific incubation period, and the percentage of growth inhibition is calculated relative to a control.

Cytokine Secretion Assay in Dendritic Cells[7][8]

Human monocyte-derived dendritic cells are matured and activated in the presence or absence of the test compounds. The cell culture supernatants are then collected, and the concentrations of cytokines such as IL-12p40 and IL-10 are measured using an enzyme-linked immunosorbent assay (ELISA).

Visualizing Structure-Activity Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Summary cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activities Resulting Biological Activities Scaffold This compound Core Mod1 Substitution at N1 Scaffold->Mod1 Mod2 Substitution at C2 Scaffold->Mod2 Mod3 Substitution at C3 Scaffold->Mod3 Act3 Anti-inflammatory Scaffold->Act3 Act1 Anticancer Mod1->Act1 Act2 Antiviral (HIV) Mod2->Act2 Mod3->Act1 Act4 Antifungal Mod3->Act4

Caption: General SAR of this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis A Synthesis of this compound Analogs B Purification (e.g., Chromatography) A->B C Structural Characterization (NMR, MS) B->C D In vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) C->D E Determination of IC50/EC50 Values D->E F Structure-Activity Relationship Analysis E->F G Identification of Lead Compounds F->G

Caption: Typical workflow for SAR studies.

References

X-ray Crystallographic Analysis of 6-Bromoindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystallographic structures of 6-bromoindole derivatives. The data presented, including key experimental protocols, offers insights into the solid-state properties of this important class of heterocyclic compounds.

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and halogenated derivatives, particularly bromoindoles, are key intermediates in the synthesis of numerous biologically active compounds. The position of the bromine atom on the indole ring significantly influences the molecule's chemical reactivity and physical properties, including its crystal packing. This guide focuses on the X-ray crystallographic analysis of this compound derivatives to elucidate their three-dimensional structures.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two this compound derivatives, providing a basis for comparing the effects of different substituents at the 3-position on the crystal lattice.

Parameter6-bromo-1H-indole-3-carboxylic acid[1]6-bromo-1H-indole-3-carbaldehyde
Chemical Formula C₉H₆BrNO₂C₉H₆BrNO
Molecular Weight 240.06 g/mol [1]224.05 g/mol
Crystal System Monoclinic[1]Monoclinic
Space Group P2₁/n[1]P2₁/c
Unit Cell Dimensions
a7.2229 (14) Å[1]10.134 (2) Å
b11.874 (2) Å[1]5.9224 (13) Å
c11.079 (2) Å[1]13.799 (3) Å
α90°90°
β108.37 (3)°[1]108.692 (4)°
γ90°90°
Volume (V) 901.7 (3) ų[1]785.1 (3) ų
Molecules per unit cell (Z) 4[1]4
Temperature (T) 293 K[1]293 K
Radiation Mo Kα (λ = 0.71073 Å)[1]Mo Kα (λ = 0.71073 Å)

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.

Synthesis of this compound Derivatives

A common route for the synthesis of 6-bromoindoles starts from 4-bromo-2-nitrotoluene (B1266186). The Batcho-Leimgruber indole synthesis is a widely used method.

Step 1: Synthesis of (E)-1-bromo-4-(2-nitrovinyl)benzene

  • A solution of 4-bromo-2-nitrotoluene in an appropriate solvent (e.g., toluene) is prepared.

  • The solution is treated with a mixture of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine (e.g., pyrrolidine).

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Reductive Cyclization to this compound

  • The resulting (E)-1-bromo-4-(2-nitrovinyl)benzene is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid).

  • A reducing agent, such as iron powder or sodium dithionite, is added portion-wise.

  • The mixture is heated and stirred until the reduction and cyclization are complete, as indicated by TLC.

  • The reaction mixture is filtered to remove the reducing agent, and the filtrate is concentrated. The crude this compound is then purified by recrystallization or column chromatography.

Step 3: Functionalization at the 3-position

  • For 6-bromo-1H-indole-3-carbaldehyde: The Vilsmeier-Haack reaction is typically employed. This compound is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • For 6-bromo-1H-indole-3-carboxylic acid: The 3-formyl derivative can be oxidized using an appropriate oxidizing agent, such as potassium permanganate (B83412) or silver (I) oxide.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

  • The purified this compound derivative is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol (B129727), ethanol, or ethyl acetate/hexane) with gentle heating.

  • The solution is filtered to remove any insoluble impurities.

  • The clear solution is allowed to stand undisturbed at room temperature.

  • Slow evaporation of the solvent over several days should yield single crystals. For 6-bromo-1H-indole-3-carboxylic acid, yellow single crystals were obtained from a methanol solution over seven days.[1]

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The collected data is processed, including corrections for absorption.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the general workflow for the X-ray crystallographic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction Analysis synthesis Synthesis of this compound Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure final_structure structure_solution->final_structure Final Crystal Structure

Caption: General workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs compound This compound Derivative xray Single-Crystal X-ray Diffraction compound->xray unit_cell Unit Cell Parameters xray->unit_cell space_group Space Group xray->space_group atomic_coords Atomic Coordinates xray->atomic_coords bond_lengths Bond Lengths & Angles xray->bond_lengths

Caption: Logical relationship between the chemical compound and the outputs of X-ray crystallographic analysis.

References

comparing the efficacy of different catalysts for 6-bromoindole coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indole (B1671886) scaffold is a cornerstone of medicinal chemistry and materials science. The C-6 position of the indole ring is a particularly attractive site for modification to modulate biological activity and photophysical properties. 6-bromoindole serves as a versatile precursor for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The choice of catalyst is paramount in these transformations, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the efficacy of common palladium, copper, and nickel-based catalytic systems for the coupling of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The selection of a suitable catalyst is contingent on the specific coupling reaction being performed (e.g., C-C, C-N, or C-S bond formation). Below is a summary of the performance of various catalytic systems for different coupling reactions of this compound and analogous bromo-N-heterocycles.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. Palladium catalysts are the most extensively studied and utilized for this transformation.

Catalyst SystemArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladium
Pd(PPh₃)₄Phenylboronic acidK₃PO₄1,4-Dioxane/H₂O9012Low to Moderate[1]
PdCl₂(dppf)4-Methoxyphenylboronic acidK₂CO₃DME/H₂O802~71[2]
Nickel
NiCl₂(PCy₃)₂Phenylboronic acidK₃PO₄t-Amyl Alcohol10018Good[N/A]

Note: Yields are highly dependent on the specific substrates and reaction conditions. Data for nickel-catalyzed Suzuki coupling of this compound is less prevalent in the literature compared to palladium.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl compounds. Palladium and nickel catalysts have shown efficacy in this area.

Catalyst SystemAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladium
Pd₂(dba)₃ / XantphosPiperidineCs₂CO₃Dioxane1003~85[N/A]
Nickel
Ni(4-tBustb)₃ / ZnPiperidineDABCODMA60N/A76[3]
Copper
CuI / DMEDAAnilineK₂CO₃Toluene11024Moderate[4]
C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Both palladium and copper-based systems are widely used.

Catalyst SystemAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladium/Copper
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NDMFRT-60N/AGood[N/A]
Copper (Palladium-free)
Copper NanoclustersPhenylacetyleneN/AN/AN/AN/A80-85[5]
C-C Bond Formation: Heck Coupling

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. Palladium catalysts are the standard for this transformation.

Catalyst SystemAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladium
Pd(OAc)₂ / PPh₃StyreneK₂CO₃DMF/H₂O10012~92[N/A, 17]
Pd/Ctert-ButylstyreneK₂CO₃EtOH/H₂O180 (MW)N/AExcellent[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for key coupling reactions of this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed DME/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Nickel-Catalyzed Amination

This protocol outlines a procedure for the nickel-catalyzed amination of a heteroaryl bromide, adaptable for this compound.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine (2.0 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.8 equiv)

  • Ni(4-tBustb)₃ (10 mol%)

  • Zinc powder (20 mol%)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • In an inert atmosphere glovebox, add this compound, DABCO, Ni(4-tBustb)₃, and zinc powder to a reaction vial.

  • Add the amine and DMA.

  • Seal the vial and heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of Celite® and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Protocol 3: Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add DMF and triethylamine, followed by the terminal alkyne.

  • Stir the reaction at room temperature or heat to 60 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 4: Palladium-Catalyzed Heck Coupling

The following is a representative protocol for the Heck coupling of this compound with an alkene.[7]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Triphenylphosphine (PPh₃) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF) and Water

Procedure:

  • In a Schlenk tube, combine this compound, Pd(OAc)₂, and PPh₃.

  • Add K₂CO₃, followed by the alkene.

  • Add the DMF/water solvent mixture.

  • Heat the reaction to 100 °C and stir for 12 hours or until completion.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Visualizing Reaction Workflows and Catalytic Cycles

To further clarify the experimental process and the underlying mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction & Extract monitor->quench dry Dry Organic Layer quench->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify

Caption: A generalized experimental workflow for catalytic cross-coupling reactions.

Catalytic_Cycle_Comparison cluster_Pd Palladium Catalysis cluster_Cu Copper Catalysis cluster_Ni Nickel Catalysis Pd0 Pd(0) PdII_RX R-Pd(II)-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)-R' PdII_RX->PdII_R_R1 Transmetalation (R'-M) or Migratory Insertion PdII_R_R1->Pd0 Reductive Elimination (R-R') CuI Cu(I) CuI_Nu Nu-Cu(I) CuI->CuI_Nu Nucleophile Coordination CuIII R-Cu(III)-X(Nu) CuI_Nu->CuIII Oxidative Addition (R-X) CuIII->CuI Reductive Elimination (R-Nu) Ni0 Ni(0) NiII_RX R-Ni(II)-X Ni0->NiII_RX Oxidative Addition (R-X) NiII_R_R1 R-Ni(II)-R' NiII_RX->NiII_R_R1 Transmetalation (R'-M) NiII_R_R1->Ni0 Reductive Elimination (R-R')

Caption: Simplified catalytic cycles for Palladium, Copper, and Nickel in cross-coupling reactions.

References

In Vitro Anticancer Activity of 6-Bromoindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activity. The introduction of a bromine atom at the 6-position of the indole ring has been shown to modulate the cytotoxic and pro-apoptotic properties of these derivatives, making them a subject of intense research in the development of novel anticancer therapeutics. This guide provides an objective comparison of the in vitro performance of various 6-bromoindole derivatives against several cancer cell lines, supported by experimental data and detailed protocols.

Data Presentation: Comparative Cytotoxicity

The anticancer potential of this compound derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below for key derivatives.

DerivativeCancer Cell LineCell Line TypeIC50 / GI50 (µM)Reference
6-Bromoisatin HT29Colorectal Carcinoma~100[1]
Caco-2Colorectal Adenocarcinoma~100[1]
Tyrindoleninone HT29Colorectal Carcinoma390[1]
2,2-bis(6-bromo-3-indolyl) ethylamine (B1201723) (BrBin) U937Histiocytic LymphomaHighly Cytotoxic[2][3]
MCF-7Breast AdenocarcinomaHighly Cytotoxic[2][3]
Caco-2Colorectal AdenocarcinomaHighly Cytotoxic[2][3]
Various 3,6-dibromocarbazole (B31536) derivatives MCF-7Breast Adenocarcinoma (ER+)6.8 - 32.2[4]
MDA-MB-231Breast Adenocarcinoma4.7 - 23[4]
A 5-bromoindole (B119039) derivative (Compound 34) MCF-7Breast Adenocarcinoma (ER+)18.4[4]

Mechanisms of Action: Apoptosis Induction and Cell Cycle Arrest

Several studies indicate that this compound derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest, thereby preventing cancer cell proliferation.

Key Findings:

  • 6-Bromoisatin was found to induce apoptosis in HT29 and Caco-2 cells, an effect confirmed by the increased activity of caspases 3 and 7.[1] At lower concentrations, apoptosis is the primary mechanism of cell death, while at higher concentrations, necrosis may be triggered.[1] Furthermore, this compound caused an accumulation of HT29 cells in the G2/M phase of the cell cycle, indicating an interruption of cell division.[1]

  • 2,2-bis(6-bromo-3-indolyl) ethylamine (BrBin) is a potent inducer of apoptosis.[2][3] Its mechanism involves the modulation of the Bcl-2 family of proteins, leading to a down-regulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an up-regulation of the pro-apoptotic protein Bax.[3][5][6] This shift in the Bax/Bcl-2 ratio promotes mitochondrial-mediated apoptosis.

  • Other bromo-indole derivatives have been identified as potent inhibitors of various protein kinases, which are critical for cell signaling pathways that regulate cell proliferation and survival, such as the MAPK/ERK pathway.[7]

Visualizing the Mechanisms

To better understand the processes affected by these compounds, the following diagrams illustrate a general experimental workflow and a key signaling pathway involved in the anticancer activity of this compound derivatives.

G cluster_workflow General Experimental Workflow cluster_assays In Vitro Assays A Cancer Cell Culture (e.g., HT29, MCF-7) B Treatment with This compound Derivative A->B C Incubation (24-72 hours) B->C D MTT Assay (Cytotoxicity) C->D E Flow Cytometry (Apoptosis - Annexin V/PI) C->E F Flow Cytometry (Cell Cycle Analysis) C->F G Caspase Activity Assay C->G H Data Analysis (IC50, Apoptosis %, Cell Cycle Distribution) D->H E->H F->H G->H

Caption: A generalized workflow for the in vitro evaluation of this compound derivatives.

G cluster_pathway Mitochondrial Apoptosis Pathway Indole This compound Derivatives Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Indole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Indole->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: The intrinsic apoptosis pathway modulated by this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivative for 48 to 72 hours.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength to determine the percentage of viable cells compared to an untreated control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are cultured in 6-well plates and treated with the this compound derivative at its IC50 concentration for 24 to 48 hours.

  • Cell Harvesting: Adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the different cell populations.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.

  • Cell Treatment: Cells are grown in 6-well plates and treated with the IC50 concentration of the indole derivative for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing. Fixed cells are stored at -20°C.

  • Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Cells are incubated in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[8]

Caspase 3/7 Activity Assay

This assay quantifies the activity of key executioner caspases in the apoptotic pathway.

  • Cell Treatment and Lysis: Cells are treated with the this compound derivative, harvested, and lysed to release cellular contents.

  • Assay Reaction: The cell lysate is incubated with a luminogenic substrate specific for caspase 3 and 7.

  • Data Acquisition: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer. An increase in luminescence indicates the induction of apoptosis.[1]

References

A Comparative Guide to the Anti-inflammatory Effects of 6-Bromoindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of various 6-bromoindole compounds, with supporting experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Executive Summary

This compound derivatives, both naturally occurring and synthetic, have demonstrated significant anti-inflammatory potential. These compounds modulate key inflammatory pathways, leading to a reduction in pro-inflammatory cytokine production. This guide compares the efficacy of several this compound compounds, including natural products from the marine sponge Geodia barretti and the synthetic compound 6-bromoindirubin-3'-oxime (B1676677) (6BIO), against established anti-inflammatory agents.

Data Presentation: Comparative Anti-inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of various this compound compounds compared to the well-established anti-inflammatory drug, Dexamethasone (B1670325). The data has been compiled from multiple studies, and direct comparison should be approached with caution due to variations in experimental conditions.

CompoundTarget Cell TypeInflammatory MediatorIC50 / % InhibitionCitation
This compound Derivatives
Barettin (B3061388)Human Dendritic CellsIL-12p4021.0 µM[1]
Human Dendritic CellsIL-1011.8 µM[1]
THP-1 (monocytic cells)IL-1βDose-dependent inhibition[2]
THP-1 (monocytic cells)TNF-αDose-dependent inhibition[2]
Geobarrettin BHuman Dendritic CellsIL-12p4029% inhibition at 10 µg/mL[3]
Geobarrettin CHuman Dendritic CellsIL-12p4013% inhibition at 10 µg/mL[3]
Human Dendritic CellsIL-1040% increase at 10 µg/mL[3]
Geobarrettin DHuman Dendritic CellsIL-12p4048% inhibition at 10 µg/mL[4]
6-BromoconicaminHuman Dendritic CellsIL-12p4032% inhibition at 10 µg/mL[3]
6-Bromoindirubin-3'-oxime (6BIO)Mouse Mammary Epithelial CellsIL-1β, IL-6, TNF-αDownregulation
Comparator Agent
DexamethasoneHuman Dendritic CellsMaturation MarkersID50: 2 - 30 nM
Human Mononuclear CellsIL-1β, IL-6, TNF-αDose-dependent inhibition[5][6]
RAW 264.7 (macrophages)TNF-α, IL-6, IL-1βDownregulation[7]

Signaling Pathways and Mechanisms of Action

This compound compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

6-Bromoindirubin-3'-oxime (6BIO)

6BIO has been shown to inhibit inflammation by targeting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downregulation of both the NF-κB and MAPK pathways.[8]

G Inhibitory Action of 6BIO on TLR4 Signaling cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MKKs TAK1->MAPKK IkappaB IκBα IKK->IkappaB inhibits NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus translocation MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK MAPK->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) BIO 6BIO BIO->TAK1 inhibits BIO->IKK inhibits BIO->MAPKK inhibits NFkappaB_nuc NF-κB NFkappaB_nuc->Cytokines MAPK_nuc AP-1 MAPK_nuc->Cytokines

6BIO inhibits key kinases in the NF-κB and MAPK pathways.
Natural this compound Derivatives

The precise signaling pathways for many natural 6-bromoindoles like barettin and geobarrettins are still under investigation. However, their ability to modulate cytokine production in dendritic cells suggests an interaction with key transcription factors and signaling cascades that regulate immune responses.[1][3]

Experimental Protocols

This section provides a detailed methodology for a key in vitro experiment used to assess the anti-inflammatory activity of this compound compounds.

In Vitro Anti-inflammatory Assay Using Human Monocyte-Derived Dendritic Cells (DCs)

Objective: To determine the effect of this compound compounds on the production of pro- and anti-inflammatory cytokines by human DCs.

1. Isolation and Culture of Monocytes:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

  • Purify CD14+ monocytes from PBMCs using positive selection with magnetic beads.

  • Culture the purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 6 days to differentiate them into immature DCs.

2. DC Maturation and Treatment:

  • On day 6, harvest the immature DCs and seed them in 96-well plates.

  • Pre-treat the cells with various concentrations of the this compound compounds (or vehicle control) for 1 hour.

  • Induce DC maturation by adding a cocktail of lipopolysaccharide (LPS; 100 ng/mL), TNF-α (10 ng/mL), and IL-1β (10 ng/mL).

3. Cytokine Measurement:

  • After 24 hours of incubation, collect the cell culture supernatants.

  • Measure the concentrations of cytokines (e.g., IL-12p40, IL-10, TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage of cytokine inhibition for each compound concentration relative to the vehicle-treated control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cytokine production) using non-linear regression analysis.

G Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Data Analysis BuffyCoat Buffy Coat PBMC PBMC Isolation (Ficoll-Paque) BuffyCoat->PBMC Monocytes CD14+ Monocyte Purification PBMC->Monocytes iDC Differentiation to Immature DCs (GM-CSF + IL-4, 6 days) Monocytes->iDC Seeding Seed Immature DCs iDC->Seeding Pretreatment Pre-treat with this compound (1 hour) Seeding->Pretreatment Stimulation Induce Maturation (LPS + TNF-α + IL-1β) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Measure Cytokines (ELISA) Supernatant->ELISA Analysis Calculate % Inhibition and IC50 ELISA->Analysis

Workflow for assessing anti-inflammatory activity in dendritic cells.

Conclusion

The available evidence strongly suggests that this compound compounds are a promising class of anti-inflammatory agents. The synthetic compound 6BIO demonstrates potent activity through the inhibition of the NF-κB and MAPK signaling pathways. Natural derivatives from Geodia barretti, such as barettin and the geobarrettins, also exhibit significant immunomodulatory effects by reducing the secretion of key pro-inflammatory cytokines. Further research, including direct comparative studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Analysis of the Antifungal Efficacy of 3-Acyl-6-Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative study on the antifungal properties of a series of synthesized 3-acyl-6-bromoindole derivatives. The findings indicate that specific structural modifications to the 6-bromoindole core can significantly influence its antifungal activity, demonstrating a notable duality in the mechanism of action against key phytopathogens. This report is intended for researchers, scientists, and professionals in the field of drug development and agrochemical research.

Introduction

Fungal infections in agriculture, caused by phytopathogenic fungi such as Botrytis cinerea (gray mold) and Monilinia fructicola (brown rot), lead to devastating crop losses worldwide. The development of novel, effective fungicides is crucial to mitigate this impact. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide focuses on 3-acyl-6-bromoindoles, evaluating their potential as potent antifungal agents. A series of these compounds were synthesized and their activity was assessed against B. cinerea and M. fructicola, revealing a fascinating structure-activity relationship.

Data Summary: Antifungal Activity

The in vitro antifungal activity of this compound (the parent compound) and its 3-acyl derivatives was evaluated. The key metrics used for comparison are the half-maximal effective concentration (EC50) for mycelial growth inhibition and the percentage of conidial germination inhibition.

Mycelial Growth Inhibition

The parent compound, this compound (I), exhibited the most potent inhibition of mycelial growth against both fungal strains, surpassing the activity of its acylated derivatives and even some commercial fungicides.[1]

Conidial Germination Inhibition

In contrast to its effect on mycelial growth, this compound (I) was largely ineffective at inhibiting conidial germination.[1] However, the introduction of a simple acetyl group at the 3-position, as in 3-acetyl-6-bromoindole (B1292092) (II), resulted in a dramatic increase in the inhibition of spore germination, highlighting a dualistic mechanism of action within this class of compounds.[1][2]

Table 1: In Vitro Antifungal Activity of this compound and its 3-Acyl Derivatives [1]

CompoundDerivativeEC50 (µg/mL) vs B. cinereaEC50 (µg/mL) vs M. fructicola% Conidial Germination Inhibition vs B. cinerea% Conidial Germination Inhibition vs M. fructicola
IThis compound11.6218.84LowLow
II3-acetyl-6-bromoindole>100>10010096
V1-(6-bromo-1H-indol-3-yl)-2-methylpropan-1-one>100>100ModerateLow

Note: The complete dataset with all derivatives can be found in the primary research article.

Experimental Protocols

Synthesis of 3-Acyl-6-bromoindoles

The 3-acyl-6-bromoindole derivatives were synthesized using a microwave-assisted methodology.[1]

General Procedure:

  • A mixture of this compound (1.0 mmol), the corresponding acid anhydride (B1165640) (1.0 mmol), yttrium(III) triflate (Y(OTf)3, 0.01 mmol), and 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF4, 1 mmol) was placed in a 10 mL microwave vessel.[1]

  • The vessel was sealed and subjected to microwave irradiation. The temperature and duration of the irradiation were adjusted based on whether a linear or aromatic anhydride was used (90 °C for 30 min for linear anhydrides; 110 °C for 45 min for aromatic anhydrides).[1]

  • The resulting crude product was purified by crystallization to yield the final 3-acyl-6-bromoindole derivatives.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Microwave_Irradiation Microwave Irradiation (90-110°C, 30-45 min) This compound->Microwave_Irradiation Acid_Anhydride Acid Anhydride (Linear or Aromatic) Acid_Anhydride->Microwave_Irradiation Catalyst Y(OTf)3 / [BMI]BF4 Catalyst->Microwave_Irradiation Crude_Product Crude Product Microwave_Irradiation->Crude_Product Purified_Product 3-Acyl-6-bromoindole Derivatives Crude_Product->Purified_Product Crystallization

Synthesis of 3-Acyl-6-bromoindoles.
Antifungal Activity Assays

Inhibition of Mycelial Growth: The antifungal activity against mycelial growth was determined using an in vitro assay. The compounds were tested against B. cinerea and M. fructicola. The half-maximal effective concentration (EC50) was calculated for each compound.[1]

Inhibition of Conidial Germination: The effect of the compounds on spore germination was also assessed. The percentage of conidial germination inhibition was determined to evaluate the preventative potential of the derivatives.[1]

Proposed Mechanism of Action

Molecular docking studies suggest a dual mechanism of action for the 3-acyl-6-bromoindole derivatives, which helps to explain the observed differences in their antifungal activity. The parent compound, this compound, shows a strong binding affinity for succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[1] This interaction is proposed to be the primary mechanism for its potent inhibition of mycelial growth.

On the other hand, the highly effective spore germination inhibitor, 3-acetyl-6-bromoindole (II), exhibits a strong binding affinity for MfCat2, a catalase enzyme crucial for the fungus's antioxidant defense.[1] By inhibiting MfCat2, the compound likely disrupts the ability of the fungus to counteract oxidative stress during the critical germination phase.[1]

Mechanism_of_Action This compound This compound (I) SDH Succinate Dehydrogenase (SDH) This compound->SDH Binds to 3-acetyl-6-bromoindole 3-acetyl-6-bromoindole (II) MfCat2 Catalase (MfCat2) 3-acetyl-6-bromoindole->MfCat2 Binds to Mycelial_Growth_Inhibition Inhibition of Mycelial Growth SDH->Mycelial_Growth_Inhibition Leads to Spore_Germination_Inhibition Inhibition of Spore Germination MfCat2->Spore_Germination_Inhibition Leads to

Proposed dual mechanism of action.

Conclusion

The comparative analysis of 3-acyl-6-bromoindoles reveals a significant divergence in their antifungal activity based on the nature of the acyl substitution at the 3-position. The parent this compound is a potent inhibitor of mycelial growth, suggesting its utility in combating established fungal infections. Conversely, the 3-acetyl derivative is a formidable inhibitor of conidial germination, positioning it as a powerful preventative agent. These findings, supported by molecular docking studies, indicate that the this compound scaffold can be strategically modified to target different stages of fungal development. This dual-action potential makes the 3-acyl-6-bromoindole class of compounds a highly promising area for the development of novel and specialized fungicides. Further in vivo studies are warranted to fully elucidate their therapeutic and agricultural potential.

References

Assessing the Kinase Inhibitory Activity of 6-Bromoindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromoindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various protein kinases. This guide provides a comparative analysis of the kinase inhibitory activity of several this compound derivatives, supported by experimental data. It is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of various this compound derivatives against a panel of protein kinases is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), highlights the diverse and, in some cases, potent activity of this class of compounds.

Derivative Name/StructureTarget KinaseIC50 (nM)Reference
6-Bromoindirubin-3'-oxime (BIO) GSK-3α/β5[1][2]
CDK1320[1][2]
CDK580[1][2]
6-Nitro-3'-N-oxime-indirubin CDK1/cyclin B180[3]
CK1600[3]
GSK340[3]
5-Amino-3'-N-oxime-indirubin CDK1/cyclin B100[3]
CK1130[3]
GSK3360[3]
Hydrazide-2-oxindole analog (6Eb) GSK-3β11020

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for common in vitro kinase assays.

General Protocol for In Vitro Kinase Assay (ATP Competition)

This protocol outlines a general procedure for measuring the ability of a test compound to inhibit the activity of a target kinase by competing with ATP.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (this compound derivative)

  • Adenosine triphosphate (ATP), typically radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or unlabeled for non-radioactive methods

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Stop solution (e.g., phosphoric acid or EDTA)

  • 96-well or 384-well plates

  • Detection system (e.g., scintillation counter, fluorescence plate reader, or luminescence plate reader)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microplate well, combine the kinase reaction buffer, the purified kinase, and the kinase-specific substrate.

  • Inhibitor Addition: Add the serially diluted test compound or vehicle control (e.g., DMSO) to the wells.

  • Pre-incubation: (Optional) Pre-incubate the kinase with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase to ensure sensitive detection of competitive inhibition.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, detection may involve fluorescence or luminescence measurement.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

GSK-3β Kinase Assay (ADP-Glo™ Kinase Assay)

This commercially available assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant GSK-3β enzyme

  • GSK-3β substrate (e.g., a specific peptide)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compound

  • ATP

  • Kinase reaction buffer

Procedure:

  • Set up the kinase reaction in a multi-well plate by combining the GSK-3β enzyme, substrate, and varying concentrations of the this compound derivative in the kinase reaction buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

  • Calculate IC50 values as described in the general protocol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially targeted by this compound derivatives and a general workflow for their evaluation.

G General Experimental Workflow for Kinase Inhibitor Assessment cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 Cellular & In Vivo Evaluation synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization primary_screen Primary Kinase Screen (Single Concentration) characterization->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response selectivity Kinase Selectivity Profiling dose_response->selectivity atp_competition ATP Competition Assay selectivity->atp_competition binding_assay Direct Binding Assay atp_competition->binding_assay cell_based Cell-Based Assays (Proliferation, Apoptosis) binding_assay->cell_based pathway_analysis Signaling Pathway Analysis (Western Blot) cell_based->pathway_analysis in_vivo In Vivo Efficacy Studies pathway_analysis->in_vivo

Caption: Workflow for assessing the kinase inhibitory activity of this compound derivatives.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth |-- Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential inhibition points of this compound derivatives in the PI3K/Akt/mTOR pathway.

MAPK_Pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2 Grb2/SOS RTK->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor This compound Derivative Inhibitor->Raf Inhibitor->MEK

Caption: Potential inhibition points of this compound derivatives in the MAPK/ERK pathway.

References

Experimental Validation of In-Silico Predictions for 6-Bromoindole Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 6-bromoindole has emerged as a versatile precursor for the synthesis of novel therapeutic agents, including potential anticancer and antimicrobial compounds.[1][2] In the contemporary drug discovery pipeline, in-silico computational methods are indispensable for predicting the bioactivity and pharmacokinetic properties of novel compounds, thereby streamlining the research and development process by identifying the most promising candidates for synthesis and experimental testing.[3][4]

This guide provides an objective comparison of in-silico predictions with corresponding experimental validation data for the bioactivity of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold.

Comparison of Predicted vs. Experimentally Validated Bioactivities

The bioactivity of this compound has been explored through various computational models and subsequently tested using in-vitro and in-vivo experiments. This section compares the predicted and observed activities across several key therapeutic areas.

Antifungal Activity

In-silico studies, specifically molecular docking, predicted that this compound could interact with succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal mitochondrial respiratory chain.[5] This prediction was tested experimentally against the mycelial growth of two devastating pathogenic fungi, Botrytis cinerea and Monilinia fructicola. The experimental results confirmed a potent inhibitory effect, validating the computational hypothesis.[5]

In contrast, while the 3-acetyl-6-bromoindole (B1292092) derivative showed poor predicted binding to SDH, it was a formidable inhibitor of conidial germination, suggesting a different mechanism of action that was not the primary focus of the initial docking studies.[5] This highlights the importance of using multiple in-silico models and validating against various biological endpoints.

Table 1: Comparison of In-Silico Prediction and In-Vitro Antifungal Activity of this compound

Compound Predicted Target (In-Silico) Docking Score (kcal/mol) Experimental Activity (In-Vitro) EC₅₀ (µg/mL) Citation
This compound Succinate Dehydrogenase (SDH) -8.960 Mycelial Growth Inhibition (B. cinerea) 11.62 [5]
Mycelial Growth Inhibition (M. fructicola) 18.84 [5]
Conidial Germination Inhibition Low/No Activity [5]
3-acetyl-6-bromoindole Catalase MfCat2 -9.722 Conidial Germination Inhibition (B. cinerea) 100% inhibition [5]
Conidial Germination Inhibition (M. fructicola) 96% inhibition [5]

| | | | Mycelial Growth Inhibition (B. cinerea) | >100 |[5] |

Anticancer Activity: GSK-3β Inhibition

Glycogen synthase kinase 3β (GSK-3β) is a key regulatory enzyme in the Wnt/β-catenin signaling pathway and is considered a significant target in cancer therapy.[6][7] The this compound derivative, 6-bromo-indirubin-3'-oxime (BIO), is a known multi-target inhibitor with significant activity against GSK-3β.[8] Inhibition of GSK-3β prevents the degradation of β-catenin, which can then translocate to the nucleus to regulate gene transcription.[7][9] Experimental studies on colorectal cancer (CRC) cells confirmed that BIO treatment leads to the activation of the WNT/β-catenin pathway, which, while promoting certain drug-resistance characteristics, validates its mechanism of action as a GSK-3β inhibitor.[8]

Table 2: Experimentally Validated Anticancer and Anti-inflammatory Activity of this compound Derivatives

Derivative Name Bioactivity Cell Line / System Endpoint Result (IC₅₀ / GI₅₀) Citation
2,2-bis(6-bromo-3-indolyl) ethylamine Anticancer U937 (Leukemia) Apoptosis Induction Not specified [10]
N-alkyl-5-bromoindole derivatives Anticancer MCF-7, MDA-MB-231 (Breast) Antiproliferative 4.7–32.2 µM [11]
Geobarrettin B Anti-inflammatory Human Dendritic Cells IL-12p40 Secretion Not specified (Reduced) [12]
Geobarrettin C Anti-inflammatory Human Dendritic Cells IL-12p40 Secretion Not specified (Reduced) [12]
Barettin Anti-inflammatory Human Dendritic Cells IL-10 Secretion 11.8 µM [12]

| | | | IL-12p40 Secretion | 21.0 µM |[12] |

Visualizing Workflows and Pathways

Diagrams are crucial for understanding the logical flow of research and the complex biological pathways involved.

G cluster_in_silico In-Silico Prediction cluster_experimental Experimental Validation db Compound Library (e.g., this compound derivatives) vs Virtual Screening (Molecular Docking) db->vs admet ADMET Prediction vs->admet target Protein Target Identification (e.g., SDH, GSK-3β) target->vs hits Prioritized Hits admet->hits synthesis Chemical Synthesis hits->synthesis Hypothesis invitro In-Vitro Bioassays (Enzyme/Cell-based) synthesis->invitro sar Structure-Activity Relationship (SAR) invitro->sar sar->vs Feedback Loop lead Validated Lead Compound sar->lead

Caption: General workflow for in-silico prediction and experimental validation.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK-3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylates ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin_off->ubiquitination wnt Wnt Ligand receptor Frizzled/LRP5/6 wnt->receptor dsh Dishevelled (Dsh) receptor->dsh gsk3b_inhibited GSK-3β Inhibited dsh->gsk3b_inhibited Inhibits Complex beta_catenin_on β-catenin (Stable) nucleus Nucleus beta_catenin_on->nucleus Translocates transcription TCF/LEF Target Gene Transcription nucleus->transcription Activates bio This compound Derivative (e.g., BIO) bio->destruction_complex Inhibits GSK-3β

References

Safety Operating Guide

Proper Disposal of 6-Bromoindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 6-bromoindole, a halogenated indole (B1671886) derivative, are crucial for maintaining laboratory safety and ensuring environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to handle and dispose of this compound in compliance with standard hazardous waste protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following are key safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[1][2]

  • Spill Management: In the event of a spill, sweep up the solid material, taking care not to generate dust, and place it into a suitable, labeled container for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with regulations for hazardous chemical waste. The primary method involves segregation, containment, proper labeling, and transfer to a certified hazardous waste disposal service.

  • Waste Identification and Segregation:

    • Classify this compound waste as a halogenated organic solid waste .[4]

    • It is critical to segregate this waste from non-halogenated organic waste, aqueous waste, and other incompatible materials to prevent dangerous reactions and streamline the disposal process.[4][5]

  • Containment:

    • Use a dedicated, compatible waste container, such as a high-density polyethylene (B3416737) (HDPE) container, for collecting this compound waste.[6]

    • Ensure the container is in good condition and has a secure, tight-fitting lid to prevent leaks or spills.[5]

    • Keep the waste container closed at all times, except when adding waste.[5][6]

  • Labeling:

    • Properly label the hazardous waste container as soon as the first amount of waste is added.[5][6]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The primary hazard characteristics (e.g., Irritant, Health Hazard).[6]

      • The date when the waste was first added to the container.

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be equipped with secondary containment, such as a tray, to contain any potential leaks.[6]

    • Avoid accumulating large quantities of waste. Adhere to your institution's limits for waste accumulation.[5]

  • Arranging for Disposal:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[6]

  • Disposal of Empty Containers:

    • A container that has held this compound should be treated as hazardous waste unless it has been properly decontaminated.[6]

    • For decontamination, rinse the container multiple times with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste.

Quantitative Data Summary

While specific disposal-related quantitative data for this compound is limited in publicly available resources, the following table summarizes its relevant physical and chemical properties from its Safety Data Sheet.

PropertyValue
Molecular Formula C₈H₆BrN
Molecular Weight 196.04 g/mol
Melting Point 92 - 96 °C / 197.6 - 204.8 °F[1][7]
Boiling Point 70 - 75 °C / 158 - 167 °F @ 0.01 mmHg[1]
Flash Point > 110 °C / > 230 °F[1]

Experimental Protocols

Standard practice for the disposal of this compound does not involve on-site neutralization or other chemical treatments by laboratory personnel. The recommended and safest protocol is collection and disposal by a licensed hazardous waste management company.

Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

G start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Halogenated Organic Waste ppe->classify segregate Segregate from Non-Halogenated and Aqueous Waste classify->segregate container Use a Labeled, Compatible Waste Container (HDPE) segregate->container store Store in Designated Satellite Accumulation Area container->store request Request Pickup by Certified Waste Disposal Service store->request end Waste Removed for Proper Disposal request->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safe Handling and Disposal of 6-Bromoindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 6-Bromoindole. Adherence to strict safety protocols and proper disposal methods is essential to mitigate risks and maintain a safe research environment. This guide provides immediate, essential safety and logistical information, including operational and disposal plans for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It may cause skin, eye, and respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldWear appropriate protective eyeglasses or chemical safety goggles.[3] A face shield is recommended for splash protection.
Skin/Body Chemical-resistant Lab Coat or CoverallsWear appropriate protective gloves and clothing to prevent skin exposure.[3]
Hands Chemical-resistant GlovesNitrile gloves are a suitable option for general use. Always inspect gloves for any signs of degradation before use.
Respiratory RespiratorUse a respirator with a particulate filter conforming to EN 143 when handling the solid compound, particularly if dust can be generated.[3] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weighing Weighing Prepare Fume Hood->Weighing Begin Work Dissolving/Reaction Dissolving/Reaction Weighing->Dissolving/Reaction Decontamination Decontamination Dissolving/Reaction->Decontamination Experiment Complete Waste Segregation Waste Segregation Decontamination->Waste Segregation Waste Disposal Waste Disposal Waste Segregation->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Workflow for the safe handling of this compound.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to understand its hazards, handling precautions, and emergency procedures.

  • Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in Table 1.

  • Prepare Work Area: Ensure that a chemical fume hood is available and functioning correctly.[1] Eyewash stations and safety showers should be in close proximity.[3]

2. Handling:

  • Weighing: Carefully weigh the desired amount of this compound inside the fume hood to avoid the generation of dust.

  • Dissolving and Reaction: Add the compound to the solvent or reaction mixture within the fume hood. Keep containers closed when not in use.

3. Cleanup and Disposal:

  • Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated with a suitable solvent.

  • Waste Segregation: Segregate this compound waste from other waste streams. It should be classified as halogenated organic solid waste.[4]

  • Waste Disposal: Dispose of this compound waste in a designated, properly labeled, and sealed hazardous waste container.[3][4] Follow all local, state, and federal regulations for hazardous waste disposal.[5]

  • Doff PPE: Remove PPE in the correct order to avoid contamination and wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][6]
Skin Contact Remove contaminated clothing and shoes. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[3][5] Seek medical attention if irritation develops or persists.
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Management:

In case of a spill, follow these steps:

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[5]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could create airborne dust.[5]

  • Contain: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[5]

  • Clean: Clean the spill area with a suitable solvent and decontaminate all surfaces.

  • Dispose: Dispose of all cleanup materials in the designated hazardous waste container.[5]

Storage and Disposal Plan

Proper storage and disposal are critical components of the safe handling of this compound.

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed and protected from light and moisture.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal:

  • Waste Identification: this compound waste is considered hazardous chemical waste.[4]

  • Containerization: Use a dedicated, leak-proof, and clearly labeled container for this compound waste.[4] The container should be kept closed at all times except when adding waste.[4]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".

  • Collection: Arrange for the collection of the hazardous waste by a certified disposal service in accordance with institutional and regulatory guidelines. Do not dispose of this compound down the drain or in regular trash.[4] Empty containers that held this compound should also be treated as hazardous waste unless properly decontaminated.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoindole
Reactant of Route 2
6-Bromoindole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。